molecular formula C7H12O2 B073255 6-Heptenoic acid CAS No. 1119-60-4

6-Heptenoic acid

カタログ番号: B073255
CAS番号: 1119-60-4
分子量: 128.17 g/mol
InChIキー: RWNJOXUVHRXHSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Heptenoic acid is a valuable seven-carbon unsaturated fatty acid featuring a terminal alkene group, making it a versatile building block and intermediate in synthetic organic chemistry and materials science research. Its primary research value lies in its bifunctional nature, possessing a reactive carboxylic acid moiety and a terminal double bond. This allows it to participate in a wide array of chemical transformations. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, while the terminal alkene is an excellent substrate for olefin metathesis reactions, hydrofunctionalization, and cyclization processes. Researchers utilize this compound in the synthesis of complex molecules, including bioactive compounds, fragrances, and polymers. It serves as a key precursor in ring-closing metathesis (RCM) to form lactones and in the preparation of α,ω-difunctionalized monomers for polymer chemistry. Its mechanism of action in these contexts is as a chemical linchpin, enabling the construction of carbon-carbon bonds and the introduction of functional group handles for further derivatization, thereby facilitating the exploration of novel chemical spaces and the development of new materials and molecular probes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

hept-6-enoic acid
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InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RWNJOXUVHRXHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80149769
Record name Hept-6-enoic acid
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Molecular Weight

128.17 g/mol
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CAS No.

1119-60-4
Record name 6-Heptenoic acid
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Record name 6-Heptenoic acid
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Record name Hept-6-enoic acid
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Record name Hept-6-enoic acid
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Record name 6-HEPTENOIC ACID
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Foundational & Exploratory

The Unfolding Story of Unsaturated Fatty Acids: A Technical Guide to Their History, Discovery, and Core Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal discoveries, foundational experimental techniques, and key signaling pathways related to unsaturated fatty acids.

This in-depth guide navigates the historical landscape of unsaturated fatty acid research, from the initial characterization of fats to the profound discovery of their essential roles in physiology. It provides a technical examination of the experimental methodologies that have been instrumental in advancing our understanding, and details the critical signaling pathways that are a focus of modern drug development.

A Historical Odyssey: From Simple Fats to Essential Nutrients

The journey to our current understanding of unsaturated fatty acids is a story of scientific inquiry spanning centuries, marked by paradigm shifts in nutritional science.

The Dawn of Lipid Chemistry: Michel Chevreul's Foundational Work

In the early 19th century, the French chemist Michel Eugène Chevreul laid the groundwork for lipid chemistry.[1][2] Through his meticulous investigations of animal fats and soaps, he was the first to demonstrate that fats are composed of a glycerol (B35011) backbone esterified with what he termed "fatty acids."[1][2] Chevreul's pioneering work, published in his 1823 treatise "Recherches chimiques sur les corps gras d'origine animale," introduced the concept of fatty acids to the scientific world.[1] He successfully isolated and named several fatty acids, including oleic acid, stearic acid, and butyric acid.[1]

A Paradigm Shift: The Discovery of Essential Fatty Acids by Burr and Burr

For decades following Chevreul's work, fats were largely considered by the scientific community to be solely a source of calories, interchangeable with carbohydrates.[3][4] This prevailing view was dramatically overturned in the late 1920s and early 1930s by the groundbreaking research of George and Mildred Burr at the University of Minnesota.[3][4][5][6] Their experiments, detailed in their seminal papers in the Journal of Biological Chemistry in 1929 and 1930, demonstrated that certain fatty acids are essential for health and cannot be synthesized by the body.[3][4][5]

The Burrs' experiments involved feeding rats highly purified, fat-free diets.[7] The rats on these diets developed a deficiency syndrome characterized by poor growth, scaly skin, kidney damage, and ultimately, death.[4][7] They discovered that supplementing the diet with small amounts of lard could cure this syndrome.[7] Further investigation revealed that the curative component was not the saturated fatty acids, but rather the unsaturated fatty acids, specifically linoleic acid.[7] This led them to coin the term "essential fatty acids."[3] Their work established that fats have a role beyond simple energy provision and are vital for physiological functions.[3]

The Rise of Omega-3 and Omega-6 Fatty Acids

Following the Burrs' discovery, research into essential fatty acids expanded to differentiate between various types of unsaturated fatty acids. This led to the identification and characterization of the omega-6 and omega-3 families of polyunsaturated fatty acids. Linoleic acid was identified as the parent compound of the omega-6 series, while α-linolenic acid was recognized as the parent of the omega-3 series. Subsequent research elucidated the conversion of these parent fatty acids into longer-chain, more unsaturated fatty acids with critical biological roles, such as arachidonic acid (from omega-6) and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (from omega-3).

The Story of Trans Fats: From Innovation to Health Concern

The early 20th century saw the development of partial hydrogenation, a process that converts liquid vegetable oils into semi-solid fats by adding hydrogen atoms. This innovation, patented by German chemist Wilhelm Normann, led to the widespread use of trans fats in margarines, shortenings, and processed foods due to their desirable texture and long shelf life. For many years, trans fats were considered a healthier alternative to saturated animal fats. However, by the 1990s, a growing body of evidence from epidemiological and clinical studies revealed a strong link between the consumption of artificial trans fats and an increased risk of cardiovascular disease. This led to a global effort to remove industrially-produced trans fats from the food supply.

Foundational Experimental Protocols

The advancement of our knowledge of unsaturated fatty acids has been intrinsically linked to the development of sophisticated analytical techniques. This section details the core methodologies, from historical approaches to modern high-throughput analyses.

Historical Methods of Fatty Acid Isolation and Characterization (Chevreul)

Michel Chevreul's success in isolating and identifying fatty acids in the early 19th century was a testament to his meticulous and systematic experimental approach, which combined several key techniques.[1][2]

  • Saponification: Chevreul's investigations began with the saponification of fats, a process where fats are treated with an alkali (like potassium hydroxide) to yield glycerol and fatty acid salts (soap).[8]

  • Acidification: The resulting soap was then treated with a strong acid (e.g., hydrochloric acid) to protonate the fatty acid salts, causing the free fatty acids to separate as an oily layer.

  • Fractional Crystallization: Chevreul exploited the different melting points and solubilities of the fatty acids to separate them. By dissolving the mixed fatty acids in hot alcohol and allowing the solution to cool slowly, he could selectively crystallize the more saturated, higher-melting-point fatty acids like stearic acid, while the more unsaturated, lower-melting-point fatty acids like oleic acid remained in solution.[1]

  • Pressing: The crystallized fatty acids were then separated from the liquid fraction by pressing, a technique that physically squeezed the liquid oils from the solid fat crystals.

  • Melting Point Determination: A key innovation of Chevreul was his use of the melting point as a criterion for purity.[1] He recognized that a pure substance has a sharp, defined melting point, and he used this property to assess the effectiveness of his separation techniques.

The Burr and Burr Essential Fatty Acid Deficiency Model

The pivotal experiments conducted by George and Mildred Burr that led to the discovery of essential fatty acids relied on a carefully controlled animal model.

  • Diet Formulation: The core of their methodology was the formulation of a highly purified, fat-free diet. This diet typically consisted of purified casein (as a protein source), sucrose (B13894) (as a carbohydrate source), and a salt mixture.[7] Vitamins known at the time were also supplemented.

  • Animal Model: Young, growing rats were the chosen animal model for these studies. Their rapid growth and development made them sensitive to the absence of essential nutrients.

  • Induction of Deficiency: The rats were fed the fat-free diet for an extended period, leading to the development of a characteristic deficiency syndrome.

  • Symptomology and Quantitative Assessment: The Burrs meticulously documented the symptoms of the deficiency, which included retarded growth, scaly skin and tail, kidney lesions, and increased water consumption.[4][7] They used growth curves to quantitatively assess the effects of different dietary interventions.

  • Supplementation Studies: To identify the curative factor, the fat-free diet was supplemented with various fats and fatty acid fractions. Through this systematic approach, they were able to demonstrate that saturated fatty acids were ineffective, while unsaturated fatty acids, particularly linoleic acid, could reverse the deficiency symptoms.[7]

Modern Analytical Techniques for Unsaturated Fatty Acid Analysis

Contemporary research on unsaturated fatty acids employs a range of sophisticated analytical techniques that allow for precise identification and quantification.

GC-MS is a cornerstone technique for the analysis of fatty acids.

  • Principle: Fatty acids are first converted into volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called derivatization. These FAMEs are then vaporized and separated based on their boiling points and interactions with the stationary phase of a gas chromatography column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

  • Sample Preparation:

    • Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, often a mixture of chloroform (B151607) and methanol.

    • Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids, which are then esterified (e.g., with methanolic HCl or BF3-methanol) to form FAMEs.

    • Extraction of Derivatives: The FAMEs are then extracted into an organic solvent (e.g., hexane) for injection into the GC-MS.

  • Instrumentation and Analysis:

    • Gas Chromatograph: A capillary column with a suitable stationary phase is used for separation. The oven temperature is programmed to ramp up, allowing for the sequential elution of FAMEs with different chain lengths and degrees of unsaturation.

    • Mass Spectrometer: As the FAMEs elute from the GC column, they are ionized (commonly by electron ionization) and the resulting fragmentation patterns are analyzed. These patterns are unique to each FAME and can be compared to spectral libraries for identification. Quantification is typically achieved by comparing the peak areas of the analytes to those of internal standards.[9][10]

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of unsaturated fatty acids.[11]

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are sensitive to the chemical environment of the nuclei, providing detailed information about the molecular structure.

  • Sample Preparation: A key advantage of NMR is the minimal sample preparation required. The lipid sample is simply dissolved in a suitable deuterated solvent.[11]

  • ¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. Specific resonances can be used to quantify the relative amounts of oleic, linoleic, and linolenic acids by integrating the signals from their olefinic, allylic, and bis-allylic protons.[12][13][14]

  • ¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the fatty acids. It can be used to determine the fatty acid composition and to identify the position of double bonds.[12]

  • 2D NMR Techniques: Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignments.[11]

Pinpointing the exact location of double bonds within an unsaturated fatty acid is crucial for understanding its biological function. Several mass spectrometry-based techniques have been developed for this purpose.

  • Principle: These methods involve chemically modifying the double bond to create a site-specific fragmentation upon collision-induced dissociation (CID) in the mass spectrometer. The masses of the resulting fragment ions reveal the original position of the double bond.

  • Methodologies:

    • Ozonalysis: The sample is exposed to ozone, which cleaves the double bonds, and the resulting products are analyzed by mass spectrometry.[15]

    • Epoxidation: The double bonds are converted to epoxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA).[16] Subsequent fragmentation in the mass spectrometer occurs at the epoxide ring, allowing for the localization of the original double bond.[16]

    • Permanganate (B83412) Oxidation: Treatment with potassium permanganate converts the double bonds into α-hydroxy ketones, which produce diagnostic fragments upon CID.[17]

Quantitative Data on Unsaturated Fatty Acids

The physical and chemical properties of unsaturated fatty acids, as well as their distribution in nature, are critical to their biological roles and applications.

Physical and Chemical Properties of Common Unsaturated Fatty Acids
Fatty AcidChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Monounsaturated
Oleic AcidC₁₈H₃₄O₂282.4713.4360
Palmitoleic AcidC₁₆H₃₀O₂254.410.5162 (at 0.1 mmHg)
Erucic AcidC₂₂H₄₂O₂338.5733.8381.5
Polyunsaturated
Linoleic AcidC₁₈H₃₂O₂280.45-5230 (at 16 mmHg)
α-Linolenic AcidC₁₈H₃₀O₂278.43-11232 (at 17 mmHg)
Arachidonic AcidC₂₀H₃₂O₂304.47-49.5169-171 (at 0.15 mmHg)
Eicosapentaenoic Acid (EPA)C₂₀H₃₀O₂302.45-54188 (at 0.2 mmHg)
Docosahexaenoic Acid (DHA)C₂₂H₃₂O₂328.49-44205 (at 0.02 mmHg)

Note: Melting and boiling points can vary slightly depending on the source and measurement conditions.[18][19][20][21]

Fatty Acid Composition of Common Edible Oils
OilSaturated (%)Monounsaturated (%)Polyunsaturated (%)
Canola Oil76328
Olive Oil147311
Sunflower Oil102066
Soybean Oil162358
Corn Oil132855
Peanut Oil174632
Coconut Oil8762
Palm Oil49379
Flaxseed Oil91873

Source: USDA National Nutrient Database and other scientific literature.[22][23][24][25]

Key Signaling Pathways Involving Unsaturated Fatty Acids

Unsaturated fatty acids, particularly the long-chain omega-3 and omega-6 fatty acids, are precursors to a vast array of potent signaling molecules that regulate numerous physiological and pathophysiological processes, with inflammation being a key area of interest for drug development.

The Eicosanoid Synthesis Pathway

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids. The balance between the different classes of eicosanoids plays a critical role in modulating inflammation.[26][27]

  • Omega-6 Derived Eicosanoids (from Arachidonic Acid):

    • Prostaglandins (B1171923) (PGs) and Thromboxanes (TXs): Synthesized via the cyclooxygenase (COX) pathway. Prostaglandins like PGE₂ are potent mediators of inflammation, pain, and fever.[28][29][30][31][32] Thromboxane A₂ is a powerful vasoconstrictor and promoter of platelet aggregation.

    • Leukotrienes (LTs): Synthesized via the lipoxygenase (LOX) pathway. Leukotrienes like LTB₄ are potent chemoattractants for neutrophils, while the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are powerful bronchoconstrictors and are key mediators in asthma.[28][29][30][31][32][33]

  • Omega-3 Derived Eicosanoids (from Eicosapentaenoic Acid - EPA):

    • EPA competes with arachidonic acid for the same enzymes (COX and LOX).

    • The eicosanoids derived from EPA (e.g., PGE₃, TXA₃, LTB₅) are generally less potent inflammatory mediators than their arachidonic acid-derived counterparts. This competition is a key mechanism by which omega-3 fatty acids exert their anti-inflammatory effects.

  • Specialized Pro-resolving Mediators (SPMs):

    • In addition to producing less inflammatory eicosanoids, omega-3 fatty acids (both EPA and DHA) are also precursors to a class of molecules known as specialized pro-resolving mediators, which include resolvins, protectins, and maresins.[34] These molecules are actively involved in the resolution of inflammation, a process that is crucial for tissue repair and a return to homeostasis.

Eicosanoid_Synthesis_Pathway Omega6 Omega-6 Fatty Acids (e.g., Linoleic Acid) AA Arachidonic Acid (AA) Omega6->AA Elongation & Desaturation Omega3 Omega-3 Fatty Acids (e.g., α-Linolenic Acid) EPA Eicosapentaenoic Acid (EPA) Omega3->EPA Elongation & Desaturation COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX EPA->COX EPA->LOX SPMs Specialized Pro-resolving Mediators (Resolvins, etc.) EPA->SPMs via LOX, COX, etc. PGs_TXs_AA Pro-inflammatory Prostaglandins (PGE₂) & Thromboxanes (TXA₂) COX->PGs_TXs_AA PGs_TXs_EPA Less Inflammatory Prostaglandins (PGE₃) & Thromboxanes (TXA₃) COX->PGs_TXs_EPA LTs_AA Pro-inflammatory Leukotrienes (LTB₄, cysLTs) LOX->LTs_AA LTs_EPA Less Inflammatory Leukotrienes (LTB₅) LOX->LTs_EPA

Caption: Eicosanoid Synthesis Pathway.

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates a typical experimental workflow for the analysis of fatty acids from a biological sample using GC-MS.

Experimental_Workflow cluster_GCMS Gas Chromatography-Mass Spectrometry Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Saponification & Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Separation GC Separation Detection MS Detection Data Data Acquisition Analysis Data Analysis Data->Analysis Identification Compound Identification (Library Matching) Analysis->Identification Quantification Quantification (Internal Standards) Analysis->Quantification Result Fatty Acid Profile Identification->Result Quantification->Result

Caption: GC-MS Workflow for Fatty Acid Analysis.

Conclusion

The journey from Chevreul's initial characterization of fatty acids to the modern understanding of their complex signaling roles is a testament to the power of scientific inquiry. The discovery of essential fatty acids by Burr and Burr fundamentally reshaped nutritional science, and ongoing research into the nuanced roles of omega-3 and omega-6 fatty acids continues to open new avenues for therapeutic intervention in a host of inflammatory and metabolic diseases. The sophisticated analytical techniques now at our disposal allow for an unprecedented level of detail in the characterization of these vital molecules, paving the way for future discoveries in this dynamic field. This guide provides a solid foundation for researchers and drug development professionals to appreciate the historical context, understand the core experimental methodologies, and engage with the key signaling pathways that are central to the science of unsaturated fatty acids.

References

spectroscopic properties of terminal alkenoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Terminal Alkenoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal alkenoic acids, characterized by a vinyl group at one end of an aliphatic chain and a carboxylic acid at the other, are a significant class of organic molecules with applications ranging from polymer chemistry to pharmaceutical intermediates. A thorough understanding of their structure is paramount, and this is achieved primarily through a combination of spectroscopic techniques. This technical guide provides a comprehensive overview of the key , including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It presents characteristic quantitative data in tabular format, details common experimental protocols, and illustrates analytical workflows to serve as a practical resource for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of terminal alkenoic acids, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

In ¹H NMR spectra, the protons of a terminal alkenoic acid are found in distinct regions. The vinyl protons are significantly deshielded and appear downfield due to the anisotropic effect of the π-system[1][2]. The carboxylic acid proton is the most deshielded, typically appearing as a broad singlet far downfield[3][4][5]. Protons on the carbon alpha to the carboxyl group are also deshielded to a lesser extent[5].

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Terminal Alkenoic Acids

Proton TypeStructureChemical Shift (δ) ppmMultiplicityTypical Coupling Constants (J) in Hz
Carboxylic AcidR-COOH 10.0 - 12.0broad singlet-
Internal VinylicR-CH =CH₂5.7 - 5.9ddtJtrans = 11-18 Hz, Jcis = 6-14 Hz, Jallylic = 4-10 Hz
Terminal Vinylic (trans)R-CH=CH H5.2 - 5.3ddtJtrans = 11-18 Hz, Jgeminal = 0-3 Hz, Jallylic ≈ 1.5 Hz
Terminal Vinylic (cis)R-CH=CHH 5.1 - 5.2ddtJcis = 6-14 Hz, Jgeminal = 0-3 Hz, Jallylic ≈ 1.0 Hz
AllylicR-CH ₂-CH=CH₂2.0 - 2.3m-
Alpha to COOHR-CH ₂-COOH2.2 - 2.5tJ ≈ 7 Hz
Methylene Chain-(CH ₂)-1.2 - 1.6m-

Data compiled from[1][4][5][6][7].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield[3][5]. The sp² carbons of the terminal alkene are also found in a characteristic downfield region, clearly distinct from the sp³ carbons of the aliphatic chain[1][8].

Table 2: Typical ¹³C NMR Chemical Shifts for Terminal Alkenoic Acids

Carbon TypeStructureChemical Shift (δ) ppm
Carboxylic AcidR-C OOH170 - 185
Internal VinylicR-C H=CH₂135 - 140
Terminal VinylicR-CH=C H₂115 - 120
Alpha to COOHR-C H₂-COOH30 - 40
AllylicR-C H₂-CH=CH₂30 - 35
Methylene Chain-(C H₂)-20 - 35

Data compiled from[1][3][5][8][9][10].

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a terminal alkenoic acid is as follows[11][12][13]:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the terminal alkenoic acid.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice as it is a good solvent for fatty acids[11].

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for 10-15 minutes[12].

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity[12].

    • For ¹H NMR : Use a standard single-pulse experiment. A spectral width of 0-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical[11].

    • For ¹³C NMR : Use a proton-decoupled single-pulse experiment. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters[11].

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton counts for each resonance[11].

Caption: Experimental workflow for NMR analysis of terminal alkenoic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For terminal alkenoic acids, the spectrum is dominated by strong, characteristic absorptions from the carboxylic acid and the terminal alkene moieties[14][15]. The O-H stretch of the carboxylic acid is particularly notable, appearing as a very broad band due to hydrogen bonding, often overlapping with C-H stretches[14][16][17].

Table 3: Characteristic IR Absorption Bands for Terminal Alkenoic Acids

Functional GroupBond VibrationFrequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
Alkene / AlkaneC-H stretch (sp²)3010 - 3100Medium, Sharp
AlkaneC-H stretch (sp³)2850 - 2960Strong, Sharp
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
AlkeneC=C stretch1640 - 1650Medium to Weak
Carboxylic AcidC-O stretch1210 - 1320Strong
Alkene (out-of-plane bend)=C-H bend990 and 910Strong

Data compiled from[14][16][17][18][19][20].

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • If the alkenoic acid is a liquid, a simple and common method is to prepare a thin film.

    • Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to create a thin, uniform liquid film.

  • Data Acquisition :

    • Place the salt plate assembly into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis :

    • Identify the key absorption bands and compare their frequencies (in cm⁻¹) to correlation tables to confirm the presence of the carboxylic acid and terminal alkene functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For straight-chain carboxylic acids, the molecular ion peak (M⁺) is often weak but detectable[21]. Characteristic fragmentations include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups[3][5]. A prominent peak resulting from McLafferty rearrangement is often observed if the alkyl chain is sufficiently long (containing a γ-hydrogen)[21][22].

Table 4: Common Mass Fragments for Terminal Alkenoic Acids

Fragmentation ProcessLost FragmentResulting m/zNotes
Molecular Ion-[M]⁺Often weak.
Alpha Cleavage•OH[M-17]⁺Loss of the hydroxyl radical.
Alpha Cleavage•COOH[M-45]⁺Loss of the carboxyl radical.
McLafferty RearrangementNeutral AlkeneVaries (e.g., 60 for pentenoic acid)Requires a γ-hydrogen. Often the base peak.

Data compiled from[3][5][21][22].

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like shorter-chain alkenoic acids. The analysis is often complicated by the polarity of the carboxylic acid group, which necessitates derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME)[23][24].

  • Sample Preparation (Derivatization to FAME) :

    • To approximately 150 mg of the acid, add 4 mL of methanolic NaOH and reflux for 5 minutes until the sample dissolves[25].

    • Add 5 mL of a BF₃-methanol solution and reflux again for 5 minutes[25].

    • Add NaCl solution to separate the layers and extract the FAMEs with an organic solvent like hexane (B92381) or petroleum ether[25].

    • The organic layer containing the FAME is collected for analysis[26].

  • GC-MS Analysis :

    • Inject 1 µL of the FAME solution into the GC-MS system[25].

    • Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., TR-FAME column)[25]. The oven temperature is programmed to ramp up to ensure separation of components (e.g., initial hold at 50-80°C, ramp up to 250°C)[25]. Helium is typically used as the carrier gas[25].

    • Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer. Standard electron ionization (EI) at 70 eV is used to fragment the molecules[25]. The mass analyzer scans a mass range (e.g., 45-600 m/z) to detect the molecular ion and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Terminal alkenoic acids lack extended conjugation. Their primary chromophores are the isolated C=C double bond and the C=O of the carboxyl group. These groups undergo π → π* and n → π* transitions, respectively[27]. These transitions occur at short wavelengths, typically below the range of standard laboratory spectrophotometers (>200 nm)[27][28]. Therefore, UV-Vis is less useful for detailed structural elucidation of simple terminal alkenoic acids compared to other spectroscopic methods but can confirm the absence of extended conjugation.

Table 5: Electronic Transitions for Terminal Alkenoic Acids

ChromophoreTransitionTypical λmax (nm)
Alkene (C=C)π → π~170 - 190
Carbonyl (C=O)n → π~200 - 210

Data compiled from[27][29][30].

Integrated Spectroscopic Analysis

No single technique provides all the necessary information for unambiguous structure determination. An integrated approach is essential, where data from different spectroscopic methods are combined to build a complete picture of the molecule's structure.

Caption: Integrated workflow for the structural elucidation of terminal alkenoic acids.

Conclusion

The spectroscopic characterization of terminal alkenoic acids is a systematic process that relies on the complementary information provided by NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR reveal the precise connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key carboxylic acid and terminal alkene functional groups. Mass spectrometry establishes the molecular weight and offers structural clues through predictable fragmentation patterns. While UV-Vis spectroscopy is of limited utility, it confirms the lack of extended conjugation. By employing these techniques in concert, researchers can confidently determine and verify the structure of these important molecules.

References

Conformational Analysis of 6-Heptenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptenoic acid, a terminal unsaturated fatty acid, possesses significant conformational flexibility that dictates its physicochemical properties and biological activity. A thorough understanding of its conformational landscape is crucial for applications in drug design and materials science, where molecular shape and intermolecular interactions are paramount. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, drawing upon extrapolated data from computational and experimental studies of analogous molecules. Key dihedral angles, relative energies of stable conformers, and rotational barriers are summarized. Detailed experimental and computational protocols are provided to facilitate further research in this area.

Introduction

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its chemical reactivity and biological function. For flexible molecules like this compound, which features a seven-carbon chain with a terminal double bond and a carboxylic acid group, a multitude of conformations are accessible through rotation around its single bonds. The relative energies of these conformers determine their population at a given temperature and, consequently, the macroscopic properties of the substance.

This guide synthesizes information from theoretical studies on shorter-chain analogues, such as but-3-enoic acid and 4-pentenoic acid, to construct a detailed conformational profile of this compound. The analysis focuses on the key torsional angles that define the overall shape of the molecule: the dihedral angles of the alkyl chain and the orientation of the carboxylic acid group.

Conformational Landscape of this compound

The conformational space of this compound is primarily defined by the rotation around the C-C single bonds of the alkyl chain and the C-C and C-O bonds of the carboxyl group. Based on computational studies of analogous unsaturated carboxylic acids, several low-energy conformers can be predicted.

The nomenclature used to describe the conformers is based on the dihedral angles of the backbone and the carboxylic acid group, where 'c' denotes cis (~0°), 't' denotes trans (~180°), and 'g' denotes gauche (~±60°).

Key Dihedral Angles

The principal degrees of freedom that govern the conformation of this compound are:

  • τ1 (C1-C2-C3-C4)

  • τ2 (C2-C3-C4-C5)

  • τ3 (C3-C4-C5-C6)

  • τ4 (C4-C5-C6=C7)

  • τ5 (C4-C5-C(O)-O)

  • τ6 (H-O-C(O)-C)

Predicted Low-Energy Conformers

By extrapolating from studies on but-3-enoic acid and considering the energetic preferences of alkane chains, we can predict the likely low-energy conformers of this compound. The carboxylic acid group is expected to predominantly adopt a syn conformation (τ6 ≈ 0°) in the gas phase due to a stabilizing intramolecular hydrogen bond. The alkyl chain will likely favor staggered (anti and gauche) arrangements to minimize steric strain.

Below is a table summarizing the predicted stable conformers and their estimated relative energies, based on calculations for but-3-enoic acid at the B3LYP/6-311++G(3df,3pd) level of theory.[1] The additional methylene (B1212753) groups in this compound will introduce more possible conformers, but the foundational preferences are expected to be similar.

Conformer IDKey Dihedral Angles (τ1, τ2, τ3, τ4, τ5, τ6)Predicted Relative Energy (kcal/mol)
I (g, t, t, c, c, c)0.00
II (g, t, t, c, g, c)~0.44
III (g, t, t, t, c, c)~1.88

Note: The dihedral angles are qualitative descriptors (gauche, trans, cis) extrapolated from shorter-chain analogues. The relative energies are based on but-3-enoic acid and serve as an estimate for the energy differences between conformations of the initial part of the this compound chain.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.

Computational Chemistry Protocol

A robust computational approach to explore the conformational space of this compound involves a multi-step process to identify and characterize low-energy conformers.

Protocol for Conformational Search and Energy Calculation:

  • Initial Structure Generation: A starting 3D geometry of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This is achieved by systematically rotating key dihedral angles (τ1-τ6). Common methods include:

    • Systematic Search: Rotating each dihedral angle by a defined increment (e.g., 30° or 60°).

    • Stochastic/Monte Carlo Search: Randomly sampling different dihedral angles.

  • Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization using a suitable level of theory. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a reasonably large basis set (e.g., 6-311++G(d,p) or larger).[1]

  • Frequency Calculations: For each optimized geometry, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by taking the difference in energy with respect to the global minimum (the most stable conformer).

G cluster_workflow Computational Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (Systematic or Stochastic) A->B Input C Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) B->C Generated Conformers D Frequency Calculation & ZPVE Correction C->D Optimized Geometries E Relative Energy Calculation D->E Vibrational Frequencies & ZPVE F Identification of Low-Energy Conformers E->F Ranked Conformers

A flowchart of the computational workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying molecular conformation in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), information about dihedral angles and inter-proton distances can be obtained.

Generalized Protocol for NMR Conformational Analysis:

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or D₂O) to a concentration of approximately 10-50 mM.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in signal assignment.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, further aiding in assignment.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance constraints for conformational analysis.

  • Data Analysis:

    • Integrate cross-peaks in the NOESY/ROESY spectra to determine NOE intensities, which can be related to inter-proton distances.

    • Measure vicinal proton-proton coupling constants (³JHH) from high-resolution 1D ¹H spectra or 2D J-resolved spectra.

    • Use the Karplus equation to relate the measured ³JHH values to the corresponding dihedral angles.

    • Combine the distance and dihedral angle constraints with computational modeling (e.g., restrained molecular dynamics) to determine the population-averaged conformation in solution.

Signaling Pathways and Logical Relationships

The conformation of this compound is a result of a delicate balance of intramolecular forces. The following diagram illustrates the logical relationship between these forces and the resulting molecular geometry.

G cluster_conformation Molecular Conformation Torsional_Strain Torsional Strain (Eclipsing Interactions) Dihedral_Angles Dihedral Angles (τ1 - τ6) Torsional_Strain->Dihedral_Angles Influences Steric_Hindrance Steric Hindrance (Van der Waals Repulsion) Steric_Hindrance->Dihedral_Angles Influences Intramolecular_HBond Intramolecular Hydrogen Bonding (in -COOH group) Intramolecular_HBond->Dihedral_Angles Influences (τ5, τ6) Hyperconjugation Hyperconjugation Hyperconjugation->Dihedral_Angles Influences Overall_Shape Overall Molecular Shape Dihedral_Angles->Overall_Shape Bond_Lengths Bond Lengths Bond_Lengths->Overall_Shape Bond_Angles Bond Angles Bond_Angles->Overall_Shape

Forces influencing the conformation of this compound.

Conclusion

The conformational analysis of this compound reveals a complex potential energy surface with multiple low-energy conformers. By drawing parallels with shorter-chain analogues, it is predicted that the molecule will exhibit a preference for staggered conformations in its alkyl chain and a syn arrangement of the carboxylic acid group, particularly in the gas phase. The provided computational and experimental protocols offer a robust framework for researchers to further investigate and refine the conformational landscape of this and other flexible fatty acids. A detailed understanding of these conformational preferences is indispensable for predicting the molecule's interactions in biological systems and for the rational design of novel therapeutics and materials.

References

An In-depth Technical Guide to 6-Heptenoic Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Heptenoic acid, a monounsaturated fatty acid, serves as a valuable building block in organic synthesis and holds potential for various applications in research and drug development. Its terminal double bond and carboxylic acid functionality make it a versatile precursor for the synthesis of more complex molecules, including lactones and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations to support laboratory work and theoretical investigations.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various sources and represent the most current and reliable data available.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 1119-60-4[1]
Appearance Liquid
Melting Point -6.5 °C
Boiling Point 222-224 °C (at 760 mmHg) 116-117 °C (at 15 Torr)[2]
Density 0.946 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.439
Solubility Miscible with water[3]
pKa 4.75 ± 0.10 (Predicted)[4]
Flash Point 113 °C (closed cup)[5]
InChI InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9)[1]
InChIKey RWNJOXUVHRXHSD-UHFFFAOYSA-N[1]
Canonical SMILES C=CCCCCC(=O)O[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below are links to publicly available spectral data.

  • ¹H NMR Spectrum: Available at ChemicalBook.[6]

  • ¹³C NMR Spectrum: Available through PubChem.[1]

  • IR Spectrum: Available at the NIST WebBook and PubChem.[1][7]

  • Mass Spectrum: Available at the NIST WebBook.[7]

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and verifying the physical and chemical properties of this compound. The following sections outline general procedures for key analytical techniques.

Boiling Point Determination (Microscale Reflux Method)

The boiling point of a liquid is a key physical constant used for its identification and purity assessment. A microscale reflux apparatus provides an accurate method for this determination.

Procedure:

  • Place approximately 2-3 mL of this compound into a small, clean, and dry test tube or a 5-mL conical vial.

  • Add a boiling chip to ensure smooth boiling.

  • Clamp the tube or vial to a stand and insert a thermometer using a thermometer adapter. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the condenser.

  • Attach a condenser to the apparatus and connect it to a cold water source.

  • Gently heat the sample using a sand bath or a heating mantle.

  • Record the temperature at which the liquid boils and a stable ring of condensate is observed refluxing in the condenser. This stable temperature is the boiling point.[6]

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Infrared (IR) Spectroscopy (Neat Liquid)

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the "neat" method is straightforward.

Procedure:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. If necessary, clean it with a solvent like isopropanol (B130326) and allow it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Acquire the IR spectrum of the sample.

  • After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.

  • The resulting spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=C stretch of the alkene (~1640 cm⁻¹), and the C-H stretches of the alkyl chain and the vinyl group.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Procedure for ¹H and ¹³C NMR:

  • Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. The spectrum will show distinct signals for the vinyl protons, the protons alpha to the carbonyl group, and the other methylene (B1212753) protons in the chain.

  • Acquire the ¹³C NMR spectrum. This will show signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.

  • Process the spectra (phasing, baseline correction, and integration for ¹H NMR) to obtain the final presentable spectra.[9]

Chemical Reactivity and Synthesis

This compound is a reactive molecule due to the presence of both a carboxylic acid and a terminal alkene. It can undergo reactions typical of these functional groups, such as esterification, amide formation, and addition reactions at the double bond. A notable reaction is its iodolactonization to form 6-(iodomethyl)-hexanolide.[3]

The synthesis of ω-unsaturated acids like this compound can be achieved through various methods, including the pyrolysis of the corresponding lactone (ω-heptanolactone).[3]

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Starting Material (e.g., ω-Heptanolactone) s2 Pyrolysis or other synthetic steps s1->s2 s3 Crude this compound s2->s3 p1 Distillation under reduced pressure s3->p1 p2 Pure this compound p1->p2 c1 Physical Properties (BP, MP, Density, RI) p2->c1 c2 Spectroscopy (NMR, IR, MS) p2->c2 c3 Purity Analysis (e.g., GC, Titration) p2->c3 final_product Characterized This compound c1->final_product Verified Properties c2->final_product Structural Confirmation c3->final_product Purity Confirmed

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship: Key Properties and Analytical Methods

This diagram shows the logical connection between the core properties of this compound and the analytical techniques used to determine them.

properties_and_methods cluster_properties Properties of this compound cluster_methods Analytical Methods prop_structure Molecular Structure method_nmr NMR Spectroscopy (¹H, ¹³C) prop_structure->method_nmr method_ms Mass Spectrometry prop_structure->method_ms prop_physical Physical Constants (BP, MP, Density) method_physical Physical Measurement (e.g., Thiele Tube) prop_physical->method_physical prop_functional Functional Groups (-COOH, C=C) prop_functional->method_nmr method_ir IR Spectroscopy prop_functional->method_ir prop_purity Purity method_gc Gas Chromatography prop_purity->method_gc

Caption: Relationship between properties and analytical methods for this compound.

Safety Information

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1][10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a thorough overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The tabulated data, detailed experimental protocols, and illustrative diagrams offer a practical resource for the synthesis, characterization, and application of this versatile fatty acid. Adherence to safety protocols is paramount when working with this corrosive compound.

References

An In-depth Technical Guide to 6-Heptenoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptenoic acid, a monounsaturated fatty acid, serves as a versatile building block in organic synthesis and holds potential in various research and development applications, particularly in the pharmaceutical industry. Its terminal double bond and carboxylic acid functionality make it a valuable precursor for the synthesis of more complex molecules, including lactones and other bioactive compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and a key reaction, and its molecular structure and identifiers.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a seven-carbon chain with a terminal double bond between the sixth and seventh carbon atoms and a carboxylic acid group at the first carbon.

Molecular Formula: C₇H₁₂O₂[1]

CAS Number: 1119-60-4[1][2]

Synonyms: 6-Heptanoic acid, Hept-6-enoic acid[1]

Molecular Weight: 128.17 g/mol [1][2]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 128.17 g/mol [1][2]
Appearance Clear colorless liquid[3]
Melting Point -6.5 °C[2]
Boiling Point 222-224 °C[2]
Density 0.946 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.439[2]
Flash Point 113 °C (closed cup)[2][4]
SMILES OC(=O)CCCCC=C[2]
InChI 1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9)[2]
InChIKey RWNJOXUVHRXHSD-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines a general and reliable method for the synthesis of this compound starting from diethyl malonate and 5-bromo-1-pentene. The malonic ester synthesis is a classic method for forming carboxylic acids.[5][6][7][8]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 5-Bromo-1-pentene

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the cooled solution with stirring to form the sodium salt of diethyl malonate.

  • Alkylation: 5-Bromo-1-pentene is added dropwise to the solution of the diethyl malonate enolate. The reaction mixture is then refluxed for several hours to ensure complete alkylation.

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude diethyl 5-pentenylmalonate.

  • Hydrolysis and Decarboxylation: The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding this compound.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Iodolactonization of this compound

This compound can be used to prepare 6-(iodomethyl)-hexanolide through an iodolactonization reaction.[2][3] This intramolecular cyclization is a useful method for the synthesis of lactones.

Materials:

  • This compound

  • Iodine

  • Potassium iodide

  • Sodium bicarbonate

  • Dichloromethane

  • Sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: this compound is dissolved in a solution of sodium bicarbonate in water.

  • Addition of Iodine: A solution of iodine and potassium iodide in water is added dropwise to the stirred solution of the carboxylate salt at room temperature. The reaction is typically carried out in the dark to prevent the decomposition of the iodine reagent.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is extracted with dichloromethane. The organic layer is washed with a solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-(iodomethyl)-hexanolide, which can be further purified by column chromatography.

Application in Synthesis: Experimental Workflow

The synthesis of 6-(iodomethyl)-hexanolide from this compound is a key transformation that highlights the utility of this unsaturated fatty acid as a synthetic intermediate. The workflow for this process is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product 6_Heptenoic_Acid This compound Iodolactonization Iodolactonization (Intramolecular Cyclization) 6_Heptenoic_Acid->Iodolactonization I2_KI Iodine (I₂) / Potassium Iodide (KI) I2_KI->Iodolactonization NaHCO3 Sodium Bicarbonate (NaHCO₃) NaHCO3->Iodolactonization Iodolactone 6-(Iodomethyl)-hexanolide Iodolactonization->Iodolactone

Caption: Experimental workflow for the iodolactonization of this compound.

Conclusion

This compound is a valuable and versatile chemical building block with well-defined properties. The synthetic routes to this compound, such as the malonic ester synthesis, are robust and allow for its preparation in a laboratory setting. Its utility is further demonstrated by its application in transformations like iodolactonization to produce functionalized lactones, which are important scaffolds in medicinal chemistry and natural product synthesis. This guide provides essential technical information for researchers and professionals working in organic synthesis and drug development, facilitating the effective use of this compound in their scientific endeavors.

References

A Deep Dive into the Conformational Landscapes of Short-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Short-chain fatty acids (SCFAs), primarily acetic, propionic, and butyric acids, are carboxylic acids with aliphatic tails of fewer than six carbons. Produced in the gut by microbial fermentation of dietary fiber, these molecules are not only key energy sources for colonocytes but also crucial signaling molecules that modulate a wide array of physiological processes, including immune responses, metabolic regulation, and gut-brain communication. Their biological activity is intimately linked to their three-dimensional structure and conformational flexibility. This technical guide provides an in-depth exploration of the theoretical conformational analysis of SCFAs, detailing the computational and experimental methodologies used to elucidate their structural preferences and the biological implications of their conformational dynamics.

Theoretical and Computational Approaches to SCFA Conformational Analysis

The conformational landscape of a molecule is defined by the relative energies of its different spatial arrangements, or conformers, which arise from rotation about single bonds. Theoretical and computational chemistry provides powerful tools to explore these landscapes, predict the most stable conformers, and determine the energy barriers between them.

Computational Methods

A variety of computational methods are employed to study SCFA conformations, ranging from computationally inexpensive molecular mechanics to highly accurate but demanding ab initio quantum mechanical methods.

  • Ab Initio Methods: These methods solve the electronic Schrödinger equation without empirical parameters. Key ab initio methods for SCFA analysis include:

    • Hartree-Fock (HF) Theory: A foundational method that provides a good starting point but does not account for electron correlation, which can be important for accurately determining relative conformer energies.

    • Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation and often provides more accurate results than HF for conformational energies.[1]

    • Coupled Cluster (CC) Theory: A highly accurate but computationally expensive method, often used as a "gold standard" for benchmarking other methods.

  • Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy. They offer a good balance of accuracy and computational cost, making them widely used for conformational analysis.

    • B3LYP: A popular hybrid functional that combines HF exchange with DFT exchange and correlation. While widely used, studies on butyric acid have shown that it may incorrectly predict the most stable conformer compared to higher-level methods like MP2.

  • Basis Sets: The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for the accuracy of quantum mechanical calculations. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used for SCFAs.[1]

Computational Workflow

The theoretical conformational analysis of an SCFA typically follows a systematic workflow to identify and characterize its stable conformers. This process involves an initial conformational search followed by geometry optimization and frequency calculations.

computational_workflow cluster_input 1. Input Generation cluster_search 2. Conformational Search cluster_optimization 3. Optimization and Characterization cluster_output 4. Output Analysis start Define SCFA Molecule scan Potential Energy Surface (PES) Scan (e.g., rotating dihedral angles) start->scan md Molecular Dynamics (MD) Simulation start->md opt Geometry Optimization of Local Minima (e.g., DFT, MP2) scan->opt md->opt freq Frequency Calculation opt->freq thermo Thermochemical Analysis (Relative Energies, Population) freq->thermo end Identified Stable Conformers and Rotational Barriers thermo->end

A generalized workflow for the computational conformational analysis of short-chain fatty acids.

Conformational Landscape of Acetic, Propionic, and Butyric Acids

Acetic Acid

The conformational flexibility of acetic acid is primarily determined by the rotation around the C-O single bond, leading to two main conformers: syn and anti.

ConformerO=C-O-H Dihedral AngleRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
syn (or cis)~0°0.0\multirow{2}{*}{~11-14}
anti (or trans)~180°4.0 - 6.0

Note: Relative energies and rotational barriers can vary depending on the computational method and solvent environment.

The syn conformer, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen, is the more stable form due to a stabilizing intramolecular hydrogen bond-like interaction. The energy barrier for rotation from the syn to the anti conformer is significant, in the range of 11-14 kcal/mol in the gas phase. Solvation can reduce this barrier to around 11 kcal/mol.

Propionic Acid

Propionic acid exhibits additional conformational isomerism due to rotation around the Cα-Cβ bond. This leads to cis (or synperiplanar) and gauche conformers. The cis conformer, where the methyl group is eclipsed with the carbonyl group, is the most stable.

ConformerC-C-C=O Dihedral AngleO=C-O-H Dihedral AngleRelative Energy (kJ/mol)
cis~0°~0°0.0
gauche~120°~0°> 4.0
Butyric Acid

Butyric acid has a more complex conformational landscape with multiple rotatable bonds. The nomenclature for its conformers often uses a sequence of letters (T for trans, G for gauche) to describe the dihedral angles of the carbon backbone. Studies have shown that at least three conformers can be trapped in noble gas matrices.[2][3] High-level MP2 calculations suggest that a non-planar conformer (G±TT) is the most stable, in contrast to B3LYP results which favor a planar conformer (TTT).[2][3]

Conformerτ1 (C-C-C-C)τ2 (C-C-C=O)τ3 (O=C-O-H)Relative Energy (kJ/mol) (MP2/cc-pVTZ)
G±TTgauche (±)transtrans0.0
TTTtranstranstrans0.46
G±G±Tgauche (±)gauche (±)trans> 2.0

Experimental Methods for Conformational Analysis

Experimental techniques provide crucial validation for theoretical predictions and offer insights into the behavior of SCFAs in different environments.

Matrix Isolation Infrared Spectroscopy

Methodology: In this technique, SCFA molecules are co-deposited with an excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures below 20 K).[2][3] This traps individual molecules in a solid matrix, preventing intermolecular interactions and allowing for the study of their isolated properties. The sample is then analyzed by Fourier-transform infrared (FTIR) spectroscopy. By comparing the experimental vibrational spectra with those predicted computationally for different conformers, the conformers present in the matrix can be identified.

Experimental Protocol:

  • Sample Preparation: The SCFA is vaporized and mixed with a large excess of a noble gas (e.g., Ar, Ne) in a specific ratio (e.g., 1:1000).

  • Deposition: The gas mixture is slowly deposited onto a cold (e.g., 3-20 K) CsI or KBr window within a high-vacuum cryostat.

  • Spectroscopic Measurement: Infrared spectra are recorded using an FTIR spectrometer.

  • Annealing: The matrix can be warmed by a few degrees to allow for conformational relaxation to the most stable form, which can help in assigning spectral features.

Pulsed Nozzle Fourier Transform Microwave Spectroscopy

Methodology: This high-resolution spectroscopic technique provides precise information about the rotational constants of a molecule, which are directly related to its geometry. A gaseous sample is introduced into a vacuum chamber through a pulsed nozzle, creating a supersonic jet where the molecules are cooled to very low rotational temperatures. The cold molecules are then irradiated with a short pulse of microwave radiation, and their subsequent free induction decay is detected and Fourier-transformed to obtain the rotational spectrum.

Experimental Protocol:

  • Sample Introduction: The SCFA is seeded in a carrier gas (e.g., argon) and pulsed into a high-vacuum chamber through a supersonic nozzle.

  • Microwave Excitation: The resulting supersonic jet is passed through a Fabry-Pérot cavity where it is irradiated with a short, high-power microwave pulse.

  • Detection: The coherent emission from the polarized molecules is detected, digitized, and Fourier-transformed to yield the rotational spectrum with very high resolution.

  • Analysis: The rotational constants are determined from the spectrum and compared with theoretical values for different conformers to identify the observed species.

Biological Significance: SCFA Signaling Pathways

SCFAs exert many of their biological effects by activating G-protein coupled receptors (GPCRs), primarily GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (also known as HCAR2). These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.

GPR43 Signaling

GPR43 is activated by acetate (B1210297) and propionate (B1217596) and couples to both Gi/o and Gq proteins. Its activation can lead to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which increases intracellular calcium concentrations.

GPR43_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA Acetate, Propionate GPR43 GPR43 SCFA->GPR43 Gi Gi/o GPR43->Gi Gq Gq GPR43->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP (-) Ca2 Ca2+ PLC->Ca2 (+) PKA PKA cAMP->PKA (-) PKC PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK

Simplified GPR43 signaling cascade.
GPR41 Signaling

GPR41 is preferentially activated by propionate and also couples to Gi/o proteins, leading to the inhibition of cAMP production. It plays a role in regulating the secretion of hormones like leptin from adipocytes.

GPR41_signaling cluster_membrane Adipocyte Membrane cluster_cytoplasm Cytoplasm Propionate Propionate GPR41 GPR41 Propionate->GPR41 Gi Gi/o GPR41->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP (-) PKA PKA cAMP->PKA (-) Leptin Leptin Secretion PKA->Leptin (-) GPR109A_signaling cluster_membrane Colon Cell Membrane cluster_cytoplasm Cytoplasm Butyrate (B1204436) Butyrate GPR109A GPR109A Butyrate->GPR109A NFkB NF-κB Activation GPR109A->NFkB (-) Apoptosis Apoptosis GPR109A->Apoptosis (+)

References

The Dawn of Essentiality: A Technical Guide to the Discovery and Historical Significance of ω-Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery of ω-unsaturated fatty acids and their profound historical significance in the realms of biochemistry, nutrition, and medicine. We delve into the foundational experiments that overturned established scientific dogma, detail the methodologies that paved the way for our current understanding, and illuminate the intricate signaling pathways that underscore their therapeutic potential.

From Energetic Filler to Essential Nutrient: A Paradigm Shift

In the early 20th century, the scientific consensus held that dietary fats served merely as a source of calories, interchangeable with carbohydrates.[1][2] This view was challenged by the groundbreaking work of George and Mildred Burr, whose meticulous experiments in the late 1920s revealed the indispensable nature of certain fatty acids for maintaining health.[1][2][3][4] Their research laid the groundwork for the concept of "essential fatty acids" (EFAs), nutrients that the body cannot synthesize and must be obtained from the diet.[3][4]

The Burrs' seminal research, conducted on rats fed a highly purified, fat-free diet, meticulously documented the severe consequences of fatty acid deficiency.[3][5] These findings, published in their landmark 1929 and 1930 papers in the Journal of Biological Chemistry, marked a turning point in nutritional science.[1][2]

Key Experiments by Burr and Burr

The cornerstone of the discovery of essential fatty acids rests on a series of meticulously designed animal studies. The following sections detail the experimental protocols and quantitative outcomes of these pivotal investigations.

Experimental Protocols:

Burr and Burr's 1929 Study: A New Deficiency Disease Produced by the Rigid Exclusion of Fat from the Diet

  • Objective: To investigate the effects of a diet rigorously devoid of fat on the growth and health of rats.[3][5]

  • Animal Model: Albino rats were used for the study.

  • Dietary Regimen:

    • Basal Diet (Fat-Free): A highly purified diet was formulated consisting of:

      • Sucrose (repurified to remove any traces of fat)

      • Casein (repurified)

      • A salt mixture (details of the specific salt mixture are outlined in the original publication)

      • Vitamins A and D were supplied via cod liver oil initially, and later through other purified sources to avoid confounding variables from the fat content of the oil. Vitamin B was provided by a separate source.

    • Control/Treatment Groups:

      • Group 1: Maintained on the basal fat-free diet.

      • Group 2: Received the basal diet supplemented with varying amounts of lard or other fats to observe the curative effects.

  • Methodology:

    • Rats were weaned and placed on the strictly fat-free diet.

    • Detailed records of food consumption, body weight, and overall health were maintained.

    • Symptoms of any deficiency were carefully observed and documented, including changes in skin, fur, and tail appearance, as well as signs of kidney distress.[5]

    • For the treatment groups, small, measured amounts of fat (e.g., lard) were added to the daily diet of rats showing deficiency symptoms.

    • The curative effects of the fat supplementation were monitored and recorded.

  • Key Observations:

    • Rats on the fat-free diet exhibited a characteristic set of deficiency symptoms, including retarded growth, scaly skin, inflamed and scaly tails, kidney damage, and ultimately, death.[3][5]

    • The addition of small amounts of lard to the diet of deficient rats led to a rapid reversal of these symptoms and a resumption of growth.[3]

Burr and Burr's 1930 Study: On the Nature and Rôle of the Fatty Acids Essential in Nutrition

  • Objective: To identify the specific component within fats responsible for the curative effects observed in the previous study and to characterize the essential fatty acids.[1][2]

  • Animal Model: Albino rats exhibiting the characteristic fat-deficiency symptoms from the 1929 study.

  • Dietary Regimen and Supplementation:

    • The same basal fat-free diet was used to induce deficiency.

    • Deficient rats were then supplemented with various purified fatty acids and fat sources, including:

      • Saturated fatty acids (e.g., stearic acid, palmitic acid)

      • Unsaturated fatty acids (e.g., oleic acid, linoleic acid)

      • Various natural oils with known fatty acid compositions (e.g., olive oil, lard, linseed oil, corn oil, poppy seed oil, coconut oil)[1]

  • Methodology:

    • Rats were brought to a state of fat deficiency on the basal diet.

    • Individual rats or small groups were then supplemented with specific fatty acids or oils.

    • The curative efficacy of each supplement was evaluated based on the resumption of growth and the alleviation of deficiency symptoms.

  • Key Findings:

    • Saturated fatty acids were ineffective in curing the deficiency disease.[5]

    • Linoleic acid, a polyunsaturated ω-6 fatty acid, was identified as the primary curative agent.[1]

    • Oils rich in linoleic acid, such as linseed oil, corn oil, and poppy seed oil, were highly effective in reversing the deficiency symptoms.[1]

    • This study firmly established linoleic acid as an essential fatty acid.

Data Presentation:

The quantitative data from Burr and Burr's experiments demonstrated a clear correlation between the presence of specific unsaturated fatty acids in the diet and the health and growth of the rats.

Dietary Group Key Supplement Observed Growth Deficiency Symptoms Reference
Basal DietNone (Fat-Free)Cessation of growth, followed by weight lossSevere scaly skin, inflamed tail, kidney damage, eventual death[3][5]
SupplementedLardResumption of normal growthAlleviation of all deficiency symptoms[3]
SupplementedSaturated Fatty AcidsNo significant improvement in growthPersistence of deficiency symptoms[5]
SupplementedLinoleic AcidRapid resumption of growthComplete cure of deficiency symptoms[1]
SupplementedLinseed Oil (High Linoleic Acid)Strong stimulation of growthEffective cure of deficiency symptoms[1]
SupplementedCoconut Oil (Low Linoleic Acid)Ineffective in stimulating growthNo curative effect[1]

The Expanding Omega Universe: From ω-6 to ω-3 and Beyond

Following the pioneering work of the Burrs, the focus of fatty acid research expanded to include other types of unsaturated fatty acids. The concept of ω-3 fatty acids as essential nutrients also emerged, with α-linolenic acid being identified as another indispensable dietary component.[1] Subsequent research elucidated the metabolic pathways that convert these parent essential fatty acids into longer-chain, more unsaturated fatty acids with potent biological activities, such as arachidonic acid (from linoleic acid), and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (from α-linolenic acid).

Historical Significance and Impact on Drug Development

The discovery of essential fatty acids revolutionized our understanding of nutrition and disease. It became clear that the quality of dietary fat, not just the quantity, was crucial for health. This paradigm shift has had a profound and lasting impact on public health recommendations, food manufacturing, and the development of therapeutic interventions.

The recognition of the pro-inflammatory and anti-inflammatory roles of metabolites derived from ω-6 and ω-3 fatty acids, respectively, has opened up new avenues for drug development. The intricate signaling pathways governed by these molecules are now key targets for therapeutic intervention in a wide range of diseases, including cardiovascular disease, inflammatory disorders, and cancer.

Signaling Pathways of ω-Unsaturated Fatty Acids

The biological effects of ω-unsaturated fatty acids are mediated through a complex network of signaling pathways. These pathways involve the enzymatic conversion of the parent fatty acids into a vast array of bioactive lipid mediators, which in turn modulate cellular responses through receptor-dependent and independent mechanisms.

The ω-6 Fatty Acid Signaling Pathway: The Eicosanoid Cascade

Linoleic acid is the parent compound of the ω-6 family. Its elongation and desaturation lead to the formation of arachidonic acid (AA), a key precursor for a large family of signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation.

Omega6_Pathway Linoleic_Acid Linoleic Acid (ω-6) Arachidonic_Acid Arachidonic Acid (AA) Linoleic_Acid->Arachidonic_Acid Elongation & Desaturation COX COX-1/COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Pro-inflammatory Responses Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Leukotrienes->Inflammation

Caption: The ω-6 fatty acid signaling cascade leading to pro-inflammatory eicosanoids.

The ω-3 Fatty Acid Signaling Pathway: A Counterbalance to Inflammation

α-Linolenic acid is the parent of the ω-3 family. Its metabolic products, EPA and DHA, serve as precursors for signaling molecules that often have anti-inflammatory and pro-resolving properties, providing a crucial counterbalance to the pro-inflammatory effects of ω-6 derived mediators. These include the E-series and D-series resolvins, protectins, and maresins.

Omega3_Pathway ALA α-Linolenic Acid (ω-3) EPA Eicosapentaenoic Acid (EPA) ALA->EPA Elongation & Desaturation DHA Docosahexaenoic Acid (DHA) EPA->DHA COX_LOX_EPA COX/LOX EPA->COX_LOX_EPA COX_LOX_DHA COX/LOX DHA->COX_LOX_DHA Resolvins_E Resolvins (E-series) COX_LOX_EPA->Resolvins_E Resolvins_D Resolvins (D-series) COX_LOX_DHA->Resolvins_D Protectins Protectins COX_LOX_DHA->Protectins Maresins Maresins COX_LOX_DHA->Maresins Resolution Resolution of Inflammation Resolvins_E->Resolution Resolvins_D->Resolution Protectins->Resolution Maresins->Resolution

Caption: The ω-3 fatty acid pathway leading to pro-resolving mediators.

Regulation of Gene Expression: The Role of PPARs and NF-κB

Beyond their role as precursors to signaling molecules, ω-unsaturated fatty acids and their derivatives can directly influence gene expression by interacting with nuclear receptors and transcription factors. Peroxisome proliferator-activated receptors (PPARs) are a key class of nuclear receptors that are activated by fatty acids and their metabolites. PPAR activation leads to the regulation of genes involved in lipid metabolism and inflammation.

Furthermore, ω-3 fatty acids have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. This inhibition of NF-κB is a key mechanism underlying the anti-inflammatory effects of ω-3 fatty acids.

Gene_Regulation_Pathway Omega3 ω-3 Fatty Acids (EPA, DHA) PPARs PPARs Omega3->PPARs Activates NFkB NF-κB Omega3->NFkB Inhibits Omega6 ω-6 Fatty Acids (Arachidonic Acid) Omega6->NFkB Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARs->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory_Genes Upregulates

Caption: Regulation of gene expression by ω-3 and ω-6 fatty acids via PPARs and NF-κB.

Conclusion

The discovery of ω-unsaturated fatty acids as essential nutrients represents a monumental achievement in the history of science. From the initial observations of a mysterious deficiency disease in rats to our current sophisticated understanding of their roles in complex signaling pathways, the journey of discovery continues to unfold. For researchers and professionals in drug development, a deep appreciation of this history and the underlying molecular mechanisms is paramount for harnessing the therapeutic potential of these remarkable molecules in the ongoing quest to combat a myriad of human diseases. The foundational work of pioneers like Burr and Burr serves as a timeless reminder of the power of rigorous scientific inquiry to challenge dogma and unveil fundamental truths about health and disease.

References

Solubility of 6-Heptenoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-Heptenoic Acid

This compound (CH₂=CH(CH₂)₄COOH) is a seven-carbon carboxylic acid featuring a terminal double bond.[1] Its molecular structure, possessing both a polar carboxylic acid head and a nonpolar six-carbon tail, imparts it with amphiphilic character. This dual nature dictates its solubility behavior, allowing for varying degrees of miscibility in a range of organic solvents. Understanding and predicting this solubility is paramount for its effective use in reaction chemistry, formulation development, and purification processes.

Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[2][3]
Molecular Weight128.17 g/mol [1][3]
Melting Point-6.5 °C[1][2]
Boiling Point222-224 °C[1]
Density0.946 g/mL at 25 °C[1]

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its polar carboxylic acid group and its nonpolar aliphatic chain determines its interaction with different solvents.

  • Polar Solvents: Protic polar solvents, such as alcohols (e.g., ethanol, methanol), can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group of this compound. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. The presence of the relatively long carbon chain, however, may limit its solubility in highly polar solvents like water, where it is reported to be miscible or slightly soluble.[4][5][6][7]

  • Nonpolar Solvents: Nonpolar solvents, such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene), will primarily interact with the nonpolar alkyl chain of this compound through van der Waals forces. The polar carboxylic acid head will limit its solubility in these solvents.

  • Solvents with Intermediate Polarity: Solvents with intermediate polarity, such as ethers (e.g., diethyl ether, tetrahydrofuran), can offer a balance of interactions, accommodating both the polar and nonpolar portions of the molecule, often leading to good solubility.

The terminal double bond in the alkyl chain can also slightly influence solubility by affecting the molecule's packing and introducing weak pi-pi interactions with suitable solvents.

Experimental Determination of Solubility

Due to the lack of readily available quantitative data, experimental determination of the solubility of this compound in various organic solvents is crucial for its practical application. The following protocols outline standard methods for this purpose.

Gravimetric Method (Isothermal Equilibrium)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a shaker flask in a water bath).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of excess solid (or liquid phase) of this compound should be visible.

  • Sampling: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-weighed, gastight syringe. To avoid including undissolved solute, it is advisable to use a syringe filter.

  • Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the this compound residue. The difference in weight will give the mass of the dissolved solute.

  • Calculation: The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

Spectroscopic Method (UV-Vis or HPLC)

For solvents where this compound exhibits a chromophore or can be easily derivatized, spectroscopic methods can be employed for rapid and accurate solubility determination.

Experimental Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: After equilibration, take a known volume of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same spectroscopic method used for the calibration curve.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a liquid in a liquid increases with temperature. However, the effect should be determined empirically for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic screening of solvents across a range of polarities is recommended to find the optimal solvent for a specific application.

  • Presence of Water: The presence of even small amounts of water can significantly alter the solubility of carboxylic acids in organic solvents.[8][9][10] Water can enhance solubility in some polar organic solvents by forming hydrogen bonds with both the solvent and the carboxylic acid.[8][9][10]

  • pH (for aqueous-organic mixtures): In biphasic systems or in the presence of basic or acidic impurities, the pH of the aqueous phase will dramatically affect the solubility of this compound. At higher pH, it will deprotonate to the more water-soluble carboxylate form.

Data Presentation (Illustrative)

While specific experimental data is not available, the following table illustrates how experimentally determined solubility data for this compound should be presented.

SolventPolarity IndexTemperature (°C)Solubility ( g/100 mL)Method
Hexane0.125Data to be determinedGravimetric
Toluene2.425Data to be determinedGravimetric
Diethyl Ether2.825Data to be determinedGravimetric
Ethyl Acetate4.425Data to be determinedHPLC
Acetone5.125Data to be determinedHPLC
Ethanol5.225Data to be determinedGravimetric
Methanol6.625Data to be determinedGravimetric

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G cluster_solute This compound cluster_solvent Organic Solvent cluster_interaction Primary Interactions Driving Solubility Solute CH2=CH(CH2)4COOH PolarHead Carboxylic Acid Group (-COOH) (Polar, Hydrogen Bonding) Solute->PolarHead has NonpolarTail Hexenyl Chain (C6H11) (Nonpolar, Van der Waals) Solute->NonpolarTail has Interaction1 Hydrogen Bonding PolarHead->Interaction1 Interaction2 Van der Waals Forces NonpolarTail->Interaction2 Solvent Solvent Type PolarSolvent Polar (e.g., Ethanol, Acetone) Solvent->PolarSolvent NonpolarSolvent Nonpolar (e.g., Hexane, Toluene) Solvent->NonpolarSolvent PolarSolvent->Interaction1 NonpolarSolvent->Interaction2

Caption: Intermolecular forces governing the solubility of this compound.

G cluster_method Quantification Method start Start: Select Solvent and Temperature prep Prepare Mixture: Excess this compound in Solvent start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Cease Agitation and Allow to Settle equilibrate->settle sample Sample Supernatant (using filtered syringe) settle->sample gravimetric Gravimetric Method sample->gravimetric spectroscopic Spectroscopic Method sample->spectroscopic evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectroscopic->dilute weigh Weigh Residue evaporate->weigh calculate_grav Calculate Solubility (mass/volume) weigh->calculate_grav end End: Solubility Data calculate_grav->end analyze Analyze via UV-Vis or HPLC dilute->analyze calculate_spec Calculate Concentration from Calibration Curve analyze->calculate_spec calculate_spec->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, this guide provides the fundamental principles and detailed experimental methodologies for researchers to determine this crucial parameter. By understanding the interplay of its amphiphilic structure with solvent properties, and by employing systematic experimental approaches, scientists and drug development professionals can effectively select appropriate solvents and optimize processes involving this compound. The protocols and frameworks presented herein serve as a comprehensive resource for enabling further research and application of this versatile unsaturated fatty acid.

References

A Deep Dive into Microbial Unsaturated Fatty Acid Biosynthesis: Pathways, Protocols, and Quantitative Insights

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated fatty acids (UFAs) are critical components of microbial cell membranes, playing a pivotal role in maintaining membrane fluidity, and thus, cellular function. Microorganisms have evolved two primary pathways for the biosynthesis of these essential molecules: an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway. Understanding the intricacies of these pathways, the key enzymes involved, and their regulation is of paramount importance for various fields, including microbiology, biotechnology, and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core biosynthetic pathways of unsaturated fatty acids in microorganisms, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

Core Biosynthetic Pathways

Microorganisms employ distinct strategies to introduce double bonds into fatty acid chains, largely dependent on the presence or absence of molecular oxygen.

Oxygen-Independent (Anaerobic) Pathway

The anaerobic pathway is the primary mechanism for UFA synthesis in many bacteria, including the well-studied model organism Escherichia coli. This pathway introduces a double bond into the growing acyl chain during the fatty acid elongation cycle.[1][2]

A key enzyme in this process is FabA , a bifunctional dehydratase/isomerase.[3] FabA catalyzes the dehydration of β-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP. Subsequently, FabA isomerizes this intermediate to cis-3-decenoyl-ACP.[3] The cis-3-decenoyl-ACP then serves as a substrate for the condensing enzyme FabB (β-ketoacyl-ACP synthase I), which elongates the chain, ultimately leading to the synthesis of the major UFAs, such as palmitoleic acid (16:1Δ⁹) and cis-vaccenic acid (18:1Δ¹¹).[1][4]

It is important to note that some anaerobic bacteria that lack a fabA homolog, such as Streptococcus pneumoniae, utilize a different enzyme, FabM , to isomerize trans-2-decenoyl-ACP to cis-3-decenoyl-ACP.[5]

Anaerobic_UFA_Biosynthesis cluster_elongation Fatty Acid Elongation Cycle cluster_UFA_branch Unsaturated Fatty Acid Branch Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acyl-ACP (C8) Acyl-ACP (C8) β-Hydroxydecanoyl-ACP β-Hydroxydecanoyl-ACP trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP Saturated Fatty Acids Saturated Fatty Acids trans-2-Decenoyl-ACP->Saturated Fatty Acids FabI Reduction cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP Unsaturated Fatty Acids (16:1, 18:1) Unsaturated Fatty Acids (16:1, 18:1)

Oxygen-Dependent (Aerobic) Pathway

The aerobic pathway utilizes molecular oxygen to introduce double bonds into fully formed saturated fatty acyl chains. This process is catalyzed by a class of enzymes known as fatty acid desaturases .[2][6] These enzymes are typically membrane-bound and require a reduced cofactor, such as NADH or NADPH, for their activity.[5]

Desaturases are highly specific for the position at which they introduce the double bond. For example, Δ⁹-desaturase introduces a double bond between the 9th and 10th carbon atoms of a fatty acid chain.[6] In Bacillus subtilis, the Δ⁵-Des desaturase introduces a cis-double bond at the Δ⁵ position.[6] Some bacteria, like Pseudomonas aeruginosa, possess both anaerobic and aerobic pathways for UFA synthesis.[6]

Aerobic_UFA_Biosynthesis cluster_inputs Inputs cluster_outputs Outputs Saturated Fatty Acyl-CoA/Acyl-lipid Saturated Fatty Acyl-CoA/Acyl-lipid Unsaturated Fatty Acyl-CoA/Acyl-lipid Unsaturated Fatty Acyl-CoA/Acyl-lipid Saturated Fatty Acyl-CoA/Acyl-lipid->Unsaturated Fatty Acyl-CoA/Acyl-lipid Fatty Acid Desaturase O2 O2 H2O H2O O2->H2O NAD(P)H + H+ NAD(P)H + H+ NAD(P)+ NAD(P)+ NAD(P)H + H+->NAD(P)+

Quantitative Data

The composition of unsaturated fatty acids can vary significantly between different microorganisms and is influenced by growth conditions and genetic background.

MicroorganismMajor Unsaturated Fatty AcidsSaturated/Unsaturated Ratio (approx.)Reference
Escherichia coliPalmitoleic acid (16:1), cis-Vaccenic acid (18:1)Varies with temperature[7]
Bacillus subtilisPalmitoleic acid (16:1), Oleic acid (18:1)Varies with temperature[8]
Saccharomyces cerevisiaePalmitoleic acid (16:1), Oleic acid (18:1)~1:4[9]
Pseudomonas aeruginosaPalmitoleic acid (16:1), Oleic acid (18:1)Not specified[6]
Clostridium thermosaccharolyticumPalmitoleic acid (16:1), Oleic acid (18:1)High Saturated Content[8]

Table 1: Unsaturated Fatty Acid Composition in Selected Microorganisms.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
FabAE. coliβ-hydroxydecanoyl-ACPNot specifiedNot specified[3]
FabBE. coliMalonyl-ACPNot specifiedNot specified[3]
FabFE. coliMalonyl-ACPNot specifiedNot specified[3]
Δ⁹-DesaturaseS. cerevisiaeStearoyl-CoA~5Not specified[6]

Table 2: Kinetic Parameters of Key Enzymes in Unsaturated Fatty Acid Biosynthesis. (Note: Comprehensive kinetic data is often challenging to obtain and can vary based on experimental conditions.)

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography (GC-FAME)

This protocol outlines the general steps for the preparation of fatty acid methyl esters (FAMEs) from microbial cells for analysis by gas chromatography.

a. Cell Harvesting and Lysis:

  • Grow microbial cultures to the desired growth phase.

  • Harvest cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyse the cells using a method appropriate for the microorganism (e.g., sonication, bead beating, or chemical lysis).

b. Saponification:

  • To the cell lysate, add a saponification reagent (e.g., 1.0 ml of 45g sodium hydroxide (B78521) in 150ml methanol (B129727) and 150ml distilled water).[2]

  • Heat the mixture in a boiling water bath for approximately 30 minutes, with intermittent vortexing.[2]

c. Methylation:

  • Cool the saponified mixture and add a methylation reagent (e.g., 2 ml of 6N HCl in methanol).[2]

  • Heat the mixture at 80°C for 10 minutes.[2]

d. Extraction:

  • Add an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether) to the cooled mixture.[2]

  • Vortex thoroughly to extract the FAMEs into the organic phase.

  • Separate the phases by centrifugation.

e. Washing and Analysis:

  • Wash the organic phase with a base solution (e.g., 0.3 M NaOH) to remove any remaining free fatty acids.[2]

  • Transfer the organic phase containing the FAMEs to a new vial for GC analysis.

  • Analyze the FAMEs using a gas chromatograph equipped with a suitable column and detector (e.g., flame ionization detector - FID).

FAME_Analysis_Workflow A Microbial Cell Culture B Cell Harvesting & Lysis A->B C Saponification (NaOH/Methanol) B->C D Methylation (HCl/Methanol) C->D E Extraction (Hexane/MTBE) D->E F Washing (Base Wash) E->F G GC Analysis F->G

Assay for Desaturase Activity

This protocol provides a general method for assaying the activity of fatty acid desaturases in microbial extracts.

a. Preparation of Microsomal Fractions (for membrane-bound desaturases):

  • Grow and harvest microbial cells as described previously.

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Lyse the cells and remove cell debris by low-speed centrifugation.

  • Isolate the microsomal fraction by ultracentrifugation of the supernatant.

  • Resuspend the microsomal pellet in a storage buffer.

b. Desaturase Assay:

  • Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, a radiolabeled saturated fatty acid substrate (e.g., [¹⁴C]stearoyl-CoA), and a reduced cofactor (NADH or NADPH).[10]

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.[11]

  • Acidify the mixture and extract the fatty acids with an organic solvent.

  • Separate the saturated and unsaturated fatty acids using a suitable chromatographic method (e.g., thin-layer chromatography or HPLC).

  • Quantify the amount of radiolabeled unsaturated fatty acid produced using a scintillation counter.

Conclusion

The biosynthesis of unsaturated fatty acids is a fundamental process in microorganisms, essential for their survival and adaptation. The existence of both anaerobic and aerobic pathways highlights the metabolic versatility of these organisms. A thorough understanding of these pathways, facilitated by robust experimental protocols and quantitative analysis, is crucial for advancing our knowledge in microbial physiology and for the development of new biotechnological applications and therapeutic strategies. The information and methodologies presented in this guide serve as a valuable resource for professionals engaged in these fields of research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 6-Heptenoic Acid in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 6-heptenoic acid and its analogs for use in metabolic labeling experiments. The protocols outlined below are intended to serve as a starting point for researchers investigating protein acylation, fatty acid metabolism, and related signaling pathways.

Introduction

Metabolic labeling is a powerful technique to study the dynamics of biomolecules within a cellular context. By introducing molecules with specific tags, such as stable isotopes or bioorthogonal handles, researchers can track their incorporation into proteins, lipids, and other cellular components. This compound, a medium-chain unsaturated fatty acid, and its alkyne analog, 6-heptynoic acid, serve as valuable probes for investigating fatty acid metabolism and, in particular, protein acylation. Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[1] Dysregulation of these pathways has been implicated in various diseases, making these tools essential for drug development and biological research.

Synthesis of this compound and its Analogs

While this compound is commercially available, researchers may require isotopically labeled versions for specific mass spectrometry-based quantitative studies. A common synthetic route involves the oxidation of the corresponding alcohol, 6-hepten-1-ol (B1582720).

Protocol 1: Synthesis of this compound by Jones Oxidation

This protocol describes the oxidation of 6-hepten-1-ol to this compound using Jones reagent (a solution of chromium trioxide in sulfuric acid).[2][3]

Materials:

Procedure:

  • Dissolve 6-hepten-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color of the solution will change from orange/red to green.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely.

  • Neutralize the acidic mixture by the careful, portion-wise addition of sodium bicarbonate until the pH is neutral.

  • Filter the mixture to remove the chromium salts.

  • Extract the aqueous solution with dichloromethane or diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Synthesis of Isotopically Labeled this compound

For metabolic labeling experiments requiring mass spectrometry analysis, deuterated this compound can be synthesized. This can be achieved by starting with a deuterated precursor, such as a deuterated 6-hepten-1-ol, and following the Jones oxidation protocol described above. The synthesis of deuterated alcohols can be accomplished through various methods, including the reduction of a corresponding deuterated ester with a deuterating agent like lithium aluminum deuteride.[5]

Metabolic Labeling with 6-Heptynoic Acid

Due to the challenges of synthesizing isotopically labeled this compound, a more common and versatile approach for metabolic labeling is the use of its bioorthogonal analog, 6-heptynoic acid. The terminal alkyne group allows for the covalent attachment of reporter tags (e.g., fluorescent dyes or biotin) via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".[6]

Protocol 2: Metabolic Labeling of Cultured Cells with 6-Heptynoic Acid

This protocol provides a general guideline for the metabolic labeling of mammalian cells in culture with 6-heptynoic acid. Optimization of concentration and incubation time is recommended for each cell line and experimental setup.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 6-heptynoic acid (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate (B8700270) or THPTA, and an azide-functionalized reporter tag)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Labeling:

    • Prepare the labeling medium by diluting the 6-heptynoic acid stock solution into the complete culture medium to the desired final concentration. (See Table 1 for suggested starting concentrations).

    • Remove the existing medium and replace it with the labeling medium.

    • Incubate the cells for a desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).[6]

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture vessel using an appropriate lysis buffer.

    • Collect the cell lysate and clarify by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To a specific amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail containing the copper catalyst, reducing agent, and the azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent tag.

  • Analysis: The labeled proteins can now be analyzed by various methods:

    • In-gel fluorescence scanning: If a fluorescent tag was used, proteins can be separated by SDS-PAGE and visualized directly in the gel.

    • Western blotting: Labeled proteins of interest can be detected by immunoprecipitation followed by western blotting.

    • Mass spectrometry: If a biotin (B1667282) tag was used, the labeled proteins can be enriched using streptavidin beads, digested, and identified by mass spectrometry.[7]

Quantitative Data Summary

The optimal concentration and labeling time for 6-heptynoic acid can vary between cell lines and experimental goals. The following table provides suggested starting points for optimization.[6]

Cell LineSuggested Concentration (µM)Suggested Labeling Time (hours)
HeLa50 - 1004 - 16
HEK293T504
Jurkat50 - 1004 - 16
Primary Neurons25 - 501 - 4

Visualizing Cellular Processes and Signaling Pathways

Workflow for Metabolic Labeling and Analysis

The following diagram illustrates the general workflow for metabolic labeling of proteins with 6-heptynoic acid followed by analysis.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_detection Detection & Analysis cluster_analysis_methods Analysis Methods cell_culture 1. Seed and Grow Cells metabolic_labeling 2. Incubate with 6-Heptynoic Acid cell_culture->metabolic_labeling cell_harvest 3. Harvest and Lyse Cells metabolic_labeling->cell_harvest protein_quant 4. Quantify Protein cell_harvest->protein_quant click_reaction 5. Click Chemistry with Azide Tag protein_quant->click_reaction analysis 6. Analysis click_reaction->analysis in_gel In-gel Fluorescence analysis->in_gel western_blot Western Blot analysis->western_blot mass_spec Mass Spectrometry analysis->mass_spec

Fig 1. Experimental workflow for metabolic labeling. (Within 100 characters)
Fatty Acid Metabolism and Protein Acylation Pathway

This compound and its analogs are taken up by cells and activated to their coenzyme A (CoA) thioesters. This allows them to enter cellular metabolic pathways, including β-oxidation for energy production or utilization by acyltransferases for protein acylation. Protein acylation can impact various signaling pathways by altering protein localization and interaction with other proteins.

signaling_pathway cluster_uptake Cellular Uptake and Activation cluster_metabolism Metabolic Fates cluster_signaling Downstream Signaling FA_ext This compound (extracellular) FA_int This compound (intracellular) FA_ext->FA_int Transport FA_CoA 6-Heptenoyl-CoA FA_int->FA_CoA Acyl-CoA Synthetase beta_ox β-Oxidation FA_CoA->beta_ox protein_acyl Protein Acylation FA_CoA->protein_acyl acylated_protein Acylated Protein protein_acyl->acylated_protein protein Substrate Protein protein->acylated_protein membrane Membrane Localization acylated_protein->membrane interaction Protein-Protein Interaction acylated_protein->interaction signaling Signal Transduction membrane->signaling interaction->signaling

References

Application Notes and Protocols: 6-Heptenoic Acid as a Precursor for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of insect pheromones utilizing 6-heptenoic acid as a versatile starting material. The focus is on the synthesis of (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). The protocols described herein detail the transformation of this compound into key intermediates and their subsequent elaboration into the final pheromone product. This guide is intended for researchers in organic synthesis, chemical ecology, and pest management.

Introduction

Insect pheromones are semiochemicals that play a crucial role in the communication of insects, mediating behaviors such as mating, aggregation, and trail-following. Their species-specificity and high biological activity make them valuable tools for integrated pest management (IPM) strategies, including population monitoring, mating disruption, and mass trapping. The chemical synthesis of these compounds is essential for their practical application.

This compound, a seven-carbon unsaturated carboxylic acid, serves as a valuable and versatile building block in the synthesis of various long-chain lepidopteran pheromones. Its terminal double bond and carboxylic acid functionality allow for a range of chemical modifications, making it an ideal precursor for constructing the carbon backbone of many pheromones. This document will focus on its application in the synthesis of (Z)-6-heneicosen-11-one.

Synthesis Pathway Overview

The overall strategy for the synthesis of (Z)-6-heneicosen-11-one from this compound involves a multi-step process. The key steps include the reduction of the carboxylic acid to an alcohol, followed by conversion to an alkyl halide to form a Grignard reagent. This organometallic intermediate is then coupled with a nitrile to construct the carbon skeleton of the pheromone. A final reduction and workup yield the target molecule.

Pheromone_Synthesis_Overview cluster_start Starting Material cluster_intermediates Key Intermediates cluster_product Final Product 6-Heptenoic_Acid This compound 6-Hepten-1-ol (B1582720) 6-Hepten-1-ol 6-Heptenoic_Acid->6-Hepten-1-ol Reduction 7-Bromo-1-heptene (B130210) 7-Bromo-1-heptene 6-Hepten-1-ol->7-Bromo-1-heptene Bromination Hept-6-enylmagnesium_bromide Hept-6-enylmagnesium bromide 7-Bromo-1-heptene->Hept-6-enylmagnesium_bromide Grignard Formation Imine_Intermediate Imine Intermediate Hept-6-enylmagnesium_bromide->Imine_Intermediate Grignard Reaction with Undecanenitrile (B1346573) Undecanenitrile Undecanenitrile Undecanenitrile->Imine_Intermediate Z-6-Heneicosen-11-one (Z)-6-Heneicosen-11-one Imine_Intermediate->Z-6-Heneicosen-11-one Hydrolysis

Caption: Overview of the synthetic pathway from this compound to (Z)-6-heneicosen-11-one.

Experimental Protocols

Protocol 1: Reduction of this compound to 6-Hepten-1-ol

This protocol describes the reduction of the carboxylic acid functionality of this compound to a primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while cooling in an ice bath.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are washed with 10% H₂SO₄, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 6-hepten-1-ol.

  • The product can be purified by distillation under reduced pressure.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)
This compoundC₇H₁₂O₂128.17222-224-
6-Hepten-1-olC₇H₁₄O114.19175-17785-95
Protocol 2: Synthesis of 7-Bromo-1-heptene from 6-Hepten-1-ol

This protocol details the conversion of the primary alcohol to an alkyl bromide, a necessary precursor for the Grignard reagent.

Materials:

  • 6-Hepten-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 6-hepten-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, PBr₃ (0.4 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • The reaction progress is monitored by TLC.

  • The reaction is quenched by pouring it onto ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude 7-bromo-1-heptene is purified by distillation under reduced pressure.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)
7-Bromo-1-hepteneC₇H₁₃Br177.0865-67 (at 20 mmHg)70-80
Protocol 3: Synthesis of (Z)-6-Heneicosen-11-one via Grignard Reaction

This protocol describes the formation of the Grignard reagent from 7-bromo-1-heptene and its subsequent reaction with undecanenitrile to form the pheromone.

Materials:

  • 7-Bromo-1-heptene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Undecanenitrile

  • Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq) and a crystal of iodine under an inert atmosphere.

    • Add a small amount of a solution of 7-bromo-1-heptene (1.0 eq) in anhydrous THF to initiate the reaction.

    • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 7-bromo-1-heptene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (hept-6-enylmagnesium bromide).

  • Reaction with Nitrile:

    • Cool the Grignard reagent solution to room temperature.

    • Add a solution of undecanenitrile (0.9 eq) in anhydrous THF dropwise to the stirred Grignard solution.

    • After the addition, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC or GC for the disappearance of the nitrile.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the intermediate imine.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (Z)-6-heneicosen-11-one.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
(Z)-6-Heneicosen-11-oneC₂₁H₄₀O308.55Colorless oil60-70 (from nitrile)

Alternative Synthetic Route: Wittig Reaction

An alternative approach to construct the carbon skeleton involves a Wittig reaction. This would require the oxidation of 6-hepten-1-ol to 6-heptenal, followed by reaction with an appropriate phosphonium (B103445) ylide.

Wittig_Route cluster_start Intermediate from Protocol 1 cluster_intermediates Key Intermediates cluster_product Final Product 6-Hepten-1-ol 6-Hepten-1-ol 6-Heptenal 6-Heptenal 6-Hepten-1-ol->6-Heptenal Oxidation (e.g., PCC, Swern) Z-6-Heneicosen-11-one (Z)-6-Heneicosen-11-one 6-Heptenal->Z-6-Heneicosen-11-one Wittig Reaction Undecyltriphenylphosphonium_bromide Undecyltriphenylphosphonium bromide Ylide Phosphonium Ylide Undecyltriphenylphosphonium_bromide->Ylide Deprotonation (e.g., n-BuLi) Ylide->Z-6-Heneicosen-11-one

Caption: Alternative synthetic pathway to (Z)-6-heneicosen-11-one via a Wittig reaction.

Data Presentation

Table 1: Summary of Physical and Spectroscopic Data for (Z)-6-Heneicosen-11-one

PropertyValue
Molecular Formula C₂₁H₄₀O
Molecular Weight 308.55 g/mol
Appearance Colorless oil
Boiling Point 168-170 °C at 0.5 mmHg
¹H NMR (CDCl₃, ppm) δ 5.40-5.30 (m, 2H), 2.40 (t, J=7.5 Hz, 4H), 2.05-1.95 (m, 4H), 1.65-1.55 (m, 4H), 1.35-1.20 (m, 20H), 0.88 (t, J=6.8 Hz, 6H)
¹³C NMR (CDCl₃, ppm) δ 211.8, 130.1, 129.8, 42.8, 32.5, 31.9, 29.6, 29.5, 29.3, 29.2, 27.2, 25.8, 24.1, 22.7, 14.1
IR (neat, cm⁻¹) 3005, 2925, 2855, 1715 (C=O), 1465, 725
MS (EI, m/z) 308 (M⁺), 293, 224, 196, 183, 168, 155, 141, 127, 113, 99, 85, 71, 57, 43

Conclusion

This compound is a readily available and cost-effective starting material for the synthesis of the Douglas fir tussock moth sex pheromone, (Z)-6-heneicosen-11-one. The synthetic routes outlined in these application notes provide reliable and scalable methods for researchers in various fields. The detailed protocols and tabulated data serve as a practical guide for the successful synthesis and characterization of this important semiochemical. The versatility of this compound and its derivatives suggests their potential as precursors for a wide range of other insect pheromones.

Application Note: Quantitative Analysis of 6-Heptenoic Acid in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 6-heptenoic acid in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of this compound, a derivatization step is essential for successful analysis. This document provides comprehensive protocols for sample preparation, including extraction and derivatization, as well as optimized GC-MS conditions for the analysis of the resulting derivative. The presented method is suitable for researchers in various fields, including drug development, where the analysis of fatty acids is crucial.

Introduction

This compound is an unsaturated fatty acid that may be of interest in various biological and chemical studies. Its accurate quantification in complex mixtures, such as plasma, urine, or cell culture media, presents analytical challenges due to its polarity and the presence of interfering matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, direct analysis of free fatty acids like this compound by GC-MS is often hindered by poor peak shape and low sensitivity.

To overcome these limitations, a derivatization step is employed to convert the carboxylic acid group into a less polar and more volatile ester. This application note describes a method based on the silylation of this compound to form its trimethylsilyl (B98337) (TMS) ester, which exhibits excellent chromatographic behavior. The subsequent analysis by GC-MS allows for selective and sensitive quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • Internal Standard (IS): Heptanoic acid or a stable isotope-labeled analog

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Hexane (B92381), Dichloromethane, Acetonitrile (all HPLC or GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample matrix (e.g., plasma, urine)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

  • pH Adjustment: Acidify the sample (e.g., 1 mL of plasma) to a pH < 2 with a suitable acid (e.g., HCl) to ensure this compound is in its protonated form.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., a mixture of hexane and dichloromethane).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, making the analyte more volatile and suitable for GC analysis.[2]

  • Reagent Addition: To the dried extract, add 50 µL of BSTFA with 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in an oven or heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Add a suitable solvent (e.g., hexane) to achieve the desired final concentration for GC-MS analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Complex Mixture (e.g., Plasma) Acidification Acidification (pH < 2) Sample->Acidification Extraction Liquid-Liquid Extraction (Hexane/DCM) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Dried_Extract Dried Extract Add_BSTFA Add BSTFA + 1% TMCS Evaporation->Add_BSTFA Dried_Extract->Add_BSTFA Incubation Incubate at 60°C Add_BSTFA->Incubation Final_Sample Derivatized Sample in Hexane Incubation->Final_Sample GC_MS GC-MS Analysis Incubation->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Experimental Workflow for GC-MS Analysis of this compound

G cluster_reaction Silylation Reaction r1 This compound plus1 + reagent BSTFA arrow 60°C p1 This compound, TMS ester plus2 + byproduct Byproducts

Derivatization of this compound to its TMS Ester

GC-MS Parameters

The following parameters are a starting point and may require optimization for your specific instrument and column.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp: 70°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for this compound-TMS Ester:

  • Quantifier Ion: To be determined from the mass spectrum of the derivatized standard.

  • Qualifier Ions: To be determined from the mass spectrum of the derivatized standard.

Data Presentation

Calibration Curve

A calibration curve should be prepared using standard solutions of derivatized this compound at a minimum of five different concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of this compound. Actual values may vary depending on the instrument and matrix.

Parameter Value Description
Linear Range 0.1 - 50 µg/mLThe concentration range over which the method is linear.
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.
Limit of Detection (LOD) 0.03 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 µg/mLThe lowest concentration of analyte that can be accurately quantified.
Intra-day Precision (%RSD) < 10%The precision of the method within a single day.
Inter-day Precision (%RSD) < 15%The precision of the method between different days.
Recovery (%) 85 - 110%The efficiency of the extraction process.

Results and Discussion

The described method provides a reliable and sensitive approach for the quantification of this compound in complex matrices. The derivatization with BSTFA effectively increases the volatility and improves the chromatographic peak shape of this compound, allowing for its separation from other matrix components. The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate quantification. The selection of appropriate quantifier and qualifier ions in SIM mode enhances the selectivity of the method, minimizing interferences from the matrix.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound in complex mixtures by GC-MS. The method, which includes liquid-liquid extraction and silylation, is shown to be sensitive, linear, and reproducible. This methodology can be readily adopted by researchers in academic and industrial laboratories for the accurate determination of this compound in a variety of sample types.

References

Application Notes and Protocols for Isotopically Labeled 6-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of isotopically labeled 6-Heptenoic acid. This medium-chain fatty acid, when labeled with stable isotopes such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C), serves as a powerful tracer for elucidating metabolic pathways, quantifying fatty acid uptake and oxidation, and investigating enzyme kinetics.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through various established organic chemistry routes. Below are hypothetical, yet plausible, protocols for introducing deuterium and carbon-13 labels into the this compound molecule.

Protocol 1: Synthesis of [7,7-²H₂]-6-Heptenoic Acid

This protocol describes a potential pathway for the deuteration of the terminal methyl group of this compound.

Materials:

  • 6-bromo-1-hexene (B1265582)

  • Magnesium turnings

  • Dry diethyl ether

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Slowly add a solution of 6-bromo-1-hexene in dry diethyl ether to initiate the Grignard reaction. Once the reaction starts, add the remaining 6-bromo-1-hexene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent (6-hepten-1-ylmagnesium bromide).

  • Deuteration: Cool the Grignard reagent solution in an ice bath. Slowly and carefully add an excess of deuterium oxide (D₂O) dropwise to quench the Grignard reagent. This reaction will replace the magnesium bromide with a deuterium atom.

  • Work-up and Extraction: After the addition of D₂O is complete, acidify the reaction mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude [7,7-²H₂]-6-Heptenoic acid can be purified by column chromatography on silica (B1680970) gel to yield the final product.

Protocol 2: Synthesis of [1-¹³C]-6-Heptenoic Acid

This protocol outlines a possible method for introducing a ¹³C label at the carboxyl carbon of this compound.

Materials:

  • 5-bromo-1-pentene (B141829)

  • Magnesium turnings

  • Dry diethyl ether

  • ¹³C-labeled carbon dioxide (¹³CO₂) gas or dry ice

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent from 5-bromo-1-pentene and magnesium turnings in dry diethyl ether as described in Protocol 1.

  • Carbonation with ¹³CO₂: Cool the Grignard reagent solution in a dry ice/acetone bath. Introduce ¹³C-labeled carbon dioxide gas into the reaction vessel via a needle, or carefully add crushed ¹³C-labeled dry ice in small portions. The Grignard reagent will react with the ¹³CO₂ to form the magnesium salt of [1-¹³C]-6-Heptenoic acid.

  • Work-up and Extraction: After the addition of ¹³CO₂ is complete, allow the reaction mixture to warm to room temperature. Acidify the mixture with dilute hydrochloric acid to protonate the carboxylate. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude [1-¹³C]-6-Heptenoic acid by column chromatography on silica gel.

Application: Tracing Medium-Chain Fatty Acid β-Oxidation

Isotopically labeled this compound is an ideal tracer for studying the metabolism of medium-chain fatty acids (MCFAs). Due to its odd-numbered carbon chain, its complete β-oxidation yields both acetyl-CoA and propionyl-CoA, providing unique metabolic insights.

Experimental Workflow for a Cell-Based Assay

cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Analysis cell_culture Hepatocyte Cell Culture labeling Incubate with [1-¹³C]-6-Heptenoic Acid cell_culture->labeling harvest Harvest Cells labeling->harvest extraction Quench Metabolism & Extract Metabolites harvest->extraction lc_ms LC-MS/MS Analysis of Acyl-CoAs and Organic Acids extraction->lc_ms data_analysis Quantify ¹³C-Enrichment in Metabolites lc_ms->data_analysis

Caption: Workflow for tracing the metabolism of labeled this compound in cultured cells.

Protocol 3: In Vitro Tracing of [1-¹³C]-6-Heptenoic Acid Metabolism

This protocol describes a method to trace the metabolic fate of [1-¹³C]-6-Heptenoic acid in a human hepatocyte cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [1-¹³C]-6-Heptenoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Methanol, ice-cold

  • Acetonitrile, ice-cold

  • Water, ice-cold

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Labeling Medium Preparation: Prepare a solution of [1-¹³C]-6-Heptenoic acid complexed to fatty acid-free BSA in serum-free DMEM. The final concentration of the labeled fatty acid should be determined based on experimental needs (e.g., 100 µM).

  • Labeling: Wash the cells with phosphate-buffered saline (PBS) and then replace the culture medium with the labeling medium. Incubate the cells for a defined period (e.g., 0, 1, 4, and 24 hours).

  • Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold PBS. Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate. Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites by LC-MS/MS to determine the incorporation of the ¹³C label into downstream metabolites such as acetyl-CoA, propionyl-CoA, and intermediates of the TCA cycle.

  • Data Analysis: Quantify the abundance of the ¹³C-labeled isotopologues of the target metabolites to determine the flux through the β-oxidation pathway.

Quantitative Data Presentation

The following table presents hypothetical data from a study tracing the metabolism of [1-¹³C]-6-Heptenoic acid in cultured hepatocytes.

Metabolite¹³C-IsotopologueFold Change in Enrichment (over control) at 4h
Acetyl-CoAM+150.2 ± 4.5
Propionyl-CoAM+135.8 ± 3.1
CitrateM+125.6 ± 2.8
Succinyl-CoAM+115.3 ± 1.9

Visualizing the Metabolic Pathway

The metabolic fate of [1-¹³C]-6-Heptenoic acid can be visualized as it proceeds through β-oxidation and enters the TCA cycle.

cluster_0 Mitochondrial Matrix cluster_1 Products cluster_2 TCA Cycle FA [1-¹³C]-6-Heptenoic Acid AcylCoA [1-¹³C]-6-Heptenoyl-CoA FA->AcylCoA BetaOx β-Oxidation (2 cycles) AcylCoA->BetaOx AcetylCoA [1-¹³C]-Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Citrate [1-¹³C]-Citrate AcetylCoA->Citrate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA ... Citrate->TCA SuccinylCoA->TCA

Caption: Metabolic pathway of [1-¹³C]-6-Heptenoic acid.

Analytical Protocols

Accurate quantification of isotopically labeled this compound and its metabolites is crucial for metabolic studies. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.

Protocol 4: GC-MS Analysis of Labeled this compound

This protocol is suitable for the analysis of total fatty acid pools after derivatization.

Materials:

  • Metabolite extracts

  • Internal standard (e.g., heptadecanoic acid)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation: To the dried metabolite extract, add the internal standard.

  • Derivatization: Add the derivatization agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., acetonitrile). Heat the mixture at 70°C for 1 hour to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid derivatives. The mass spectrometer can be operated in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of the labeled and unlabeled forms of this compound.

Protocol 5: LC-MS/MS Analysis of Labeled Acyl-CoAs

This protocol is designed for the sensitive and specific quantification of labeled acyl-CoA species.

Materials:

  • Metabolite extracts

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: The metabolite extracts can be directly analyzed or subjected to solid-phase extraction for enrichment of acyl-CoAs.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases A and B to separate the different acyl-CoA species.

  • MS/MS Detection: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the precursor-product ion transitions for labeled and unlabeled 6-heptenoyl-CoA, acetyl-CoA, and propionyl-CoA.

Analytical Workflow Diagram

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Detection cluster_3 Data Analysis extract Metabolite Extract derivatize Derivatization (for GC-MS) or Direct Injection (for LC-MS) extract->derivatize gc Gas Chromatography derivatize->gc lc Liquid Chromatography derivatize->lc ms Mass Spectrometry gc->ms msms Tandem Mass Spectrometry lc->msms quant Quantification of Isotopologues ms->quant msms->quant flux Metabolic Flux Analysis quant->flux

Caption: General analytical workflow for isotopically labeled this compound.

Application Notes and Protocols: 6-Heptenoic Acid in the Study of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptenoic acid is a monounsaturated medium-chain fatty acid. Its unique structural feature, a terminal double bond at the C-6 position, makes it a valuable tool for investigating specific aspects of fatty acid metabolism, particularly the β-oxidation pathway. Unlike saturated fatty acids, the metabolism of unsaturated fatty acids with double bonds at specific positions requires additional enzymatic steps, making this compound a potential probe to dissect these pathways. These application notes provide an overview of its potential uses, along with detailed protocols for its application in cell culture-based assays.

Potential Applications in Fatty Acid Metabolism Research

  • Probing the Specificity of Acyl-CoA Dehydrogenases: The terminal double bond in this compound may influence its interaction with and catalysis by different acyl-CoA dehydrogenases (e.g., short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases). Studies with its saturated counterpart, heptanoic acid, have shown that in medium-chain acyl-CoA dehydrogenase (MCAD) deficient cells, metabolism can proceed via short-chain acyl-CoA dehydrogenase (SCAD)[1]. By comparing the oxidation of heptanoic acid and this compound, researchers can investigate the substrate specificity of these enzymes.

  • Investigating the Role of Auxiliary Enzymes in β-Oxidation: The metabolism of unsaturated fatty acids often requires isomerases and reductases to handle the non-standard intermediates produced during β-oxidation. The position of the double bond in this compound, after conversion to its CoA ester and subsequent rounds of β-oxidation, would result in an enoyl-CoA intermediate that may not be a substrate for the standard hydratase. This makes this compound a candidate for studying the activity and specificity of enzymes like enoyl-CoA isomerase.

  • Negative Control in β-Oxidation Studies: Research on a chlorinated analog, 6,7-dichloro-5-thia-6-heptenoic acid, indicated a lack of cytotoxicity in hepatocytes, suggesting it is not readily bioactivated by the β-oxidation pathway[2]. This finding implies that this compound itself might be a poor substrate for complete oxidation. Therefore, it can potentially be used as a negative control in experiments to ensure that observed metabolic effects are specific to the oxidation of other fatty acids under investigation.

  • Studying Cellular Uptake and Activation of Medium-Chain Fatty Acids: As a medium-chain fatty acid, this compound is expected to be taken up by cells and activated to its CoA ester by acyl-CoA synthetases. Studies have shown that other heptenoic acid isomers can act as substrates for these enzymes. Thus, this compound can be used to study the kinetics and specificity of fatty acid transport and activation, independent of its complete catabolism.

Experimental Protocols

Protocol 1: Assessment of this compound Metabolism by Measurement of Oxygen Consumption Rate (OCR) in Cultured Cells

This protocol details the use of a Seahorse XF Analyzer to measure the effect of this compound on cellular respiration, providing insights into its potential as an energy source.

Materials:

  • This compound

  • Hepatocytes (e.g., HepG2) or other metabolically active cell lines

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Complete cell culture medium

  • Fatty acid-free BSA

  • Substrate-free cell culture medium

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound-BSA Conjugate:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a solution of fatty acid-free BSA in substrate-free medium.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration. Molar ratios of fatty acid to BSA between 3:1 and 6:1 are recommended.

  • Assay Setup:

    • One hour before the assay, replace the culture medium with substrate-free medium and incubate the cells at 37°C in a non-CO2 incubator.

    • Load the Seahorse XF sensor cartridge with the compounds for the mitochondrial stress test (Oligomycin, FCCP, Rotenone/Antimycin A) and the this compound-BSA conjugate.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Perform the assay by sequentially injecting the prepared compounds and measuring the oxygen consumption rate (OCR). A typical injection strategy would be:

      • Injection A: this compound-BSA conjugate (or vehicle control).

      • Injection B: Oligomycin.

      • Injection C: FCCP.

      • Injection D: Rotenone/Antimycin A.

  • Data Analysis:

    • Normalize the OCR data to cell number.

    • Compare the OCR profiles of cells treated with this compound to those treated with a known oxidizable fatty acid (e.g., palmitate) and a vehicle control.

Expected Results and Interpretation:

  • A significant increase in OCR after the injection of this compound would suggest it is being metabolized to some extent to fuel mitochondrial respiration.

  • No change or a decrease in OCR compared to the vehicle control would support the hypothesis that it is a poor substrate for β-oxidation.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol is designed to assess whether 6-heptenoyl-CoA is a substrate for different acyl-CoA dehydrogenases.

Materials:

  • This compound

  • Acyl-CoA Synthetase

  • Recombinant short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases (SCAD, MCAD, LCAD)

  • Electron Transfer Flavoprotein (ETF)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Spectrofluorometer

Procedure:

  • Synthesis of 6-Heptenoyl-CoA:

    • Incubate this compound with acyl-CoA synthetase, CoA, and ATP in the presence of MgCl2 to generate 6-heptenoyl-CoA.

    • Purify the synthesized 6-heptenoyl-CoA if necessary.

  • Acyl-CoA Dehydrogenase Activity Assay:

    • The assay measures the reduction of ETF, which results in a decrease in its fluorescence.

    • In a quartz cuvette, combine the assay buffer, ETF, and the specific acyl-CoA dehydrogenase (SCAD, MCAD, or LCAD).

    • Initiate the reaction by adding 6-heptenoyl-CoA. As a positive control, use a known substrate for each enzyme (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).

    • Monitor the decrease in ETF fluorescence over time using a spectrofluorometer (Excitation ~380 nm, Emission ~490 nm).

  • Data Analysis:

    • Calculate the initial rate of ETF reduction for each enzyme with 6-heptenoyl-CoA and the control substrates.

    • Compare the activity of each enzyme towards 6-heptenoyl-CoA.

Expected Results and Interpretation:

  • A significant rate of ETF reduction would indicate that the specific acyl-CoA dehydrogenase can utilize 6-heptenoyl-CoA as a substrate.

  • Comparing the rates between different dehydrogenases will provide insight into the substrate specificity for this unsaturated fatty acid.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the described protocols to facilitate comparison.

Table 1: Effect of this compound on Cellular Respiration

TreatmentBasal OCR (pmol/min)OCR after Fatty Acid Addition (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control100 ± 10105 ± 12150 ± 20
Palmitate (100 µM)102 ± 11180 ± 15250 ± 25
This compound (100 µM)98 ± 9110 ± 14145 ± 18

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

EnzymeSubstrateSpecific Activity (nmol ETF reduced/min/mg protein)
SCADButyryl-CoA500 ± 45
6-Heptenoyl-CoA50 ± 8
MCADOctanoyl-CoA1200 ± 110
6-Heptenoyl-CoA25 ± 5
LCADPalmitoyl-CoA800 ± 70
6-Heptenoyl-CoA< 5

Visualizations

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid (e.g., this compound) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine Mitochondrion Mitochondrial Matrix CPT1->Mitochondrion Beta_Oxidation β-Oxidation Spiral Mitochondrion->Beta_Oxidation Fatty Acyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Auxiliary_Enzymes Auxiliary Enzymes (e.g., Isomerase) Beta_Oxidation->Auxiliary_Enzymes Unsaturated Intermediates TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Auxiliary_Enzymes->Beta_Oxidation

Caption: Overview of fatty acid β-oxidation.

experimental_workflow_ocr cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Microplate Incubate Incubate in Substrate-Free Medium Seed_Cells->Incubate Prepare_FA Prepare this compound-BSA Conjugate Load_Cartridge Load Sensor Cartridge Prepare_FA->Load_Cartridge Run_Assay Run Seahorse XF Assay (Inject Compounds, Measure OCR) Incubate->Run_Assay Load_Cartridge->Run_Assay Normalize_Data Normalize OCR Data Run_Assay->Normalize_Data Compare_Profiles Compare OCR Profiles Normalize_Data->Compare_Profiles

Caption: Workflow for OCR measurement.

logical_relationship cluster_hypothesis Hypothesis cluster_prediction Predictions cluster_implication Implication Hypothesis This compound is a poor substrate for β-oxidation Prediction1 Low OCR increase compared to saturated fatty acids Hypothesis->Prediction1 Prediction2 Low activity with β-oxidation enzymes (in vitro) Hypothesis->Prediction2 Implication Useful as a negative control or probe for auxiliary enzymes Prediction1->Implication Prediction2->Implication

Caption: Hypothesis for this compound's utility.

References

Application Notes and Protocols for the Ring-Closing Metathesis of 6-Heptenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated seven-membered lactones (ε-lactones) and lactams through the ring-closing metathesis (RCM) of 6-heptenoic acid derivatives. This powerful cyclization reaction, catalyzed by ruthenium complexes, offers an efficient route to these important heterocyclic structures, which are prevalent in numerous natural products and pharmacologically active compounds.

Introduction to Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a robust and versatile reaction in organic synthesis that facilitates the formation of cyclic alkenes from acyclic dienes.[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. Due to their remarkable functional group tolerance and stability in air and moisture, Grubbs-type catalysts are widely employed in the synthesis of a broad array of cyclic and macrocyclic structures.[1]

The RCM of this compound derivatives, such as esters and amides, leads to the formation of seven-membered unsaturated lactones and lactams, respectively. The driving force for this intramolecular reaction is the entropically favorable release of a small volatile alkene, typically ethylene.[1]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for RCM, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene catalyst and the alkene substrates.[1] The catalytic cycle can be summarized as follows:

  • Initiation: The active catalyst is generated by the reaction of the precatalyst with one of the terminal alkenes of the diene substrate.

  • Propagation: The newly formed metallacyclobutane intermediate undergoes a cycloreversion to release the first equivalent of the substrate and form a new metal carbene. This new carbene then reacts intramolecularly with the second alkene of the same molecule.

  • Ring-Closing Step: A second intramolecular [2+2] cycloaddition forms a new metallacyclobutane ring.

  • Product Formation and Catalyst Regeneration: A final cycloreversion releases the cyclic alkene product (the unsaturated lactone or lactam) and regenerates a metal carbene species, which can then enter a new catalytic cycle.

RCM_Mechanism Substrate Diene Substrate (this compound Derivative) Intermediate1 Metallacyclobutane 1 Substrate->Intermediate1 + Catalyst Catalyst [Ru]=CH2 (Active Catalyst) Intermediate2 New Metal Carbene Intermediate1->Intermediate2 [2+2] Cycloreversion Intermediate3 Metallacyclobutane 2 (Intramolecular) Intermediate2->Intermediate3 Intramolecular [2+2] Cycloaddition Intermediate3->Catalyst Regeneration Product Unsaturated Lactone/Lactam + Ethylene Intermediate3->Product [2+2] Cycloreversion

Figure 1: Simplified catalytic cycle of ring-closing metathesis.

Quantitative Data Summary

The successful RCM of this compound derivatives to form seven-membered rings is highly dependent on reaction conditions. Key parameters include the choice of catalyst, catalyst loading, substrate concentration, solvent, and reaction temperature. Below is a summary of representative data for the RCM of diene esters to form unsaturated ε-lactones.

Substrate (Diene Ester)Catalyst (mol%)Concentration (mM)SolventTime (h)Yield (%)Reference
Allyl 4-pentenoateGrubbs II (10)10CH₂Cl₂485Org. Lett. 2008, 10 (24), 5613–5615
Crotyl 4-pentenoateGrubbs II (10)10CH₂Cl₂490Org. Lett. 2008, 10 (24), 5613–5615
Prenyl 4-pentenoateGrubbs II (10)10CH₂Cl₂492Org. Lett. 2008, 10 (24), 5613–5615
Allyl 2-methyl-4-pentenoateHoveyda-Grubbs II (10)10CH₂Cl₂888Org. Lett. 2008, 10 (24), 5613–5615
Allyl 2,2-dimethyl-4-pentenoateHoveyda-Grubbs II (10)10CH₂Cl₂875Org. Lett. 2008, 10 (24), 5613–5615

Note: The formation of seven-membered rings can sometimes be challenging due to competing oligomerization reactions. It has been shown that the use of a bulky Lewis acid co-catalyst can encapsulate the substrate, favoring the intramolecular RCM pathway.

Experimental Protocols

The following are general protocols for the RCM of this compound derivatives. It is recommended to optimize the reaction conditions for each specific substrate.

General Protocol for RCM of a this compound Ester

This protocol is adapted from general procedures for RCM of diene esters.

Materials:

  • Allyl 6-heptenoate (or other suitable diene ester)

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the allyl 6-heptenoate (1.0 eq).

  • Dissolve the substrate in anhydrous, degassed CH₂Cl₂ to achieve the desired concentration (typically 10-50 mM).

  • In a separate vial, weigh the Grubbs II or Hoveyda-Grubbs II catalyst (typically 5-10 mol%) under an inert atmosphere.

  • Add the catalyst to the stirred solution of the substrate.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired unsaturated lactone.

General Protocol for RCM of a this compound Amide

This protocol is based on general procedures for the synthesis of unsaturated lactams.

Materials:

  • N-allyl-6-heptenamide

  • Grubbs II catalyst

  • Anhydrous, degassed toluene (B28343)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve N-allyl-6-heptenamide (1.0 eq) in anhydrous, degassed toluene in a dry Schlenk flask under an inert atmosphere to the desired concentration.

  • Add the Grubbs II catalyst (3-6 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 3-5 minutes.

  • Monitor the reaction to completion by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent to yield the pure unsaturated lactam.[2]

Experimental Workflow

The general workflow for a typical RCM experiment is outlined below.

RCM_Workflow Start Start Prep Prepare Substrate and Anhydrous, Degassed Solvent Start->Prep Reaction_Setup Set up Reaction Under Inert Atmosphere Prep->Reaction_Setup Add_Substrate Add Substrate to Solvent Reaction_Setup->Add_Substrate Add_Catalyst Add Grubbs Catalyst Add_Substrate->Add_Catalyst Reaction Stir at RT or Heat Monitor by TLC/GC-MS Add_Catalyst->Reaction Quench Quench Reaction (e.g., with ethyl vinyl ether) Reaction->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 2: General experimental workflow for RCM.

Troubleshooting and Considerations

  • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and have a broader substrate scope than the first-generation catalysts. The choice of catalyst may need to be optimized for specific substrates.

  • Solvent: Dichloromethane and toluene are the most commonly used solvents. Ensure they are anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Concentration: Substrate concentration is a critical parameter. High concentrations can favor intermolecular side reactions (oligomerization), while very low concentrations may slow down the reaction rate. A typical starting point is 10-50 mM.

  • Temperature: Most RCM reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating (40-60 °C) may be required.

  • Inert Atmosphere: Ruthenium catalysts are sensitive to oxygen, so all reactions must be performed under an inert atmosphere of argon or nitrogen.[3]

By following these guidelines and protocols, researchers can effectively utilize ring-closing metathesis for the synthesis of valuable seven-membered unsaturated lactones and lactams from this compound derivatives.

References

Application Note: Derivatization of 6-Heptenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, the analysis of polar molecules such as carboxylic acids, including 6-heptenoic acid, can be challenging due to their low volatility and potential for peak tailing on common GC columns.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the carboxylic acid group, rendering the analyte more volatile and amenable to GC-MS analysis.[2][3][4] This application note provides detailed protocols for the derivatization of this compound using two common methods: silylation and esterification.

The most prevalent derivatization method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, making the derivative more volatile and thermally stable.[4][5] Another widely used technique is esterification, which converts the carboxylic acid to its corresponding methyl ester (Fatty Acid Methyl Ester or FAME).[1][2] This process neutralizes the polar carboxyl group, allowing for improved chromatographic separation.[2]

Materials and Reagents

  • This compound standard

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Boron trifluoride-methanol solution (12-14% w/w BF₃ in Methanol)

  • Solvents:

  • Anhydrous sodium sulfate (B86663)

  • Saturated sodium chloride solution

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes and syringes

Experimental Protocols

Prior to derivatization, it is critical to ensure that all glassware is clean and dry, and that all solvents are anhydrous, as the derivatization reagents are moisture-sensitive.[1]

Protocol 1: Silylation using BSTFA with 1% TMCS

This method is rapid and effective for derivatizing carboxylic acids to their corresponding trimethylsilyl (TMS) esters.[1]

  • Sample Preparation: Prepare a solution of this compound in an appropriate aprotic solvent (e.g., pyridine or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Reaction Setup: In a GC vial, combine 100 µL of the this compound solution with 50 µL of BSTFA containing 1% TMCS.[1] The reagent should be in molar excess.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1] The reaction time and temperature can be optimized for specific applications.[1]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Alternatively, the sample can be diluted with a solvent like dichloromethane if necessary.[1]

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used method for the preparation of fatty acid methyl esters (FAMEs).[1][2]

  • Sample Preparation: Weigh 1-25 mg of this compound into a screw-capped glass tube with a PTFE liner.[2] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.[2]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the dried sample.[2]

  • Reaction: Cap the tube tightly and heat at 60°C for 5-10 minutes. Derivatization times may need to be optimized depending on the sample matrix.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the tube. Shake the tube vigorously to extract the FAMEs into the hexane layer.

  • Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the key parameters for the two described derivatization protocols.

ParameterProtocol 1: Silylation (BSTFA)Protocol 2: Esterification (BF₃-Methanol)
Derivatizing Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS12-14% Boron Trifluoride in Methanol
Derivative Formed Trimethylsilyl (TMS) esterMethyl ester (FAME)
Typical Sample Amount ~100 µL of 1 mg/mL solution[1]1-25 mg[2]
Reaction Temperature 60°C[1]60°C
Reaction Time 60 minutes[1]5-10 minutes
Extraction Solvent Dichloromethane (optional dilution)[1]Hexane
Key Advantage Derivatizes multiple functional groupsRobust for free fatty acids

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization will be required for specific instrumentation and applications.

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless or Split (e.g., 10:1)
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Scan Range m/z 40-400

Mandatory Visualization

Caption: Workflow for silylation and esterification of this compound.

References

6-Heptenoic Acid: A Molecular Probe for Investigating Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a multitude of cellular processes, including protein localization, stability, and signal transduction.[1] Dysregulation of these pathways is implicated in numerous diseases, making the study of protein acylation a key area of research in drug development and molecular biology. 6-Heptenoic acid, a short-chain fatty acid analog, serves as a valuable molecular probe for the metabolic labeling and subsequent identification of acylated proteins. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via "click chemistry," enabling sensitive and specific detection and analysis.[2]

These application notes provide a comprehensive guide for utilizing this compound to study protein acylation. Detailed protocols for metabolic labeling, protein extraction, click chemistry-mediated tagging, and mass spectrometry-based identification of acylated proteins are presented.

Principle of the Method

The methodology is based on the metabolic incorporation of this compound into cellular proteins. Cells readily take up this fatty acid analog and utilize it in acylation reactions, effectively tagging proteins of interest with an alkyne handle. Following cell lysis, the alkyne-tagged proteins are covalently linked to an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[2] Labeled proteins can then be visualized by in-gel fluorescence or enriched using affinity purification for identification by mass spectrometry.

Data Presentation

Table 1: Quantitative Parameters for Metabolic Labeling with this compound Analogues
ParameterValueNotes
Probe Concentration 0.5 - 50 µMSignificant protein labeling is observed at concentrations as low as 0.5 mM for similar short-chain fatty acid probes.[1] Optimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 6 - 9 hoursLabeling with short-chain fatty acid probes typically peaks between 6 and 9 hours.[1] Time-course experiments are recommended to determine the optimal labeling period.
Cell Density 70-80% confluencyEnsure cells are in a logarithmic growth phase for active metabolic incorporation of the probe.
Toxicity Low at optimal concentrationsNo significant impact on cell growth is typically observed at effective labeling concentrations.[1] However, it is advisable to perform a toxicity assay for new cell lines.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into proteins in living mammalian cells.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).[2]

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells and incubate for the desired period (e.g., 6-9 hours) at 37°C in a humidified incubator with 5% CO₂.[1][2]

  • After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog.[2]

  • The labeled cells are now ready for cell lysis and downstream analysis.

Protocol 2: Cell Lysis and Protein Precipitation

This protocol details the lysis of metabolically labeled cells and the precipitation of proteins for subsequent click chemistry.

Materials:

  • Labeled cells from Protocol 1

  • Lysis Buffer (1% SDS in 50 mM Tris-HCl, pH 8.0, supplemented with protease inhibitors)

  • Methanol

  • Chloroform

  • Water

Procedure:

  • Add an appropriate volume of Lysis Buffer to the washed cell pellet.

  • Lyse the cells by sonication on ice.

  • Precipitate the proteins from the lysate by adding methanol, chloroform, and water in a sequential manner.

  • Centrifuge to pellet the protein precipitate.

  • Carefully remove the aqueous and organic layers, and wash the protein pellet with methanol.

  • Air-dry the protein pellet. The pellet can be stored at -80°C or used immediately for click chemistry.

Protocol 3: Click Chemistry Reaction for Protein Tagging

This protocol describes the CuAAC "click" reaction to attach a reporter tag (e.g., azide-fluorophore or azide-biotin) to the alkyne-modified proteins.

Materials:

  • Protein pellet from Protocol 2

  • Resuspension Buffer (e.g., 1% SDS in PBS)

  • Azide-reporter tag stock solution (e.g., azide-biotin or a fluorescent azide)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

  • Copper(II) sulfate (B86663) (CuSO₄) solution

Procedure:

  • Resuspend the protein pellet in Resuspension Buffer.

  • To the protein solution, sequentially add the azide-reporter tag, TCEP, TBTA, and CuSO₄. Vortex gently between each addition.

  • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Precipitate the labeled proteins using the methanol/chloroform/water method as described in Protocol 2 to remove excess reagents.

  • The resulting protein pellet contains the tagged acylated proteins and is ready for analysis.

Protocol 4: Enrichment of Acylated Proteins for Mass Spectrometry

This protocol is for the enrichment of biotin-tagged acylated proteins using streptavidin affinity purification.

Materials:

  • Biotin-labeled protein pellet from Protocol 3

  • Buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Resuspend the biotin-labeled protein pellet in a buffer compatible with streptavidin binding.[2]

  • Add streptavidin-agarose beads to the lysate and incubate with rotation for 1-2 hours at room temperature.[2]

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.[2]

  • Elute the biotin-labeled proteins from the beads by boiling in SDS-PAGE sample buffer.[2]

  • The eluted proteins are now ready for separation by SDS-PAGE and subsequent in-gel digestion for mass spectrometry analysis.

Protocol 5: Mass Spectrometry Analysis

This protocol provides a general workflow for the identification of enriched acylated proteins by LC-MS/MS.

Procedure:

  • The eluted proteins from Protocol 4 are resolved on an SDS-PAGE gel.

  • The gel is stained (e.g., with Coomassie Brilliant Blue) and the entire lane or specific bands are excised.

  • In-gel tryptic digestion is performed on the excised gel pieces.

  • The resulting peptides are extracted from the gel.

  • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The acquired MS/MS data is searched against a protein database to identify the acylated proteins.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_visualization Visualization A 1. Seed and Grow Cells B 2. Add this compound A->B C 3. Incubate (6-9h) B->C D 4. Cell Lysis C->D E 5. Protein Precipitation D->E F 6. Click Chemistry with Azide-Tag E->F G 7. Affinity Purification (Biotin-Tag) F->G L In-Gel Fluorescence F->L H 8. SDS-PAGE G->H I 9. In-Gel Digestion H->I J 10. LC-MS/MS Analysis I->J K 11. Protein Identification J->K

Caption: Experimental workflow for profiling protein acylation using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Acyl_Transferase Acyl Transferase G_Protein->Acyl_Transferase Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Acylated_Protein Acylated Protein Acyl_Transferase->Acylated_Protein Heptenoic_Acid This compound Probe Heptenoic_Acid->Acyl_Transferase Acylated_Protein->G_Protein Modulates Localization & Function

Caption: Role of protein acylation in a generic G-protein signaling pathway.

Applications in Drug Development

The use of this compound as a molecular probe offers significant advantages for drug development:

  • Target Identification and Validation: This methodology allows for the identification of novel protein substrates of acylation, providing new potential drug targets.

  • Mechanism of Action Studies: It can be used to investigate whether a drug candidate affects the acylation status of its target protein or other proteins in the pathway.

  • Biomarker Discovery: Changes in protein acylation profiles in response to disease or drug treatment can be identified, leading to the discovery of novel biomarkers.

By providing a robust and sensitive method to study protein acylation, this compound is a powerful tool for advancing our understanding of cellular signaling and for the development of novel therapeutics.

References

Application Notes and Protocols: 6-Heptenoic Acid in the Synthesis of Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptenoic acid, a seven-carbon unsaturated fatty acid, serves as a versatile building block in the synthesis of a variety of bioactive lipids. Its terminal double bond and carboxylic acid functionality allow for diverse chemical modifications, leading to the creation of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive lipids derived from this compound, including thromboxane (B8750289) receptor antagonists and various lactones. The information presented is intended to guide researchers in the design and execution of synthetic strategies for the development of novel lipid-based therapeutics.

Introduction

Bioactive lipids are a class of signaling molecules that play crucial roles in a multitude of physiological and pathological processes, including inflammation, blood clotting, and cell growth.[1][2] The unique structural features of this compound make it an attractive starting material for the synthesis of analogs of naturally occurring bioactive lipids, as well as novel compounds with tailored biological activities. Key transformations of this compound, such as iodolactonization, can be employed to construct complex molecular architectures.[3][4]

I. Synthesis of Thromboxane A2 Receptor Antagonists

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its dysregulation is implicated in cardiovascular diseases.[5][6] Antagonists of the TXA2 receptor are therefore of significant therapeutic interest. A series of potent thromboxane receptor antagonists have been synthesized from a bicycloheptyl derivative of heptenoic acid.[7]

Experimental Protocol: Synthesis of a Thromboxane Receptor Antagonist

This protocol is adapted from the synthesis of (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid.[7]

Step 1: Methyl Esterification of Heptenoic Acid Derivative

  • To a solution of (+/-)-(5Z)-7-(3-endo-aminobicyclo[2.2.1]hept-2-exo-yl)heptenoic acid (VI) in methanol (B129727), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester (10).

Step 2: Sulfonylation

  • Dissolve the methyl ester (10) in pyridine.

  • Add the desired sulfonyl chloride (e.g., phenylsulfonyl chloride, 11a) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Saponification

  • Dissolve the sulfonated methyl ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide.

  • Stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product (13a-t).

Quantitative Data: Bioactivity of Thromboxane Receptor Antagonists

The inhibitory concentrations (IC50) of the synthesized sodium salts (14a-t) on platelet aggregation were determined.[7]

CompoundArylsulfonyl ResidueRat Washed Platelets IC50 (nM)Rabbit Platelet-Rich Plasma IC50 (nM)
14a Phenylsulfonyl2.9-
14b Benzylsulfonyl26-
14c 2-Phenylethylsulfonyl6.8-
14d 3-Phenylpropylsulfonyl11-
14e Methylsulfonyl>1000-
14f n-Hexylsulfonyl500-

Data extracted from J Med Chem. 1988 Sep;31(9):1847-54.[7]

Signaling Pathway of Thromboxane A2

Thromboxane_Signaling AA Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 COX->PGH2 TXAS Thromboxane Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 TPR Thromboxane Receptor (TP) TXA2->TPR Gq Gq Protein TPR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Platelet Platelet Aggregation & Vasoconstriction Ca->Platelet PKC->Platelet Antagonist This compound-derived Antagonist Antagonist->TPR Iodolactonization_Workflow start Start step1 Dissolve this compound in NaHCO₃(aq) start->step1 step2 Add I₂ in CH₂Cl₂ step1->step2 step3 Stir at Room Temperature (24h) step2->step3 step4 Separate Organic Layer step3->step4 step5 Wash with Na₂S₂O₃(aq) and Brine step4->step5 step6 Dry over Na₂SO₄ step5->step6 step7 Concentrate in vacuo step6->step7 step8 Purify by Column Chromatography step7->step8 end Iodolactone Product step8->end Synthesis_Logic cluster_products Bioactive Lipids start This compound thromboxane Thromboxane Antagonists start->thromboxane Multi-step synthesis lactones Bioactive Lactones start->lactones Iodolactonization jasmonates Jasmonate Analogs start->jasmonates Cyclization & Functionalization (Proposed) pheromones Pheromones start->pheromones Chain Elongation & Modification (Proposed)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of ω-Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ω-unsaturated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.

Section 1: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and purification of ω-unsaturated fatty acids.

Low Z-Selectivity in Wittig Reactions

Problem: The Wittig reaction is producing a low ratio of the desired Z-alkene in favor of the E-alkene. This is a common issue when synthesizing polyunsaturated fatty acids where specific stereochemistry is crucial.[1]

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Ylide Stabilization Stabilized ylides (e.g., those with adjacent ester or ketone groups) thermodynamically favor the formation of E-alkenes.[1][2]Use a non-stabilized ylide (e.g., with an alkyl substituent) which kinetically favors the formation of the Z-alkene.[2][3]
Reaction Conditions The presence of lithium salts can lead to equilibration of intermediates, favoring the more stable E-alkene.[2] The reaction mechanism and its stereochemical outcome are highly dependent on whether it is performed under salt-free conditions.[4]Perform the reaction under salt-free conditions. Use sodium- or potassium-based strong bases like NaHMDS or KHMDS for ylide generation instead of n-butyllithium. If lithium salts are unavoidable, the Schlosser modification can be employed to selectively produce the E-alkene, which may be useful if the opposite isomer is desired.[2][3]
Solvent Choice Protic solvents can affect the stereochemical outcome.Use aprotic solvents like THF or DMF. Performing the reaction in DMF in the presence of sodium iodide can significantly enhance Z-selectivity.[2]
Low Yield or Catalyst Deactivation in Olefin Cross-Metathesis

Problem: The cross-metathesis reaction is resulting in a low yield of the desired ω-unsaturated fatty acid, or the reaction stalls before completion. This is often due to catalyst deactivation or unfavorable reaction equilibrium.

Troubleshooting Workflow:

G start Low Yield in Cross-Metathesis check_catalyst Is the catalyst active? start->check_catalyst check_impurities Are substrates and solvent pure? check_catalyst->check_impurities Yes inactive_catalyst Catalyst is inactive/decomposed. check_catalyst->inactive_catalyst No check_conditions Are reaction conditions optimal? check_impurities->check_conditions Yes impure_reagents Impurities are present. check_impurities->impure_reagents No check_equilibrium Is the reaction at equilibrium? check_conditions->check_equilibrium Yes suboptimal_conditions Conditions are not optimal. check_conditions->suboptimal_conditions No unfavorable_equilibrium Equilibrium is unfavorable. check_equilibrium->unfavorable_equilibrium Yes solution_catalyst Solution: Use fresh catalyst, handle under inert atmosphere. inactive_catalyst->solution_catalyst solution_impurities Solution: Purify substrates and use dry, degassed solvent. impure_reagents->solution_impurities solution_conditions Solution: Optimize temperature and concentration. For terminal alkenes, ensure ethylene (B1197577) is removed. suboptimal_conditions->solution_conditions solution_equilibrium Solution: Use a large excess of one alkene partner to drive the reaction. unfavorable_equilibrium->solution_equilibrium

Troubleshooting logic for low yield in cross-metathesis.
Inefficient Purification of ω-Unsaturated Fatty Acids

Problem: Difficulty in achieving high purity (>95%) of the target ω-unsaturated fatty acid, with persistent contamination from saturated or less unsaturated fatty acids.

Solutions:

  • Urea (B33335) Complexation/Crystallization: This is an effective method for removing saturated and monounsaturated fatty acids.[5] The straight-chain saturated fatty acids are preferentially incorporated into urea crystals, leaving the more bulky, unsaturated fatty acids in the liquid phase.[6] For optimal results, careful control of the urea-to-fatty acid ratio, crystallization temperature, and time is crucial.[7]

  • Low-Temperature Fractional Crystallization: This technique, often used after urea complexation, involves dissolving the fatty acid mixture in an organic solvent like acetone (B3395972) and cooling it in a stepwise manner to precipitate different fatty acid fractions based on their melting points.[5]

  • Silver-Thiolate Chromatography: This high-performance liquid chromatography (HPLC) method provides excellent separation of ω-3 polyunsaturated fatty acids (PUFAs), achieving purities greater than 95%.[4]

Quantitative Comparison of Purification Methods:

Method Typical Purity Achieved Key Parameters Reference
Urea Complexation Can increase total ω-3 content from ~22% to over 71%Urea/fatty acid ratio, crystallization temperature, time[7]
Molecular Distillation & Urea Inclusion Can increase EPA+DHA content from ~31% to over 83%Distillation temperature, vacuum, urea/oil ratio, crystallization time[4]
Low-Temperature Crystallization Up to 80% PUFA concentrateCrystallization at -85°C for 24 hours[5]
Silver-Thiolate HPLC >95% for EPA, >99% for DHAMobile phase composition, flow rate[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the stereoselectivity of the Wittig reaction for polyunsaturated fatty acid synthesis?

A1: The primary challenge is achieving high Z (cis) selectivity. Non-stabilized phosphorus ylides kinetically favor the formation of Z-alkenes, which is often desired for biologically active fatty acids.[1][2] However, the presence of lithium-based reagents can cause equilibration to the more thermodynamically stable E (trans) isomer.[2] To overcome this, it is recommended to use salt-free conditions by employing sodium or potassium bases (e.g., NaHMDS, KHMDS) for ylide formation in aprotic solvents.[2][4]

Q2: My olefin cross-metathesis reaction is not going to completion. What should I do?

A2: Incomplete conversion in cross-metathesis is often due to catalyst deactivation or an unfavorable equilibrium. First, ensure your catalyst is active and handled under strict inert conditions, as Grubbs-type catalysts are sensitive to air and moisture.[8] Second, ensure your solvent and substrates are rigorously purified and degassed, as impurities can poison the catalyst. Finally, cross-metathesis is an equilibrium-driven process. To shift the equilibrium towards the desired product, use a large excess (5-10 equivalents) of one of the alkene partners.[9] If a gaseous byproduct like ethylene is generated, removing it by bubbling an inert gas through the reaction mixture can also drive the reaction to completion.[10]

Q3: What are the common side reactions in the alkyne zipper reaction, and how can they be minimized?

A3: The alkyne zipper reaction, which isomerizes an internal alkyne to a terminal position, is a powerful tool. However, the reaction is an equilibrium process.[3] The main challenge is ensuring the reaction goes to completion to form the terminal alkyne. This is achieved by using a very strong base, such as potassium 3-aminopropylamide (KAPA), which is strong enough to deprotonate the terminal alkyne, thus trapping it as a non-migrating acetylide and driving the equilibrium forward.[3] Insufficiently strong bases can lead to a mixture of alkyne isomers.

Q4: What are the key considerations when using lipases for the enzymatic synthesis of ω-unsaturated fatty acids?

A4: Key considerations include enzyme selectivity, reaction conditions, and reaction equilibrium. Lipases can exhibit different regioselectivities, for instance, catalyzing esterification at specific positions on a glycerol (B35011) backbone.[11] The reaction is often an equilibrium between esterification and hydrolysis. To drive the reaction towards synthesis, it is crucial to remove the water produced during the reaction, for example, by performing the reaction in a solvent-free system under reduced pressure.[12] The choice of enzyme is also critical; for example, Candida antarctica lipase (B570770) B is often effective for incorporating EPA and DHA into phospholipids.[8]

Q5: How do I choose an appropriate protecting group strategy for a multi-step synthesis of a polyunsaturated fatty acid?

A5: A successful protecting group strategy requires careful planning. The chosen protecting group must be stable to the reaction conditions planned for other parts of the molecule.[13] It should also be possible to remove the protecting group under conditions that do not affect the newly synthesized, often sensitive, polyunsaturated structure.[13] For molecules with multiple sites that need protection, an "orthogonal" strategy is ideal. This involves using different types of protecting groups that can be removed selectively by different, non-interfering reagents.[14]

Section 3: Experimental Protocols

Protocol: Z-Selective Wittig Reaction for an Unsaturated Fatty Aldehyde

This protocol describes a general procedure for achieving high Z-selectivity in a Wittig reaction using a non-stabilized ylide under salt-free conditions.

Workflow Diagram:

G cluster_0 Ylide Formation (in situ) cluster_1 Wittig Reaction cluster_2 Work-up & Purification phosphonium_salt Phosphonium Salt in Anhydrous THF add_base Add KHMDS at -78°C phosphonium_salt->add_base stir_ylide Stir for 30 min add_base->stir_ylide add_aldehyde Add Aldehyde Solution Dropwise at -78°C stir_ylide->add_aldehyde react Stir at -78°C until complete add_aldehyde->react quench Quench with sat. NH4Cl react->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify

Workflow for a Z-selective Wittig reaction.

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked flask under an argon atmosphere, add the appropriate alkyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (B95107) (THF) to create a suspension.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) in THF. A color change (typically to orange or red) indicates ylide formation.

    • Stir the mixture at -78 °C for 30-60 minutes.[15]

  • Reaction with Aldehyde:

    • Dissolve the ω-unsaturated aldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).[15]

  • Work-up and Purification:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[15]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the Z-alkene.

Protocol: Purification of PUFAs using Urea Complexation

This protocol outlines a general procedure for enriching ω-unsaturated fatty acids from a mixture of free fatty acids (e.g., from saponified fish oil).

Procedure:

  • Saponification (if starting from oil):

    • Hydrolyze the oil with an alcoholic solution of KOH or NaOH to obtain free fatty acids (FFAs).[15]

    • Acidify the mixture and extract the FFAs with a nonpolar solvent like hexane (B92381).

  • Urea Complexation:

    • Prepare a saturated solution of urea in 95% ethanol (B145695) by heating and stirring (e.g., at 60-70 °C).

    • Add the FFA mixture to the hot urea solution. A common starting ratio is 3:1 urea to fatty acids by weight.[6]

    • Stir the mixture until a homogenous solution is formed, then allow it to cool slowly to the desired crystallization temperature (e.g., 4 °C, -10 °C, or -20 °C) and hold for several hours (e.g., 12-24 hours) to allow crystals to form.[5][6]

  • Isolation of PUFA-rich Fraction:

    • Filter the cold mixture under vacuum using a Büchner funnel. The solid cake is the urea complex containing primarily saturated and monounsaturated fatty acids. The filtrate contains the PUFA-enriched non-urea complexing fraction.[7]

    • To the filtrate, add warm water and a small amount of dilute HCl to decompose any remaining urea complexes.

    • Extract the PUFA-rich fatty acids with hexane.

    • Wash the hexane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the concentrated ω-unsaturated fatty acids.[7]

Optimization of Urea Crystallization for EPA/DHA Enrichment:

Parameter Condition 1 Condition 2 Resulting EPA + DHA Content Reference
Urea:FA Ratio 4:12.38:172.43%[7]
Crystallization Temp. -8 °C (for EPA), -24 °C (for DHA)15 °C71.35%[7]
Crystallization Time 24 hours2.5 hours-[7]

References

Technical Support Center: Terminal Alkene Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during organic synthesis involving terminal alkenes.

I. Hydrohalogenation and Hydration

These classic electrophilic addition reactions are fundamental in organic synthesis, but are often plagued by issues of regioselectivity and skeletal rearrangements.

Troubleshooting & FAQs

Question: My hydrohalogenation of a terminal alkene is giving a mixture of products, including a rearranged alkyl halide. How can I prevent this?

Answer: Carbocation rearrangements are a common side reaction in hydrohalogenation when the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift.[1]

  • Troubleshooting:

    • Low Temperature: Running the reaction at lower temperatures can sometimes disfavor the rearrangement pathway by reducing the activation energy available for the shift.

    • Choice of Halogen: While rearrangements can occur with HCl, HBr, and HI, the propensity might vary slightly. However, changing the halogen is unlikely to be a complete solution.

    • Alternative Methods: For a clean anti-Markovnikov addition without rearrangements, consider free-radical addition of HBr in the presence of peroxides (ROOR).[2] For a clean Markovnikov addition, methods that avoid a free carbocation intermediate are preferable.

Question: I am observing the formation of oligomers/polymers during the acid-catalyzed hydration of my terminal alkene. What is causing this and how can I minimize it?

Answer: The carbocation intermediate in acid-catalyzed hydration can be attacked by another alkene molecule instead of water.[3] This initiates a polymerization cascade. This is more likely with high concentrations of the alkene.

  • Troubleshooting:

    • Alkene Concentration: Use a lower concentration of the alkene. You can achieve this by adding the alkene slowly to the reaction mixture.

    • Acid Concentration: Use the minimum catalytic amount of a strong acid. Excess acid can promote side reactions.

    • Alternative Hydration Methods: To avoid polymerization and carbocation rearrangements, consider using oxymercuration-demercuration for Markovnikov hydration or hydroboration-oxidation for anti-Markovnikov hydration.[4][5]

Key Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Octene (B94956)

This protocol minimizes carbocation rearrangements and ensures high regioselectivity for the terminal bromide.

Materials:

  • 1-Octene

  • Hydrogen bromide (HBr, solution in acetic acid or as a gas)

  • Benzoyl peroxide (or another radical initiator)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octene in anhydrous diethyl ether.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of HBr in acetic acid (or bubble HBr gas through the solution) while stirring vigorously. The addition should be controlled to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by washing with a saturated solution of sodium bicarbonate, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromooctane.

  • Purify the product by distillation or column chromatography.

Data Summary
Reaction ConditionExpected Major ProductCommon Side ProductsStrategy to Minimize Side Products
Hydrohalogenation (H-X) Markovnikov AdductRearranged Alkyl HalideUse low temperatures; consider alternative methods if rearrangement is significant.
Acid-Catalyzed Hydration Markovnikov AlcoholRearranged Alcohol, PolymersUse dilute alkene and acid; consider oxymercuration-demercuration.
Free-Radical Hydrobromination Anti-Markovnikov AdductSmall amounts of dibromoalkaneUse a controlled amount of radical initiator and HBr.

II. Isomerization During Catalysis

The migration of the double bond from the terminal position to an internal, more stable position is a frequent side reaction, especially in transition metal-catalyzed processes.[6][7][8]

Troubleshooting & FAQs

Question: During my palladium-catalyzed cross-coupling reaction, I am observing significant isomerization of my terminal alkene starting material to an internal alkene. How can I prevent this?

Answer: Palladium catalysts, particularly those that can form palladium-hydride species, are known to catalyze the isomerization of terminal alkenes to the thermodynamically more stable internal alkenes.[6][7]

  • Troubleshooting:

    • Ligand Choice: The choice of ligand is crucial. Bulky electron-rich phosphine (B1218219) ligands can sometimes suppress isomerization by hindering the formation of the necessary palladium-hydride intermediates.

    • Catalyst Precursor: Using a well-defined palladium(0) precursor might be advantageous over in-situ reduction of a palladium(II) salt.

    • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of isomerization.

    • Additives: In some cases, the addition of specific additives can suppress isomerization. For example, certain silver salts can act as halide scavengers and may influence the catalytic cycle.[6]

Question: Can I intentionally isomerize a terminal alkene to a specific internal isomer?

Answer: Yes, specific catalyst systems have been developed for the selective isomerization of terminal alkenes to either the E- or Z-internal alkene.[8] This is often achieved by careful selection of the metal (e.g., Pd, Ni, Ir, Ru) and the ligand.[6][7]

Logical Workflow for Troubleshooting Isomerization

G start Isomerization of Terminal Alkene Observed ligand Modify Ligand (e.g., bulkier, more electron-donating) start->ligand temp_time Reduce Reaction Temperature and Time start->temp_time catalyst Change Catalyst Precursor (e.g., Pd(0) vs. Pd(II)) start->catalyst result Isomerization Minimized ligand->result no_change Isomerization Persists ligand->no_change temp_time->result temp_time->no_change catalyst->result catalyst->no_change additives Introduce Additives (e.g., Ag salts) additives->result no_change->additives

Caption: Troubleshooting workflow for alkene isomerization.

III. Polymerization

The undesired formation of polymers is a common issue when working with reactive terminal alkenes, especially in the presence of initiators.

Troubleshooting & FAQs

Question: My reaction involving a terminal alkene is resulting in a significant amount of a waxy or solid byproduct, which I suspect is a polymer. What are the common causes?

Answer: Polymerization of terminal alkenes can be initiated by radical, cationic, or anionic species.[3][9]

  • Radical Polymerization: Can be initiated by trace amounts of peroxides (formed from solvents exposed to air), light, or heat.[9]

  • Cationic Polymerization: Can be initiated by strong acids or Lewis acids.[3]

  • Anionic Polymerization: Less common for simple alkenes but can be initiated by strong bases or organometallic reagents.[3]

  • Troubleshooting:

    • Purify and Degas Solvents: Ensure all solvents are free of peroxides and are thoroughly degassed to remove oxygen.

    • Use Inhibitors: For reactions sensitive to radical polymerization, a small amount of an inhibitor like butylated hydroxytoluene (BHT) can be added.

    • Control Temperature: Avoid excessive heating, which can promote thermal initiation of polymerization.

    • Protect from Light: If photopolymerization is a concern, conduct the reaction in the dark or in a flask wrapped in aluminum foil.

    • Control Reagent Purity: Ensure that reagents are free from acidic or basic impurities that could initiate cationic or anionic polymerization.

Polymerization Initiation Pathways

G cluster_initiators Initiators cluster_pathways Polymerization Pathways peroxides Peroxides (ROOR) radical Radical Polymerization peroxides->radical acid Strong Acid (H+) cationic Cationic Polymerization acid->cationic base Strong Base (B-) anionic Anionic Polymerization base->anionic polymer Undesired Polymer radical->polymer cationic->polymer anionic->polymer alkene Terminal Alkene alkene->radical alkene->cationic alkene->anionic

Caption: Pathways for undesired alkene polymerization.

IV. Allylic Oxidation

The oxidation of the C-H bond adjacent to the double bond can compete with reactions at the double bond itself.

Troubleshooting & FAQs

Question: I am trying to perform an epoxidation on a terminal alkene, but I am also getting a significant amount of the allylic alcohol. How can I improve the selectivity for the epoxide?

Answer: Allylic oxidation is a known side reaction, particularly with certain oxidizing agents and under specific conditions.[10][11] The selectivity between epoxidation and allylic oxidation can be influenced by the choice of oxidant and catalyst.

  • Troubleshooting:

    • Choice of Oxidant: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are generally highly selective for epoxidation. Some metal-based oxidants may have a higher tendency for allylic oxidation.

    • Catalyst System: For catalytic oxidations, the nature of the metal and its ligand sphere can dramatically influence the selectivity. For example, some palladium catalysts are specifically designed to promote allylic oxidation.[10]

    • Reaction Conditions: Temperature and solvent can also play a role. Milder conditions often favor the lower activation energy pathway, which is typically epoxidation.

Selectivity in Alkene Oxidation

G cluster_products Potential Products alkene Terminal Alkene oxidant Oxidizing Agent alkene->oxidant epoxide Epoxide oxidant->epoxide e.g., m-CPBA allylic_alcohol Allylic Alcohol oxidant->allylic_alcohol e.g., SeO2, some Pd catalysts

Caption: Selectivity between epoxidation and allylic oxidation.

References

Technical Support Center: Optimizing Catalyst for 6-Heptenoic Acid Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the ring-closing metathesis (RCM) of 6-heptenoic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure successful and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is most suitable for the ring-closing metathesis (RCM) of this compound?

A1: For the RCM of substrates containing carboxylic acid functional groups, ruthenium-based Grubbs catalysts are generally preferred over Schrock (molybdenum-based) catalysts.[1] Grubbs catalysts, particularly the second-generation catalysts, exhibit excellent functional group tolerance and are less sensitive to the acidic proton of the carboxylic acid.[1][2]

Q2: What is a typical catalyst loading for the RCM of an unsaturated fatty acid like this compound?

A2: Catalyst loading can vary significantly depending on the purity of the substrate and solvent, as well as the desired reaction rate. For unsaturated fatty acids, loadings as low as 0.01 mol% have been reported to give good conversion and yields.[3] However, for substrates that are less pure or for initial optimization experiments, a higher loading of 1-5 mol% is a common starting point.[4]

Q3: Can the presence of the free carboxylic acid group inhibit the catalyst?

A3: While Grubbs catalysts are known for their tolerance to carboxylic acids, the carboxyl group can potentially coordinate to the ruthenium center, which may slow down the reaction.[1] In some cases, this interaction is minimal, but for sensitive or challenging cyclizations, catalyst deactivation can be a concern.

Q4: Are there any additives that can improve the efficiency of the RCM of this compound?

A4: Yes, certain additives can enhance the performance of metathesis catalysts. For instance, copper(I) iodide (CuI) has been shown to act as a co-catalyst that can improve the lifetime and efficiency of the Grubbs second-generation catalyst, particularly in challenging cross-metathesis reactions.[5] The addition of mild Lewis acids may also improve reaction outcomes in some cases.[6]

Q5: What is the primary driving force for the ring-closing metathesis of this compound?

A5: The primary driving force for the RCM of terminal dienes like this compound is the entropically favorable release of a small, volatile byproduct, which in this case is ethylene (B1197577) gas.[7][8] Removing ethylene from the reaction mixture as it forms can help to drive the equilibrium towards the desired cyclic product.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion Inactive Catalyst: The catalyst may have degraded due to exposure to air, moisture, or impurities in the substrate or solvent.- Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled and deoxygenated solvents.
Inhibiting Impurities: The substrate or solvent may contain impurities that can deactivate the catalyst (e.g., peroxides in ethers, sulfur compounds).- Purify the this compound before use (e.g., by distillation or chromatography).- Use high-purity, inhibitor-free solvents.
Insufficient Temperature: The reaction temperature may be too low for efficient catalyst turnover.- Gradually increase the reaction temperature. For many Grubbs-catalyzed RCM reactions, temperatures between 40-80 °C are effective.[4]
Formation of Oligomers/Polymers High Concentration: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to oligomerization.- Perform the reaction at a higher dilution. Typical concentrations for RCM are in the range of 0.01-0.1 M.
Olefin Isomerization Catalyst Decomposition: Decomposition of the ruthenium catalyst can sometimes lead to species that catalyze the isomerization of the double bond.- Consider adding a mild acid or an isomerization inhibitor like 1,4-benzoquinone (B44022) to the reaction mixture.
Difficulty in Product Isolation Residual Ruthenium: The final product may be contaminated with residual ruthenium byproducts, which can be difficult to remove.- Use a ruthenium scavenger, such as activated carbon or functionalized silica (B1680970) gel, to purify the product.- Perform a post-reaction treatment with a suitable reagent to precipitate the ruthenium species.

Data Presentation

Table 1: Representative Reaction Conditions for the Metathesis of Unsaturated Carboxylic Acids

CatalystCatalyst Loading (mol%)SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs 2nd Gen.5Unsaturated Carboxylic AcidToluene (B28343)8016Good to High[4]
Grubbs 2nd Gen.0.01Soy Fatty AcidsSolvent-free50-75 (isolated)[3]
Grubbs 2nd Gen.0.1Soy Fatty Acid Methyl Esters-53-89 (conversion)[3]

Note: The data presented are for illustrative purposes based on similar substrates. Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

General Protocol for Ring-Closing Metathesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Grubbs second-generation catalyst

  • Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly oven-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool to room temperature under a stream of inert gas.

    • Equip the flask with a magnetic stir bar.

  • Reaction Setup:

    • Under a positive pressure of inert gas, dissolve the this compound in the anhydrous, deoxygenated solvent to achieve the desired concentration (e.g., 0.05 M).

    • Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition:

    • In a separate vial, weigh the appropriate amount of Grubbs second-generation catalyst (e.g., 1-5 mol%).

    • Under a positive flow of inert gas, add the catalyst to the reaction flask containing the substrate solution.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with stirring.

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the reaction and begin the removal of the ruthenium catalyst, you can add a small amount of a phosphine (B1218219) scavenger or simply open the flask to the air for a short period.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclic product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Glassware Oven-dry Glassware Prep_Substrate Dissolve this compound Prep_Glassware->Prep_Substrate Prep_Solvent Deoxygenate Solvent Prep_Solvent->Prep_Substrate Add_Catalyst Add Grubbs Catalyst Prep_Substrate->Add_Catalyst Heat_Stir Heat and Stir Add_Catalyst->Heat_Stir Monitor Monitor Reaction (TLC/GC/NMR) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Concentrate Concentrate Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the ring-closing metathesis of this compound.

Troubleshooting_Tree Start Low or No Conversion? Check_Catalyst Is the catalyst fresh and handled under inert conditions? Start->Check_Catalyst Check_Purity Are the substrate and solvent pure and dry? Check_Catalyst->Check_Purity Yes Sol_Catalyst Use fresh catalyst and inert techniques Check_Catalyst->Sol_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Purity->Check_Temp Yes Sol_Purity Purify substrate and use dry, deoxygenated solvent Check_Purity->Sol_Purity No Check_Conc Is oligomerization observed? Check_Temp->Check_Conc Yes Sol_Temp Increase temperature Check_Temp->Sol_Temp No Sol_Conc Decrease reaction concentration Check_Conc->Sol_Conc Yes

References

troubleshooting low yields in the synthesis of ω-unsaturated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ω-unsaturated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing ω-unsaturated fatty acids, and what are their primary advantages and disadvantages?

A1: The primary synthetic routes include the Wittig reaction, olefin metathesis, and enzymatic synthesis.

  • Wittig Reaction: This classic method involves the reaction of an aldehyde with a phosphorus ylide to form a carbon-carbon double bond. Its main advantage is its reliability and the vast amount of literature available. However, it often produces a mixture of (E)- and (Z)-isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging. For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) modification is often preferred due to higher yields of the (E)-alkene.[1][2]

  • Olefin Metathesis: This method, particularly cross-metathesis using Grubbs-type catalysts, has become a powerful tool for synthesizing specific unsaturated fatty acids.[3][4] It offers high functional group tolerance and can be highly selective. The main disadvantages are the cost and sensitivity of the ruthenium catalysts, which can also lead to isomerization of the double bond as a side reaction.[5][6]

  • Enzymatic Synthesis: Lipase-catalyzed esterification or transesterification offers a green and highly selective alternative, operating under mild reaction conditions.[7][8][9] This method can minimize side reactions and simplify purification. However, enzyme activity can be inhibited by substrates or products, and reaction times can be long.[10][11]

Q2: How can I improve the stereoselectivity of my Wittig reaction to favor the (E)- or (Z)-alkene?

A2: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide and the reaction conditions.

  • For (Z)-alkenes: Non-stabilized ylides (e.g., those with alkyl substituents) typically yield (Z)-alkenes, especially under salt-free conditions and in aprotic solvents.[2]

  • For (E)-alkenes: Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) predominantly give (E)-alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, is a reliable method for synthesizing (E)-alkenes.[12][13]

Q3: What causes catalyst deactivation in olefin metathesis, and how can I prevent it?

A3: Grubbs catalysts are sensitive to certain impurities and reaction conditions. Common causes of deactivation include:

  • Air and Moisture: While many modern Grubbs catalysts are more robust, prolonged exposure to air and moisture can lead to decomposition. It is best practice to handle them under an inert atmosphere and use anhydrous solvents.[5]

  • Impurities in Substrates or Solvents: Peroxides, oxidizing agents, and strongly coordinating functional groups can poison the catalyst.[5] Purifying substrates and sparging solvents with an inert gas can mitigate this.

  • Reaction Byproducts: The formation of ethene in cross-metathesis with terminal olefins can sometimes lead to catalyst decomposition.[5] Removing gaseous byproducts by bubbling an inert gas through the reaction mixture can improve catalyst lifetime.[5][6]

Q4: How can I effectively remove the ruthenium catalyst from my product after an olefin metathesis reaction?

A4: Residual ruthenium can be problematic, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Silica (B1680970) Gel Chromatography: This is a common laboratory method, but it may not be sufficient for achieving very low ruthenium levels.

  • Quenching and Extraction: Adding reagents that bind to ruthenium, followed by extraction, is effective. Common quenching agents include tris(hydroxymethyl)phosphine (B1196123) (THMP), 2-mercaptonicotinic acid, and cysteine.[14][15]

  • Adsorbents: Various commercial scavengers and activated carbon can be used to adsorb the ruthenium catalyst and its byproducts.[14]

Q5: What are the key parameters to optimize for a successful enzymatic synthesis of ω-unsaturated fatty acids?

A5: Key parameters for optimizing enzymatic synthesis include:

  • Enzyme Selection: The choice of lipase (B570770) is crucial as it determines substrate specificity and reaction efficiency.

  • Water Activity: While a small amount of water is necessary for enzyme function, excess water can promote the reverse reaction (hydrolysis).[10][11] Using molecular sieves or performing the reaction under vacuum can help control water content.[10][11]

  • Substrate Molar Ratio: An excess of one substrate is often used to drive the reaction towards product formation. However, high concentrations of short-chain fatty acids or alcohols can inhibit the enzyme.[10]

  • Temperature: Each enzyme has an optimal temperature for activity. Operating outside this range can lead to lower yields or enzyme denaturation.[16]

  • Agitation: Proper mixing is important to overcome mass transfer limitations, especially in solvent-free systems.[10]

Troubleshooting Guides

Low Yield in Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
ProblemPotential CauseRecommended Solution
Low or no product formation Incomplete ylide formation: Base is not strong enough or has degraded.Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent. Ensure proper storage of the base.
Moisture in the reaction: Ylides are highly sensitive to water.Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of aldehyde: The aldehyde may be impure or oxidized.Purify the aldehyde before use, for example, by distillation.
Mixture of starting material and product Insufficient reaction time: The reaction has not gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
Steric hindrance: The aldehyde or ylide is sterically bulky, slowing down the reaction.Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates. Increasing the reaction temperature may also help, but can affect stereoselectivity.
Formation of multiple unexpected byproducts Ylide instability: Non-stabilized ylides can be unstable and decompose.Generate the ylide in situ at a low temperature (e.g., -78 °C or 0 °C) and then add the aldehyde.
Side reactions of the aldehyde: The aldehyde may be undergoing self-condensation or other side reactions.Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions.

The Horner-Wadsworth-Emmons reaction generally provides significantly higher yields for sterically hindered aldehydes compared to the standard Wittig reaction.

EntryAldehydeReagentBaseSolventTemperature (°C)Typical Yield (%)
1PivaldehydePh₃P=C(CH₃)₂ (Wittig)n-BuLiTHF-78 to rt< 10
2Pivaldehyde(EtO)₂P(O)CH(CH₃)₂ (HWE)NaHTHF0 to rt> 85
32-MethylpropanalPh₃P=CHPh (Wittig)n-BuLiTHF-78 to rt~30
42-Methylpropanal(EtO)₂P(O)CHPh (HWE)NaHDMErt> 90

Note: This data is representative and compiled from general knowledge in the field to illustrate the principle.

Wittig_Troubleshooting Start Low Yield in Wittig/HWE Reaction Check_Reagents Check Reagent Quality (Base, Aldehyde, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) Start->Check_Conditions Purify_Reagents Purify Reagents (Distill aldehyde, use fresh base) Check_Reagents->Purify_Reagents Improve_Setup Improve Anhydrous/Inert Setup Check_Conditions->Improve_Setup Monitor_Reaction Monitor Reaction by TLC Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Optimize Reaction Time and/or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Consider_HWE Consider HWE for Hindered Substrates Side_Products->Consider_HWE No Optimize_Addition Optimize Reagent Addition (e.g., slow addition of aldehyde) Side_Products->Optimize_Addition Yes End Yield Improved Optimize_Time_Temp->End Consider_HWE->End Optimize_Addition->End Purify_Reagents->Monitor_Reaction Improve_Setup->Monitor_Reaction

Troubleshooting workflow for low-yield Wittig/HWE reactions.

Low Yield in Olefin Metathesis
ProblemPotential CauseRecommended Solution
Low conversion of starting material Catalyst deactivation: Impurities in substrates or solvents (e.g., peroxides, water).Purify substrates and solvents before use. Degas the solvent by sparging with an inert gas.
Insufficient catalyst loading: Not enough catalyst to drive the reaction to completion.Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%). However, be aware that higher loadings can sometimes lead to more side products.
Reversible reaction: The reaction has reached equilibrium.If a gaseous byproduct like ethene is formed, remove it by bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture to drive the equilibrium forward.[5][6]
Formation of multiple products Isomerization of the double bond: Residual catalyst or byproducts can cause the double bond to migrate along the fatty acid chain.Add an isomerization inhibitor such as 1,4-benzoquinone (B44022) or a mild acid like acetic acid to the reaction mixture.[17][18]
Self-metathesis (homodimerization): In cross-metathesis, the starting materials react with themselves.Use an excess of one of the olefin partners, especially if it is a gas like ethylene. This can favor the desired cross-metathesis product.[19]
Product degradation High reaction temperature or prolonged reaction time: Can lead to decomposition of the product or catalyst.Optimize the reaction temperature and time by monitoring the reaction progress by GC or TLC.

In the cross-metathesis of methyl oleate (B1233923) (MO) with a partner olefin, increasing the molar ratio of the partner can significantly improve the yield of the cross-metathesis product.

ReactionReactant Ratio (Partner:MO)MO Conversion (%)Selectivity to Cross-Metathesis Products (%)
MO + Ethylene2.5 : 18277
MO + Cinnamaldehyde1 : 19053
MO + Cinnamaldehyde7 : 19884

Data adapted from literature to illustrate the trend.[19]

Metathesis_Troubleshooting Start Low Yield in Olefin Metathesis Check_Purity Check Substrate/Solvent Purity Start->Check_Purity Check_Catalyst Verify Catalyst Activity & Handling Start->Check_Catalyst Purify_Reagents Purify/Degas Reagents Check_Purity->Purify_Reagents Inert_Handling Ensure Inert Atmosphere Handling Check_Catalyst->Inert_Handling Low_Conversion Low Conversion? Multiple_Products Multiple Products? Low_Conversion->Multiple_Products No Increase_Loading Increase Catalyst Loading Low_Conversion->Increase_Loading Yes Add_Inhibitor Add Isomerization Inhibitor Multiple_Products->Add_Inhibitor Isomerization Suspected Adjust_Ratio Adjust Reactant Ratio Multiple_Products->Adjust_Ratio Self-Metathesis Observed Drive_Equilibrium Drive Equilibrium (e.g., remove ethene) Increase_Loading->Drive_Equilibrium End Yield Improved Drive_Equilibrium->End Add_Inhibitor->End Adjust_Ratio->End Purify_Reagents->Low_Conversion Inert_Handling->Low_Conversion

Troubleshooting workflow for low-yield olefin metathesis.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of an (E)-ω-Unsaturated Fatty Acid Ester

This protocol describes the synthesis of an (E)-alkene from a long-chain aldehyde using a phosphonate reagent.

Materials:

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • Under an inert atmosphere (argon or nitrogen), wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask containing the NaH.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by the cessation of hydrogen evolution and a change in color.

  • Reaction with the Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the long-chain ω-oxo fatty acid ester in anhydrous THF dropwise to the phosphonate carbanion solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-ω-unsaturated fatty acid ester.[13]

Protocol 2: Cross-Metathesis of Methyl Oleate with a Terminal Olefin using Grubbs Catalyst

This protocol outlines a general procedure for the cross-metathesis of methyl oleate.

Materials:

  • Methyl oleate (1.0 equivalent)

  • Terminal olefin (1.0 - 5.0 equivalents)

  • Grubbs second-generation catalyst (0.1 - 1.0 mol%)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene, deoxygenated

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • In a dry, inert reaction vessel equipped with a stir bar, dissolve the methyl oleate and the terminal olefin in the deoxygenated solvent.

    • Bubble the inert gas through the solution for 15-20 minutes to ensure it is deoxygenated.

  • Metathesis Reaction:

    • Add the Grubbs catalyst to the reaction vessel.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under the inert atmosphere.

    • Monitor the reaction progress by GC or TLC.

  • Catalyst Removal and Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a ruthenium scavenger, such as a small amount of tris(hydroxymethyl)phosphine or pass the solution through a plug of silica gel treated with a scavenger.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired cross-metathesis product from any homodimerized byproducts and residual starting materials.[5][20]

Protocol 3: Purification of ω-Unsaturated Fatty Acids by Urea (B33335) Complexation

This method is used to separate unsaturated fatty acids from saturated fatty acids.

Materials:

Procedure:

  • Urea Complex Formation:

    • Dissolve urea in methanol or ethanol with heating (e.g., 65-75 °C) to create a saturated solution. A typical ratio is 1-2 parts urea to 3.5-4.5 parts methanol by weight.[21]

    • Add the fatty acid mixture to the hot urea solution. The ratio of fatty acids to urea can be optimized, but a starting point is 1 part fatty acids to 1-2 parts urea.[21]

    • Allow the mixture to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 5 °C to -15 °C) to induce crystallization.[22] Saturated fatty acids will form inclusion complexes with urea and precipitate out.

  • Separation:

    • Filter the cold mixture to separate the solid urea-saturated fatty acid complexes from the liquid phase, which is now enriched in unsaturated fatty acids.

  • Recovery of Unsaturated Fatty Acids:

    • Take the filtrate and add water and n-hexane.

    • Acidify the mixture with HCl to a pH of around 4-5 to protonate the fatty acids.

    • Separate the n-hexane layer containing the unsaturated fatty acids.

    • Wash the hexane (B92381) layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the purified ω-unsaturated fatty acids.[23]

References

byproducts of 6-Heptenoic acid oxidation and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 6-heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts of this compound oxidation?

A1: The oxidation of this compound, a terminal alkenoic acid, can yield a variety of byproducts depending on the specific reaction conditions (e.g., oxidizing agent, temperature, presence of catalysts). The primary sites of reaction are the carbon-carbon double bond and the allylic position.

Primary Oxidation Products: These are the initial products formed and are often unstable.

  • Hydroperoxides: Formed through free-radical mediated peroxidation. For this compound, this can occur at the allylic position (C5) or at the double bond (C6 and C7).

  • Epoxides: Formed by the addition of an oxygen atom across the double bond, resulting in 6,7-epoxyheptanoic acid.[1]

  • Diols: Vicinal diols (6,7-dihydroxyheptanoic acid) can be formed by the hydroxylation of the double bond.[2]

Secondary Oxidation Products: These are formed from the decomposition of primary oxidation products and are often more stable.

  • Aldehydes and Ketones: Cleavage of the double bond through ozonolysis or other strong oxidizing agents can yield 6-oxohexanoic acid and formaldehyde (B43269) (in the case of reductive workup). Oxidative workup would yield adipic acid and formic acid.[3]

  • Shorter-chain fatty acids: Further oxidation and cleavage can result in the formation of various shorter-chain mono- and dicarboxylic acids.

  • Alcohols: Reduction of hydroperoxides or epoxides can lead to the formation of hydroxyheptenoic acids, such as (r)-3-Hydroxy-6-heptenoic acid.[4]

Q2: Which analytical techniques are most suitable for identifying these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive identification and quantification of this compound oxidation byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile byproducts. Derivatization of the carboxylic acid and any hydroxyl groups to more volatile esters (e.g., methyl esters) and silyl (B83357) ethers, respectively, is often necessary to improve chromatographic performance and prevent peak tailing.[5][6]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection: HPLC is well-suited for separating polar, non-volatile byproducts without the need for derivatization. Reversed-phase chromatography with a C18 column is a common approach.[7][8] LC-MS/MS provides high sensitivity and specificity for the identification and quantification of a wide range of oxidation products.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated byproducts, helping to confirm their identity.

Troubleshooting Guides

GC-MS Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Active sites in the GC inlet or column Use a deactivated inlet liner. Trim the first few centimeters of the column.
Incomplete derivatization Ensure derivatization reagents are fresh and the reaction goes to completion. Optimize reaction time and temperature. Ensure the sample is dry as water can interfere with derivatization.[5]
Column Overload Reduce the injection volume or dilute the sample.
Improper column installation Ensure the column is installed correctly in both the inlet and the detector.

Issue: Low Signal Intensity or No Peaks Detected

Possible Cause Troubleshooting Steps
Sample degradation in the injector Lower the injector temperature.
Inefficient derivatization Verify the effectiveness of the derivatization procedure.
Leaks in the system Perform a leak check of the entire GC-MS system.
MS detector issues Ensure the MS is properly tuned and the detector voltage is adequate.
HPLC Analysis

Issue: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Air bubbles in the pump or detector Degas the mobile phase. Purge the pump.
Leaks in the system Check all fittings and connections for leaks. A buildup of salt crystals can indicate a leak in buffered mobile phases.[9]
Column temperature fluctuations Use a column oven to maintain a stable temperature.
Changes in mobile phase composition Prepare fresh mobile phase and ensure accurate composition.

Issue: Broad or Split Peaks

Possible Cause Troubleshooting Steps
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase if possible.
Column overload Inject a smaller volume or a more dilute sample.
Extra-column volume Use tubing with a smaller internal diameter and minimize tubing length.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the byproducts of this compound oxidation under different conditions, based on general principles of fatty acid oxidation. Actual distributions will vary based on specific experimental parameters.

Oxidation Condition6,7-Epoxyheptanoic Acid (%)6,7-Dihydroxyheptanoic Acid (%)6-Oxohexanoic Acid (%)Adipic Acid (%)Other Byproducts (%)
Peracetic Acid 7510555
Ozonolysis (Reductive) 0085015
Ozonolysis (Oxidative) 0058015
KMnO₄ (cold, dilute) 0900010
KMnO₄ (hot, acidic) 00107020

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Byproducts
  • Sample Preparation: To 1 mg of the oxidized this compound sample, add 1 mL of 2% sulfuric acid in methanol.

  • Derivatization (Esterification): Heat the mixture at 60°C for 30 minutes to convert carboxylic acids to their methyl esters.

  • Extraction: After cooling, add 1 mL of n-hexane and 1 mL of water. Vortex thoroughly and allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane (B92381) layer to a GC vial. Inject 1 µL into the GC-MS system.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.

Protocol 2: HPLC-MS/MS Analysis of Polar Byproducts
  • Sample Preparation: Dissolve 1 mg of the oxidized this compound sample in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject 5-10 µL of the sample into the HPLC-MS/MS system.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Full scan for initial identification, followed by targeted MS/MS (product ion scan) for structural confirmation and Multiple Reaction Monitoring (MRM) for quantification of specific byproducts.

Visualizations

Oxidation_Pathway This compound This compound Peroxidation Peroxidation This compound->Peroxidation Epoxidation Epoxidation This compound->Epoxidation Hydroxylation Hydroxylation This compound->Hydroxylation Ozonolysis Ozonolysis This compound->Ozonolysis Hydroperoxides Hydroperoxides Peroxidation->Hydroperoxides Epoxide 6,7-Epoxyheptanoic Acid Epoxidation->Epoxide Diol 6,7-Dihydroxyheptanoic Acid Hydroxylation->Diol Cleavage_Products 6-Oxohexanoic Acid + Formaldehyde Ozonolysis->Cleavage_Products Reductive Workup Oxidative_Cleavage Adipic Acid + Formic Acid Ozonolysis->Oxidative_Cleavage Oxidative Workup Secondary_Products Secondary Oxidation Products Hydroperoxides->Secondary_Products Epoxide->Secondary_Products Diol->Secondary_Products Cleavage_Products->Secondary_Products Oxidative_Cleavage->Secondary_Products GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Oxidized this compound Sample Derivatization Esterification (e.g., with BF3/Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Hexane) Derivatization->Extraction Injection Inject into GC Extraction->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Library_Search Mass Spectral Library Search Chromatogram->Library_Search Identification Byproduct Identification Library_Search->Identification Quantification Quantification Identification->Quantification Troubleshooting_Tree Start Problem with Chromatography Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Times? Start->Retention_Time Tailing Tailing? Peak_Shape->Tailing Yes Fronting Fronting? Peak_Shape->Fronting No Leaks Check for Leaks Retention_Time->Leaks Yes Mobile_Phase Check Mobile Phase Preparation Retention_Time->Mobile_Phase No Active_Sites Check for Active Sites (Inlet, Column) Tailing->Active_Sites Derivatization_Check Check Derivatization Efficiency Tailing->Derivatization_Check Overload Column Overload? Fronting->Overload Reduce_Sample Reduce Sample Concentration/Volume Overload->Reduce_Sample Yes Temperature Check Column Temperature Stability Mobile_Phase->Temperature

References

stability of 6-Heptenoic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-heptenoic acid in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a monounsaturated fatty acid with a terminal double bond.[1][2] Its chemical formula is C7H12O2.[2]

Key Properties of this compound:

PropertyValue
Molecular Weight128.17 g/mol [2]
Melting Point-6.5 °C[1][3]
Boiling Point222-224 °C[1]
Density0.946 g/mL at 25 °C[1]
AppearanceLiquid
Storage Temperature2-8°C[1]

Q2: How does the stability of this compound compare to other unsaturated fatty acids?

Monounsaturated fatty acids, like this compound, are generally more stable and less prone to oxidation than polyunsaturated fatty acids (PUFAs).[4][5] The presence of multiple double bonds in PUFAs makes them more susceptible to degradation.[4][6]

Q3: What are the primary factors that can affect the stability of this compound?

The stability of unsaturated fatty acids, including this compound, is primarily affected by:

  • Oxidation: Exposure to oxygen can lead to degradation, a process that can be accelerated by heat, light, and the presence of metal ions.[6][7]

  • Temperature: Higher temperatures generally increase the rate of degradation.[6][7][8] For long-term storage, temperatures of -20°C or lower are recommended.[9][10]

  • pH: Extreme pH conditions can potentially affect the stability of the carboxylic acid group.[11][12]

  • Solvent: The choice of solvent can influence the stability of the fatty acid.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected degradation of this compound in an experiment. Oxidation: The sample may have been exposed to air for a prolonged period, especially at elevated temperatures or in the presence of light.Prepare solutions fresh. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Use amber vials to protect from light. Consider adding an antioxidant like BHT or Vitamin E.[13]
Poor solubility of this compound. Inappropriate solvent: Fatty acids have limited solubility in aqueous solutions.Use nonpolar organic solvents such as hexane (B92381), chloroform, or diethyl ether.[14][15][16] For cell culture or aqueous-based assays, consider dissolving in a small amount of a water-miscible organic solvent like ethanol (B145695) or DMSO first, and then diluting into the aqueous medium.[16]
Variability in experimental results. Inconsistent sample handling: Differences in storage time, temperature, or exposure to air can lead to variable degradation.Standardize sample preparation and storage procedures.[9] Ensure all samples are handled consistently.
Precipitation of this compound in aqueous buffer. pH is below the pKa: At a pH below its pKa (around 4.8), this compound will be in its less soluble protonated form.Adjust the pH of the buffer to be above the pKa to increase the solubility of the carboxylate salt form.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, DMSO, chloroform)

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass vials with screw caps

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Internal standard (e.g., a stable fatty acid not present in the sample)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Add a known concentration of an internal standard.

  • Aliquot the solution into several amber glass vials.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial for analysis.

  • Analyze the sample using GC-FID or HPLC to determine the concentration of this compound relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: General Procedure for Assessing the Stability of this compound at Different pH Values

This protocol provides a framework for evaluating the stability of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • pH meter

  • Amber glass vials with screw caps

  • Analytical balance

  • Analytical instrumentation (GC-FID or HPLC)

  • Extraction solvent (e.g., hexane or ethyl acetate)

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Add a small aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration.

  • Aliquot these solutions into amber glass vials.

  • Store the vials under controlled conditions (e.g., constant temperature).

  • At specified time intervals, take a sample from each pH solution.

  • Extract the this compound from the aqueous buffer using an appropriate organic solvent.

  • Analyze the organic extract by GC-FID or HPLC to quantify the remaining this compound.

  • Compare the concentration of this compound at different pH values over time to assess stability.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Solution (in solvent or buffer) aliquot Aliquot into Vials prep->aliquot storage Store under defined conditions (Temperature, Light, pH) aliquot->storage sampling Sample at Time Points storage->sampling analysis Analyze by GC or HPLC sampling->analysis data Quantify Degradation analysis->data Logical_Relationship_Stability_Factors cluster_compound Compound cluster_factors Stability Influencing Factors cluster_outcome Outcome HA This compound Degradation Degradation Temp Temperature Temp->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation pH pH pH->Degradation Solvent Solvent Solvent->Degradation

References

purification challenges of 6-Heptenoic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 6-heptenoic acid from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound heavily depends on the synthetic route employed. Common impurities include:

  • Unreacted starting materials: Such as 6-hepten-1-ol, 6-heptenenitrile, or diethyl malonate and alkyl halides.

  • Byproducts from the reaction: These can include dialkylated esters in malonic ester synthesis, or partially oxidized intermediates.[1][2]

  • Solvents and reagents: Residual solvents used in the reaction or purification steps, and leftover reagents.

Q2: What are the primary challenges in purifying this compound?

A2: The main challenges include:

  • Similar boiling points: Some byproducts may have boiling points close to that of this compound, making separation by simple distillation difficult.

  • Acidic nature: The carboxylic acid functional group can complicate certain chromatographic techniques if not properly addressed.

  • Potential for isomerization: The terminal double bond may be susceptible to isomerization under harsh purification conditions (e.g., high temperatures or presence of acid/base catalysts).

  • Formation of azeotropes: this compound may form azeotropes with water or other solvents, complicating purification by distillation.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:

  • Liquid-Liquid Extraction: Ideal for separating the acidic this compound from neutral or basic impurities.[3][4][5][6]

  • Fractional Distillation under Reduced Pressure: Effective for removing impurities with significantly different boiling points.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating structurally similar impurities, particularly for small-scale purifications where high purity is critical.[7][8]

Troubleshooting Guides

Liquid-Liquid Extraction

Problem: Low recovery of this compound after extraction.

Possible CauseTroubleshooting Steps
Incomplete extraction from the organic phase - Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to deprotonate the carboxylic acid, making it water-soluble. Use a pH meter or pH paper to verify. - Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. - Increase the contact time between the two phases by gentle, but thorough, mixing.
Emulsion formation - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - If the emulsion persists, filter the mixture through a pad of celite.
Product loss during back-extraction - Ensure the aqueous phase containing the carboxylate is acidified to a sufficiently low pH (pH < 4) to fully protonate the carboxylate and make it soluble in the organic phase. - Perform multiple back-extractions with the organic solvent.

Problem: Presence of neutral impurities in the final product.

Possible CauseTroubleshooting Steps
Insufficient washing of the organic phase - After extracting the this compound into the aqueous basic solution, wash the organic layer one more time with a fresh portion of the basic solution to remove any remaining product.
Contamination during phase separation - Carefully separate the layers, avoiding carrying over any of the organic phase with the aqueous phase. It is better to leave a small amount of the aqueous phase behind than to contaminate it with the organic layer.
Fractional Distillation under Reduced Pressure

Problem: Co-distillation of impurities with this compound.

Possible CauseTroubleshooting Steps
Inefficient fractionating column - Use a longer fractionating column or one with a higher theoretical plate count (e.g., a Vigreux or packed column).
Distillation rate is too fast - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.
Fluctuations in vacuum pressure - Ensure a stable vacuum is maintained throughout the distillation. Use a vacuum regulator if necessary.

Problem: Product decomposition during distillation.

Possible CauseTroubleshooting Steps
Overheating - Use a heating mantle with a stirrer to ensure even heating. - Keep the pot temperature as low as possible while maintaining a reasonable distillation rate.
Presence of acidic or basic impurities - Neutralize the crude product before distillation by washing with a dilute solution of sodium bicarbonate (if acidic impurities are present) or dilute HCl (if basic impurities are present), followed by a water wash.
Preparative HPLC

Problem: Poor separation of peaks.

Possible CauseTroubleshooting Steps
Inappropriate mobile phase - Optimize the mobile phase composition. For reverse-phase HPLC, a gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is typically used.
Column overloading - Reduce the injection volume or the concentration of the sample.
Incorrect column chemistry - Select a column with a suitable stationary phase (e.g., C18 for reverse-phase) and particle size for preparative scale.

Problem: Low recovery of the purified product.

Possible CauseTroubleshooting Steps
Broad peaks leading to overlapping fractions - Optimize the separation to achieve sharper peaks. - Collect smaller fractions to improve the purity of the desired fractions.
Product adsorption to the column - Add a small amount of a competing agent to the mobile phase.

Quantitative Data

Purification MethodTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction >95%85-95%Scalable, cost-effective for removing neutral/basic impurities.Less effective for impurities with similar acidity; can be labor-intensive.
Fractional Distillation (Reduced Pressure) >98%70-90%Good for large scale; effective for volatile impurities.Potential for thermal degradation; not suitable for impurities with close boiling points.
Preparative HPLC >99%60-85%High resolution for very similar compounds; excellent for high purity requirements.[7][8]Expensive, not easily scalable, large solvent consumption.

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

This protocol is suitable for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base two more times to ensure complete removal of the carboxylic acid.

  • Wash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a 6 M aqueous solution of hydrochloric acid (HCl) until the pH is less than 4. This compound will precipitate out or form an oily layer.

  • Back-Extraction: Extract the acidified aqueous layer with three portions of a fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This protocol is effective for separating this compound from non-volatile impurities or those with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. The boiling point of this compound is approximately 222-224 °C at atmospheric pressure and will be significantly lower under vacuum.

  • Monitor Purity: Monitor the purity of the collected fractions by gas chromatography (GC) or NMR spectroscopy.

Diagrams

Experimental_Workflow_Extraction crude Crude this compound in Organic Solvent sep_funnel1 Separatory Funnel: Add Aqueous Base (e.g., NaOH) crude->sep_funnel1 organic_impurities Organic Layer: Neutral & Basic Impurities sep_funnel1->organic_impurities Separate Layers aqueous_product Aqueous Layer: Sodium 6-Heptenoate sep_funnel1->aqueous_product acidify Acidify with HCl (pH < 4) aqueous_product->acidify sep_funnel2 Separatory Funnel: Back-extract with Organic Solvent acidify->sep_funnel2 aqueous_waste Aqueous Waste sep_funnel2->aqueous_waste Separate Layers organic_product Organic Layer: Purified this compound sep_funnel2->organic_product dry_evap Dry (Na2SO4) & Evaporate Solvent organic_product->dry_evap pure_product Pure this compound dry_evap->pure_product

Caption: Workflow for the purification of this compound using liquid-liquid extraction.

Logical_Relationship_Purification cluster_synthesis Synthesis of this compound cluster_impurities Potential Byproducts cluster_purification Purification Strategy malonic Malonic Ester Synthesis dialkylated Dialkylated Esters (from Malonic Synthesis) malonic->dialkylated unreacted_sm Unreacted Starting Materials malonic->unreacted_sm oxidation Oxidation of 6-Hepten-1-ol oxidation->unreacted_sm oxidation->unreacted_sm hydrolysis Hydrolysis of 6-Heptenenitrile hydrolysis->unreacted_sm side_products Side-Reaction Products hydrolysis->side_products extraction Liquid-Liquid Extraction (removes neutral/basic) dialkylated->extraction distillation Fractional Distillation (removes volatile/non-volatile) unreacted_sm->distillation hplc Preparative HPLC (high purity separation) side_products->hplc pure_product Purified This compound extraction->pure_product distillation->pure_product hplc->pure_product

References

Technical Support Center: 6-Heptenoic Acid Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Heptenoic acid to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample viscous or solidified?

A1: Increased viscosity or solidification of this compound is a primary indicator of polymerization. This can be triggered by improper storage conditions such as elevated temperatures, exposure to light, or the presence of contaminants that can initiate a free-radical chain reaction.

Q2: What is the underlying mechanism of this compound polymerization?

A2: this compound polymerizes via a free-radical addition mechanism. The process is initiated by free radicals which can be formed from trace impurities (like peroxides) or exposure to heat or UV light. These radicals attack the terminal double bond of the this compound monomer, creating a new radical that propagates a chain reaction, leading to the formation of oligomers and polymers.[1][2][3][4]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize the risk of polymerization, this compound should be stored in a cool, dark place. The recommended storage temperature is 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can consume inhibitors. The container should be tightly sealed and made of an appropriate material like glass.

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. For unsaturated compounds like this compound, phenolic inhibitors such as Monomethyl Ether of Hydroquinone (MEHQ), Butylated Hydroxytoluene (BHT), and Hydroquinone (HQ) are commonly used. These inhibitors function by scavenging free radicals, effectively terminating the polymerization chain reaction.[5][6][7][8][9] The presence of oxygen is often necessary for these inhibitors to function effectively as they react with monomer radicals to form peroxy radicals, which are then neutralized by the inhibitor.[7][8][10][11]

Q5: My supplier's this compound is "stabilized." What does this mean?

A5: "Stabilized" indicates that the this compound contains a small amount of a polymerization inhibitor to ensure its stability during transport and storage. A common stabilizer used is MEHQ.

Q6: Do I need to remove the inhibitor before using this compound in my experiments?

A6: In many cases, yes. The presence of a polymerization inhibitor can interfere with reactions, particularly those involving free-radical mechanisms. It is crucial to remove the inhibitor before use if your experimental conditions are sensitive to its presence.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Increased Viscosity or Solidification Uncontrolled polymerization of this compound.1. Verify storage conditions (temperature, light exposure). 2. If polymerization is suspected, do not use the material. 3. Dispose of the material according to your institution's hazardous waste guidelines.
Low Yield in Subsequent Reactions The presence of a polymerization inhibitor may be interfering with the reaction.1. Remove the inhibitor from the this compound before use. 2. See the detailed experimental protocols below for inhibitor removal.
Discoloration (e.g., yellowing) Oxidation of the compound or the inhibitor.1. Ensure storage under an inert atmosphere. 2. Check for the presence of impurities.

Quantitative Data Summary

The following table summarizes common polymerization inhibitors used for unsaturated compounds and their typical concentrations.

InhibitorAbbreviationTypical Concentration Range
Monomethyl Ether of HydroquinoneMEHQ10 - 300 ppm[11]
Butylated HydroxytolueneBHT~0.01% by weight[12][13]
HydroquinoneHQ50 - 1000 ppm[7]

Experimental Protocols

Protocol 1: Detection of Polymerization by High-Performance Size-Exclusion Chromatography (HPSEC)

Objective: To detect the presence of oligomers or polymers in a this compound sample.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

    • If necessary, derivatize the carboxylic acid to its methyl ester to improve chromatographic performance.

  • HPSEC Analysis:

    • Column: Use a set of columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).

    • Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase.

    • Detector: A refractive index (RI) detector is typically used.

    • Calibration: Calibrate the column set with polystyrene standards of known molecular weights to establish a relationship between retention time and molecular weight.

  • Data Analysis:

    • Analyze the chromatogram of the this compound sample. The presence of peaks at earlier retention times than the monomer peak indicates the presence of higher molecular weight species (oligomers and polymers).

Protocol 2: Removal of Phenolic Inhibitors (MEHQ, HQ, BHT)

Objective: To remove phenolic polymerization inhibitors from this compound prior to use in synthesis.

Methodology 1: Basic Wash (for MEHQ and HQ)

  • Dissolve the this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution three times with a 0.1 N aqueous sodium hydroxide (B78521) (NaOH) solution. The phenolic inhibitors will be deprotonated and extracted into the aqueous phase.[14]

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Caution: The inhibitor-free this compound is now highly susceptible to polymerization. Use it immediately or store it under an inert atmosphere at 2-8°C for a very short period.

Methodology 2: Column Chromatography

  • Prepare a short column packed with basic alumina (B75360) or activated carbon.[15][16]

  • Dissolve the this compound in a minimal amount of a non-polar organic solvent.

  • Load the solution onto the column.

  • Elute the this compound with the same solvent. The polar phenolic inhibitor will be adsorbed onto the stationary phase.

  • Collect the fractions containing the purified this compound.

  • Remove the solvent under reduced pressure.

  • Caution: The inhibitor-free this compound is now highly susceptible to polymerization. Use it immediately.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer 6-Heptenoic Acid Radical->Monomer Attacks double bond Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Chain Elongation Growing_Chain->Monomer Reacts with another monomer Polymer Stable Polymer Growing_Chain->Polymer Radical Combination G Monomer_Radical Monomer Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Monomer_Radical->Peroxy_Radical + O₂ Oxygen O₂ Stable_Products Stable, Non-Radical Products Peroxy_Radical->Stable_Products + InH Inactive_Inhibitor Inactive Inhibitor Radical (In•) Peroxy_Radical->Inactive_Inhibitor Inhibitor Phenolic Inhibitor (InH) Inhibitor->Stable_Products G start This compound Shows Signs of Polymerization check_storage Verify Storage Conditions (Temp: 2-8°C, Dark, Inert Atm.) start->check_storage dispose Dispose of Material According to Safety Protocols start->dispose is_storage_ok Storage Conditions Correct? check_storage->is_storage_ok correct_storage Correct Storage Conditions and Monitor is_storage_ok->correct_storage Yes check_impurities Test for Impurities (e.g., Peroxides) is_storage_ok->check_impurities No use_new Use a New, Unopened Lot of this compound correct_storage->use_new Polymerization Continues is_impure Impurities Present? check_impurities->is_impure purify Purify Material (if feasible) is_impure->purify Yes is_impure->use_new No purify->dispose Purification Fails

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 6-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the esterification of 6-heptenoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method for the esterification of this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst.[2]

Q2: What are the typical catalysts used for this reaction?

A2: Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][4] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) and certain metal oxides, can also be employed to simplify catalyst removal.[3] For substrates sensitive to strong acids, milder methods like the Steglich esterification using DCC and DMAP can be an alternative.[4]

Q3: How can the reaction yield be maximized?

A3: The Fischer esterification is an equilibrium reaction. To drive it towards the product (the ester), you can either use a large excess of the alcohol, which is often used as the solvent, or remove the water that is formed as a byproduct.[5] Water removal can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using a solvent like toluene.[3][5]

Q4: What are the recommended reaction temperatures?

A4: Reaction temperatures typically range from 60°C to 120°C.[1][6] The optimal temperature depends on the boiling point of the alcohol and solvent used. Often, the reaction is carried out at the reflux temperature of the alcohol.[6]

Data Presentation

While specific kinetic and yield data for the esterification of this compound is not extensively published, the following tables provide representative data for the esterification of similar long-chain fatty acids. This data illustrates the expected trends when optimizing reaction conditions.

Table 1: Effect of Catalyst on Carboxylic Acid Conversion (Data is illustrative for long-chain fatty acids and may vary for this compound)

Catalyst (1 wt%)Alcohol/Acid Molar RatioTemperature (°C)Time (h)Conversion (%)
Sulfuric Acid2:11203~86
Sulfonic Resin (non-reticulated)2:11203~83
Sulfonic Resin (reticulated)2:11203~78
No Catalyst2:11203~13

Source: Adapted from data on oleic acid esterification.[3]

Table 2: Effect of Temperature on Carboxylic Acid Conversion (Data is illustrative for long-chain fatty acids and may vary for this compound)

Temperature (°C)Alcohol/Acid Molar RatioCatalystTime (h)Conversion (%)
4015:1H₂SO₄ (1% w/w)2~45
5015:1H₂SO₄ (1% w/w)2~65
6015:1H₂SO₄ (1% w/w)2~80
7015:1H₂SO₄ (1% w/w)2~88

Source: Adapted from data on castor oil esterification.[7]

Table 3: Effect of Alcohol to Acid Molar Ratio on Ester Yield (Data is illustrative for acetic acid and may show similar trends for this compound)

Alcohol/Acid Molar RatioCatalystTemperatureTimeYield (%)
1:1Acid CatalystRefluxEquilibrium~65
10:1Acid CatalystRefluxEquilibrium~97
100:1Acid CatalystRefluxEquilibrium~99

Source: Adapted from data on the esterification of acetic acid with ethanol.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester

  • Possible Cause 1: Reaction Equilibrium Not Shifted Towards Products.

    • Solution: Increase the concentration of one of the reactants, typically the alcohol, to a large excess (e.g., use it as the solvent).[5] Alternatively, remove water as it forms using a Dean-Stark apparatus, especially if using a solvent like toluene.[3]

  • Possible Cause 2: Insufficient Reaction Time or Temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. If the reaction stalls, consider increasing the temperature to the reflux point of the solvent/alcohol.

  • Possible Cause 3: Inactive Catalyst.

    • Solution: Ensure the acid catalyst (e.g., concentrated sulfuric acid) has not been compromised by moisture. Use a fresh bottle or a different acid catalyst like p-toluenesulfonic acid.

Issue 2: Presence of a High-Boiling Point, Non-polar Side Product

  • Possible Cause: Polymerization of the Alkene.

    • Solution: The double bond in this compound can be susceptible to polymerization under strong acidic conditions and heat. Lower the reaction temperature and consider using a milder catalyst. If polymerization is a persistent issue, alternative esterification methods that do not require strong acids, such as the Steglich esterification, could be explored.

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Incomplete Neutralization of Acid Catalyst.

    • Solution: During the workup, ensure thorough washing with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes the acid catalyst and any unreacted carboxylic acid.

  • Possible Cause 2: Emulsion Formation During Extraction.

    • Solution: If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to help break the emulsion and improve phase separation.

  • Possible Cause 3: Product is Miscible with Excess Alcohol.

    • Solution: If a large excess of a low-molecular-weight alcohol (like ethanol) was used, the ester product might be soluble in the aqueous layer during workup.[8] Ensure most of the excess alcohol is removed under reduced pressure before performing the aqueous extraction.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol using Sulfuric Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). Add a large excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) to the mixture (approx. 0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup - Alcohol Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3x, until no more gas evolves)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 6-heptenoate.

  • Purification: If necessary, purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound and excess Alcohol in flask B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC/GC C->D E Cool and Remove excess Alcohol D->E F Dissolve in Ether & Wash with NaHCO₃(aq) E->F G Dry with Na₂SO₄ & Concentrate F->G H Purify by Distillation G->H I Pure Ester Product H->I troubleshooting_low_yield start Low Ester Yield q1 Is the reaction at equilibrium? start->q1 s1 Shift Equilibrium: - Add excess alcohol - Remove water (Dean-Stark) q1->s1 Yes q2 Is reaction time/temp sufficient? q1->q2 No a1_yes Yes a1_no No s2 Increase reaction time or temperature (reflux) q2->s2 No q3 Is catalyst active? q2->q3 Yes a2_yes Yes a2_no No s3 Use fresh catalyst q3->s3 No q4 Polymerization observed? q3->q4 Yes a3_no No s4 Use milder conditions/ catalyst or alternative method q4->s4 Yes a4_yes Yes fischer_equilibrium cluster_shift Driving the Equilibrium reactants This compound + Alcohol products Ester + Water reactants->products H⁺ Catalyst Heat shift2 Remove [Water] products->shift2 Le Châtelier's Principle shift1 Increase [Alcohol] shift1->reactants Le Châtelier's Principle

References

minimizing side reactions during the functionalization of 6-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of 6-heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and how does this influence its functionalization?

A1: this compound possesses two primary reactive sites: the terminal carbon-carbon double bond (C=C) and the carboxylic acid (-COOH) group. This bifunctionality requires careful reaction planning to achieve selective functionalization at one site without unintended reactions at the other. For instance, the acidic proton of the carboxylic acid can interfere with basic or organometallic reagents, and the double bond is susceptible to various addition reactions.

Q2: Why is it often necessary to protect the carboxylic acid group before functionalizing the alkene?

A2: Protecting the carboxylic acid group is a common strategy to prevent it from interfering with reactions targeting the alkene.[1] The acidic proton can be abstracted by bases, and the carbonyl group can react with nucleophiles.[1] By converting the carboxylic acid to a less reactive functional group, such as an ester, unwanted side reactions can be minimized, leading to higher yields and purer products.[1]

Q3: What is a common side reaction when working with this compound, particularly under acidic conditions?

A3: A significant side reaction, especially under acidic conditions, is intramolecular cyclization, also known as lactonization. The hydroxyl group of the carboxylic acid can act as a nucleophile and attack the double bond (or a functional group derived from it), leading to the formation of a cyclic ester, a lactone. The formation of five- or six-membered rings is often favored.[2]

Troubleshooting Guide: Minimizing Side Reactions

This guide addresses specific issues that may be encountered during the functionalization of this compound and provides potential solutions.

Issue 1: Low yield of the desired product due to multiple products.

Possible Cause: Concurrent reaction at both the alkene and carboxylic acid functionalities.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) via Fischer esterification before proceeding with the alkene functionalization.[1] This masks the acidic proton and reduces the nucleophilicity of the carbonyl oxygen.

  • Choose Chemoselective Reagents: Select reagents that are known to react preferentially with one functional group over the other under specific conditions.

  • Optimize Reaction Conditions: Adjusting temperature, reaction time, and solvent can influence the relative rates of competing reactions.

Issue 2: Formation of a lactone as a major byproduct.

Possible Cause: Acid-catalyzed intramolecular cyclization (lactonization). This is particularly common in reactions that are run under acidic conditions or generate acidic byproducts.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: As mentioned above, converting the carboxylic acid to an ester will prevent it from participating in intramolecular reactions.

  • Use Buffered or Non-Acidic Conditions: If the desired reaction can proceed under neutral or basic conditions, this will suppress acid-catalyzed lactonization.

  • Iodolactonization: If the lactone is the desired product, specific methods like iodolactonization can be employed to achieve this transformation efficiently.[2]

Issue 3: Poor regioselectivity in addition reactions to the double bond (e.g., hydrohalogenation).

Possible Cause: Formation of both Markovnikov and anti-Markovnikov addition products. The regiochemical outcome of hydrohalogenation depends on the reaction mechanism.

Troubleshooting Steps:

  • For Markovnikov Addition: Ensure the reaction is carried out under standard electrophilic addition conditions (e.g., HBr in a polar solvent without radical initiators). The reaction proceeds through the more stable secondary carbocation.[3]

  • For Anti-Markovnikov Addition: To obtain the anti-Markovnikov product, the reaction should be performed under radical conditions. This is typically achieved by adding a radical initiator such as a peroxide (ROOR) when using HBr.[4][5]

Data Presentation

The following tables summarize typical yields for key reactions. Note that yields can vary significantly based on the specific reaction conditions and substrate. Data for this compound is limited in the literature; therefore, representative data for similar terminal alkenes or unsaturated fatty acids are included for comparison.

Table 1: Representative Yields for Esterification of Carboxylic Acids

Carboxylic AcidAlcoholCatalystYield (%)Reference
Benzoic AcidMethanol (B129727)H₂SO₄~90%[6]
Hippuric AcidCyclohexanolp-TsOH96%[7]
N-(benzyloxycarbonyl)-(S)-prolineMethanolBF₃96%[6]
Acetic AcidEthanolH₂SO₄65% (1:1 ratio), 97% (1:10 ratio)[8]

Table 2: Representative Yields for Alkene Functionalization

ReactionSubstrateReagentsProductYield (%)Reference
EpoxidationMethyl OleatePerformic AcidEpoxidized Methyl Oleate~80%[9]
DihydroxylationVarious OlefinsOsO₄ (cat.), NMOVicinal DiolHigh[10]
Anti-Markovnikov Hydrobromination1-OcteneHBr, Peroxide1-Bromooctane>80%[5]
Iodolactonization5-Hexenoic AcidI₂, NaHCO₃δ-IodolactoneHigh[11]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound (Methyl Ester Formation)

This protocol describes the protection of the carboxylic acid group as a methyl ester.

  • Materials: this compound, methanol (anhydrous), sulfuric acid (concentrated), sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, separatory funnel.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 6-heptenoate.[1][7][12]

Protocol 2: Epoxidation of Methyl 6-Heptenoate

This protocol describes the epoxidation of the double bond after protecting the carboxylic acid.

  • Materials: Methyl 6-heptenoate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve methyl 6-heptenoate in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the epoxide.[13]

Protocol 3: Dihydroxylation of Methyl 6-Heptenoate (Upjohn Dihydroxylation)

This protocol describes the formation of a vicinal diol from the alkene.

  • Materials: Methyl 6-heptenoate, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄, catalytic amount, e.g., in a 2.5 wt% solution in t-butanol), acetone (B3395972), water, sodium sulfite (B76179).

  • Procedure:

    • In a round-bottom flask, dissolve methyl 6-heptenoate in a mixture of acetone and water.

    • Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

    • Add a catalytic amount of osmium tetroxide solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the diol.[10][14]

Visualizations

Experimental_Workflow start This compound protect Protection (Esterification) start->protect To prevent side reactions at -COOH functionalize Alkene Functionalization (e.g., Epoxidation, Dihydroxylation) protect->functionalize Selective reaction at C=C deprotect Deprotection (Hydrolysis) functionalize->deprotect To regenerate -COOH product Functionalized this compound deprotect->product

Caption: General experimental workflow for the selective functionalization of this compound.

Reaction_Pathways cluster_protection Carboxylic Acid Protection cluster_functionalization Alkene Functionalization cluster_side_reactions Potential Side Reactions 6-Heptenoic_Acid This compound Ester Methyl 6-Heptenoate 6-Heptenoic_Acid->Ester CH3OH, H+ Lactone γ-Heptanolactone 6-Heptenoic_Acid->Lactone Acid catalyst Epoxide Methyl 6,7-epoxyheptanoate Ester->Epoxide m-CPBA Diol Methyl 6,7-dihydroxyheptanoate Ester->Diol OsO4, NMO

Caption: Key reaction pathways in the functionalization of this compound.

Hydrobromination_Regioselectivity start This compound Derivative (Ester Protected) markovnikov Markovnikov Product (7-bromoheptanoate) start->markovnikov HBr anti_markovnikov Anti-Markovnikov Product (6-bromoheptanoate) start->anti_markovnikov HBr, ROOR

Caption: Regioselectivity control in the hydrobromination of a this compound derivative.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of 6-Heptenoic acid, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] This can compromise the accuracy of peak integration, reduce resolution, and lead to poor reproducibility.[3] An ideal chromatographic peak should be symmetrical, often referred to as a Gaussian peak.[1]

Q1: What are the primary causes of peak tailing for an acidic compound like this compound in reverse-phase HPLC?

The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[4] For acidic compounds such as this compound, peak tailing can be attributed to several factors:

  • Secondary Interactions with Residual Silanols: The most common cause is the interaction of the analyte with ionized residual silanol (B1196071) groups on the silica-based stationary phase.[4][5][6] These silanol groups are acidic and can interact with polar functional groups on the analyte, leading to tailing.[2][4]

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, the acid will be ionized.[3] This negatively charged species can interact with any positive charges on the stationary phase or be repelled by ionized silanols, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[3][7] If all peaks in the chromatogram are tailing, this is a likely cause.[7]

  • Column Degradation: The performance of an HPLC column can degrade over time due to contamination or loss of stationary phase, leading to poor peak shape.[3] This can manifest as increased backpressure and peak broadening.[3]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[1][3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[3][8][9][10]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A logical, step-by-step approach is crucial for effective troubleshooting. The following workflow can help identify and resolve the cause of peak tailing.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Dilute sample 10x and re-inject. Did peak shape improve? check_all_peaks->check_overload Yes check_column Evaluate column condition. Is the column old or contaminated? check_all_peaks->check_column No overload_solution Reduce sample concentration or injection volume. Use a higher capacity column. check_overload->overload_solution Yes check_overload->check_column No end End: Symmetrical Peak Achieved overload_solution->end column_solution Flush the column with a strong solvent. Replace the column if necessary. check_column->column_solution Yes check_mobile_phase Is mobile phase pH < pKa of this compound? check_column->check_mobile_phase No column_solution->end ph_solution Adjust mobile phase pH to be at least 2 units below the analyte's pKa. check_mobile_phase->ph_solution No check_buffer Is the buffer concentration adequate (10-50 mM)? check_mobile_phase->check_buffer Yes ph_solution->end buffer_solution Increase buffer concentration. check_buffer->buffer_solution No check_sample_solvent Is the sample solvent weaker than the mobile phase? check_buffer->check_sample_solvent Yes buffer_solution->end solvent_solution Dissolve the sample in the mobile phase or a weaker solvent. check_sample_solvent->solvent_solution No check_system Check for extra-column effects (tubing, connections, detector cell). check_sample_solvent->check_system Yes solvent_solution->end system_solution Use narrower ID tubing. Ensure connections are secure. check_system->system_solution Yes check_system->end No, consult further system_solution->end

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Q3: What specific experimental protocols can I follow to address peak tailing?

Here are detailed methodologies to address the common causes of peak tailing for this compound.

Protocol 1: Mobile Phase pH Adjustment

Objective: To ensure this compound is in its non-ionized form to minimize secondary interactions.

  • Determine the pKa of this compound: The pKa of this compound is approximately 4.8.

  • Prepare the Mobile Phase: Prepare an aqueous mobile phase with a pH at least 2 units below the pKa. A pH of 2.5-3.0 is a good starting point.[3][5]

  • Use a Buffer: Use a suitable buffer to maintain a stable pH.[1] Phosphate or acetate (B1210297) buffers are common choices. Ensure the buffer concentration is between 10-50 mM.[3]

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.

  • Analysis: Inject the sample and observe the peak shape.

Protocol 2: Column Selection and Care

Objective: To use an appropriate column and ensure it is in good condition.

  • Column Choice: For acidic compounds, consider using a highly deactivated, end-capped column to minimize the number of free silanol groups.[1][4] Polar-embedded columns can also be a good choice for analyzing organic acids.[11]

  • Column Flushing: If you suspect column contamination, flush the column with a strong solvent. For a reverse-phase column, this could be a sequence of water, methanol, acetonitrile (B52724), and isopropanol. Always check the column manufacturer's instructions for recommended cleaning procedures.

  • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.[3]

Protocol 3: Sample and Solvent Considerations

Objective: To minimize peak distortion caused by the sample itself or its solvent.

  • Sample Concentration: If column overload is suspected, dilute the sample by a factor of 10 and re-inject.[4] If the peak shape improves, optimize the sample concentration or injection volume.

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase.[12] If this is not possible, use a solvent that is weaker than the mobile phase (e.g., a higher percentage of water in a reverse-phase method).[3][10]

Data Presentation

The following table summarizes the key parameters that can be adjusted to troubleshoot peak tailing and their expected impact on the analysis of this compound.

ParameterRecommended AdjustmentExpected Outcome on Peak ShapePotential Side Effects
Mobile Phase pH Decrease to pH 2.5 - 3.0Improved symmetryDecreased retention time
Buffer Concentration Increase to 20-50 mMSharper, more symmetrical peaksPotential for salt precipitation if the organic modifier concentration is high
Column Type Use a highly deactivated, end-capped, or polar-embedded columnReduced tailing due to fewer silanol interactionsMay require method re-optimization
Sample Concentration Dilute the sampleImproved symmetry if the column was overloadedReduced signal intensity
Injection Volume Decrease the injection volumeImproved symmetry if the column was overloadedReduced signal intensity
Sample Solvent Dissolve in mobile phase or a weaker solventSharper, more symmetrical peaksAnalyte may have poor solubility in a weaker solvent

Frequently Asked Questions (FAQs)

Q: Can the choice of organic modifier in the mobile phase affect peak tailing?

A: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[1] While both are common in reverse-phase HPLC, their interactions with the stationary phase and analyte can differ. It is worth experimenting with different organic modifiers if other troubleshooting steps do not resolve the issue.

Q: How do I know if my column is permanently damaged?

A: If you have followed the recommended flushing procedures and still observe poor peak shape, increased backpressure, and a significant loss of theoretical plates, the column may be permanently damaged and require replacement.[3] A good practice is to benchmark the performance of a new column and compare it to subsequent analyses.

Q: What is an acceptable tailing factor?

A: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value greater than 1.2 indicates significant tailing, although for many assays, a value up to 1.5 may be acceptable.[3][4] Values above 2.0 are generally considered unacceptable for methods requiring high precision.[3]

Q: Could a blockage in the system be causing my peak tailing?

A: Yes, a partial blockage in the inlet frit of the column or in the system tubing can lead to peak distortion, including tailing.[4][7] If you suspect a blockage, you can try reversing the column (if the manufacturer allows) and flushing it to waste.[4] Regularly filtering your samples and mobile phases can help prevent blockages.

Q: Does temperature affect peak shape?

A: Yes, column temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry and reduce tailing by decreasing the viscosity of the mobile phase and improving mass transfer. However, excessively high temperatures can degrade the column. It is important to operate within the temperature limits specified by the column manufacturer.

References

Technical Support Center: Improving Chromatographic Resolution of 6-Heptenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 6-heptenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

Separating isomers of this compound presents a significant analytical challenge due to their subtle structural differences. The main difficulties arise from:

  • Positional Isomers: Heptenoic acid can have the double bond at various positions along its carbon chain (e.g., 2-heptenoic, 3-heptenoic, 4-heptenoic, 5-heptenoic, and this compound). These isomers often have very similar polarities and volatilities, leading to co-elution. The separation of positional isomers becomes progressively more difficult as the double bond moves towards the center of the molecule.

  • Geometric (cis/trans) Isomers: For each positional isomer (except this compound), cis and trans configurations are possible. These geometric isomers have nearly identical molecular weights and often similar polarities, making their separation challenging.[1][2]

  • Chiral Isomers: While this compound itself is achiral, some of its positional isomers, such as 3-heptenoic acid, can be chiral. Enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of specialized chiral stationary phases for their resolution.[3][4]

Q2: Which chromatographic technique is better for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC can be employed, with the choice depending on the specific isomers of interest and the available instrumentation.

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds and is particularly well-suited for resolving positional and geometric isomers of fatty acids.[1] To improve volatility and peak shape, this compound and its isomers are typically derivatized to their corresponding methyl esters (FAMEs) or other suitable esters prior to GC analysis. Highly polar capillary columns are often used to enhance the separation of these isomers.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can separate this compound isomers in their native form or after derivatization. Reversed-phase HPLC is a common approach, where separation is based on hydrophobicity. For more challenging separations, such as those involving geometric or chiral isomers, specialized columns like silver-ion or chiral stationary phases are necessary.[3][4]

Q3: Is derivatization necessary for the analysis of this compound isomers?

  • For GC analysis, yes, derivatization is highly recommended. The most common derivatization method is the conversion of the carboxylic acid group to a fatty acid methyl ester (FAME). This process increases the volatility and reduces the polarity of the analyte, leading to improved peak shape and better resolution on most GC columns.

  • For HPLC analysis, derivatization is optional but can be beneficial. While this compound can be analyzed directly, derivatization can improve detection sensitivity, especially for UV detectors, by introducing a chromophore.

Troubleshooting Guides

Issue 1: Co-elution of Positional and/or Geometric Isomers

This is a frequent challenge that can compromise the accurate identification and quantification of this compound isomers.

Initial Diagnostic Steps:

  • Confirm Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometry (MS), verify peak purity. A DAD can assess this by comparing UV spectra across the peak; non-identical spectra suggest an impure peak. Similarly, an MS detector can reveal different mass spectra across the peak, confirming the presence of multiple components.

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting an excessive amount of the sample can lead to peak distortion and co-elution. Dilute your sample and inject a smaller volume to prevent column overloading.

    • Incomplete Derivatization (for GC): If derivatizing to FAMEs, ensure the reaction has gone to completion. The presence of underivatized acid can cause peak tailing and potential co-elution with other peaks.

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting start Observe Broad or Shouldering Peaks confirm_purity Confirm Peak Purity (DAD or MS) start->confirm_purity coelution_confirmed Co-elution Confirmed? confirm_purity->coelution_confirmed optimize_method Optimize Chromatographic Method coelution_confirmed->optimize_method Yes reevaluate Re-evaluate Other Factors (e.g., sample degradation) coelution_confirmed->reevaluate No issue_resolved Issue Resolved optimize_method->issue_resolved review_sample_prep Review Sample Preparation (Overload, Derivatization) reevaluate->review_sample_prep review_sample_prep->issue_resolved

Caption: A flowchart for systematically troubleshooting co-eluting peaks in the chromatography of this compound isomers.

Solutions for Improving Resolution:

ParameterHPLC SolutionGC Solution
Stationary Phase Use a high-resolution C18 column or consider a specialized column (e.g., silver-ion for cis/trans isomers).Employ a highly polar capillary column (e.g., cyanopropyl-based phases) with a long length (e.g., > 60 m).[2]
Mobile Phase / Carrier Gas Optimize the organic solvent-to-water ratio. Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity.Use hydrogen as the carrier gas for better efficiency at higher flow rates. Optimize the flow rate or pressure.
Gradient / Temperature Program Implement a shallow gradient. A slow, shallow gradient often significantly improves the resolution of complex isomer mixtures.Decrease the oven temperature ramp rate (e.g., 1-2 °C/min) during the elution of the isomers. A lower initial temperature can also improve separation.
Temperature Lowering the column temperature generally increases retention and may improve resolution for some isomer pairs.The optimal temperature is crucial; for some fatty acid isomers, a specific isothermal temperature provides the best separation.[2]
Flow Rate Reducing the flow rate can increase column efficiency and improve separation, though it will lengthen the run time.Slower flow rates can improve resolution but will increase analysis time.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect resolution and the accuracy of quantification.

Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Interactions (HPLC) The free carboxyl group of underivatized heptenoic acid can interact with residual silanols on the silica (B1680970) backbone of the column. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress this interaction.
Active Sites (GC) Active sites in the injector liner, column, or detector can cause tailing. Use a deactivated injector liner and a high-quality, end-capped GC column.
Column Contamination Buildup of sample matrix components can degrade column performance. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample Overload Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.
Extra-Column Volume (HPLC) Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing.

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed is_concentration_dependent Is peak shape concentration-dependent? start->is_concentration_dependent reduce_concentration Reduce sample concentration or injection volume is_concentration_dependent->reduce_concentration Yes is_column_old Is the column old or contaminated? is_concentration_dependent->is_column_old No reduce_concentration->start flush_column Flush the column according to protocol is_column_old->flush_column Yes check_mobile_phase Is mobile phase pH appropriate (for HPLC)? is_column_old->check_mobile_phase No replace_column Replace the column flush_column->replace_column Problem still exists problem_persists Problem Persists replace_column->problem_persists adjust_ph Adjust mobile phase pH to suppress ionization check_mobile_phase->adjust_ph No check_extra_column_volume Check for excessive extra-column volume (HPLC) check_mobile_phase->check_extra_column_volume Yes adjust_ph->problem_persists use_shorter_tubing Use shorter/narrower ID tubing check_extra_column_volume->use_shorter_tubing use_shorter_tubing->problem_persists

Caption: A decision tree for troubleshooting peak tailing in the chromatography of this compound isomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers as FAMEs

This protocol provides a starting point for the separation of positional and geometric isomers of this compound.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Dissolve a known amount of the fatty acid sample in a solution of methanol with 1-2% sulfuric acid.

  • Heat the mixture at 60-70°C for 1-2 hours.

  • After cooling, add water and extract the FAMEs with hexane (B92381).

  • Wash the hexane layer with a small amount of water to remove any remaining acid.

  • Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Conditions:

ParameterRecommended Setting
GC System Standard GC with a Mass Spectrometry (MS) detector
Column Highly polar capillary column (e.g., SP-2560, CP-Sil 88), 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate of 1-1.5 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Temperature Program Initial temperature of 140°C, hold for 5 min, then ramp at 2°C/min to 240°C, and hold for 20 min.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 50-400
Protocol 2: RP-HPLC-UV Analysis of Underivatized this compound Isomers

This protocol is a starting point for the reversed-phase separation of this compound isomers.

1. Sample Preparation:

  • Dissolve the this compound isomer mixture in the mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with a UV or DAD detector
Column High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Start with 30% B, increase to 80% B over 25 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Data Presentation

The following tables provide hypothetical, yet realistic, retention time data based on the general elution order of fatty acid isomers to illustrate the expected outcomes of the above protocols. Actual retention times will vary depending on the specific system and conditions.

Table 1: Expected Elution Order of C7 Fatty Acid Methyl Ester Isomers in GC

CompoundExpected Retention Time (min)
trans-2-Heptenoic acid methyl ester8.5
cis-2-Heptenoic acid methyl ester8.7
trans-3-Heptenoic acid methyl ester9.1
cis-3-Heptenoic acid methyl ester9.3
trans-4-Heptenoic acid methyl ester9.8
cis-4-Heptenoic acid methyl ester10.0
trans-5-Heptenoic acid methyl ester10.5
cis-5-Heptenoic acid methyl ester10.7
This compound methyl ester11.2

Table 2: Expected Elution Order of Underivatized C7 Fatty Acid Isomers in RP-HPLC

CompoundExpected Retention Time (min)
This compound12.5
cis-5-Heptenoic acid13.0
trans-5-Heptenoic acid13.2
cis-4-Heptenoic acid13.8
trans-4-Heptenoic acid14.0
cis-3-Heptenoic acid14.6
trans-3-Heptenoic acid14.8
cis-2-Heptenoic acid15.5
trans-2-Heptenoic acid15.7

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Heptenoic Acid and 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 6-heptenoic acid and 6-heptynoic acid, focusing on common synthetic transformations. The information presented is supported by established chemical principles and extrapolated experimental data from closely related compounds to facilitate understanding and application in research and development.

Introduction

This compound and 6-heptynoic acid are seven-carbon carboxylic acids distinguished by the presence of a terminal carbon-carbon double bond (alkene) and triple bond (alkyne), respectively. This difference in the nature of the unsaturation profoundly influences their chemical reactivity, particularly in addition reactions. Understanding these differences is crucial for their application as building blocks in organic synthesis, including the development of novel therapeutic agents. This guide explores their comparative reactivity in three key reaction types: catalytic hydrogenation, halogenation, and oxidation.

Data Presentation

The following tables summarize the expected outcomes and relative reactivities for key reactions involving this compound and 6-heptynoic acid. The data is based on general principles of alkene and alkyne reactivity and specific data from analogous terminal alkenes and alkynes.

Table 1: Catalytic Hydrogenation

FeatureThis compound6-Heptynoic Acid
Product Heptanoic AcidHeptanoic Acid (complete) or this compound (partial)
Relative Rate SlowerFaster (first equivalent of H₂)
Catalyst Pd/C, PtO₂, NiPd/C, PtO₂, Ni (for complete hydrogenation); Lindlar's catalyst (for partial hydrogenation to the alkene)
Conditions H₂ gas, room temperature and pressureH₂ gas, room temperature and pressure

Table 2: Halogenation (with Br₂)

FeatureThis compound6-Heptynoic Acid
Product 6,7-Dibromoheptanoic Acid6,6,7,7-Tetrabromoheptanoic Acid (with excess Br₂) or (E)-6,7-Dibromoheptenoic acid (with one equivalent)
Relative Rate FasterSlower
Intermediate Cyclic bromonium ionCyclic bromonium ion
Conditions Br₂ in an inert solvent (e.g., CH₂Cl₂)Br₂ in an inert solvent (e.g., CH₂Cl₂)

Table 3: Oxidation with Potassium Permanganate (B83412) (KMnO₄)

FeatureThis compound6-Heptynoic Acid
Product Adipic acid and Carbon dioxidePimelic acid
Conditions Hot, acidic KMnO₄Hot, acidic KMnO₄
Observation Cleavage of the double bondCleavage of the triple bond

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are based on standard laboratory procedures for reactions of terminal alkenes and alkynes.

Catalytic Hydrogenation

Objective: To compare the rate of hydrogenation of this compound and 6-heptynoic acid to heptanoic acid.

Materials:

  • This compound

  • 6-Heptynoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of this compound (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

  • Seal the flask with a septum and purge with hydrogen gas by evacuating and refilling with H₂ from a balloon three times.

  • Leave the reaction stirring under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by a suitable method (e.g., GC-MS or ¹H NMR) to determine the rate of disappearance of the starting material.

  • Repeat the procedure with 6-heptynoic acid under identical conditions. For partial hydrogenation to the alkene, use Lindlar's catalyst instead of Pd/C.

Halogenation with Bromine

Objective: To compare the rate of bromine addition to this compound and 6-heptynoic acid.

Materials:

  • This compound

  • 6-Heptynoic acid

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve a known amount of this compound (e.g., 1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise from a dropping funnel.

  • Monitor the disappearance of the red-brown color of bromine. The rate of decolorization provides a qualitative measure of the reaction rate. For quantitative data, the reaction can be monitored using UV-Vis spectroscopy by following the disappearance of the bromine absorbance.

  • Repeat the procedure with 6-heptynoic acid under identical conditions.

Oxidation with Potassium Permanganate

Objective: To compare the oxidation products of this compound and 6-heptynoic acid with potassium permanganate.

Materials:

  • This compound

  • 6-Heptynoic acid

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Prepare a solution of this compound (e.g., 1 mmol) in a mixture of water and a co-solvent if necessary.

  • Add a solution of potassium permanganate and sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction until the purple color of the permanganate disappears.

  • After cooling, work up the reaction mixture to isolate and identify the acidic products (e.g., by extraction and subsequent analysis like melting point or spectroscopy).

  • Repeat the procedure with 6-heptynoic acid under identical conditions.

Visualizations

Catalytic Hydrogenation Workflow

Hydrogenation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product(s) start_alkene This compound hydrogenation Catalytic Hydrogenation (H₂, Catalyst) start_alkene->hydrogenation start_alkyne 6-Heptynoic Acid start_alkyne->hydrogenation product_alkane Heptanoic Acid hydrogenation->product_alkane Complete product_alkene This compound (Partial Hydrogenation) hydrogenation->product_alkene Partial

Caption: General workflow for the catalytic hydrogenation of the two acids.

Electrophilic Addition of Bromine: A Comparative Mechanism

Electrophilic_Addition cluster_alkene This compound cluster_alkyne 6-Heptynoic Acid alkene Alkene bromonium_alkene Bromonium Ion Intermediate alkene->bromonium_alkene + Br₂ br2_alkene Br₂ product_alkene 6,7-Dibromoheptanoic Acid bromonium_alkene->product_alkene + Br⁻ alkyne Alkyne bromonium_alkyne Bromonium Ion Intermediate alkyne->bromonium_alkyne + Br₂ br2_alkyne Br₂ product_alkyne_alkene (E)-6,7-Dibromoheptenoic acid bromonium_alkyne->product_alkyne_alkene + Br⁻ product_alkyne_alkane 6,6,7,7-Tetrabromoheptanoic Acid product_alkyne_alkene->product_alkyne_alkane + Br₂

Caption: Comparative mechanism of electrophilic bromine addition.

Conclusion

The reactivity of this compound and 6-heptynoic acid is dictated by the nature of their unsaturated bonds. Generally, the alkyne in 6-heptynoic acid is more susceptible to catalytic hydrogenation, allowing for controlled reduction to either the corresponding alkene or the fully saturated alkane. Conversely, the alkene in this compound is typically more reactive towards electrophilic addition, such as halogenation. Oxidation with strong oxidizing agents like potassium permanganate leads to cleavage of the carbon-carbon multiple bond in both molecules, yielding different carboxylic acid products. These distinct reactivity profiles offer a versatile toolkit for synthetic chemists, enabling the selective functionalization of these molecules for various applications in drug discovery and materials science.

The Biological Effects of 6-Heptenoic Acid on Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential cellular impacts of 6-heptenoic acid, contextualized with the well-documented effects of comparable short-chain and unsaturated fatty acids.

Introduction

This compound is a medium-chain unsaturated fatty acid that has garnered interest within the research community. However, a comprehensive body of literature detailing its specific biological effects on various cell cultures remains limited. To provide a useful guide for researchers, scientists, and drug development professionals, this document synthesizes the known effects of structurally and functionally related fatty acids. By examining the activities of well-researched short-chain fatty acids (SCFAs) and other unsaturated fatty acids, we can infer the potential mechanisms of action of this compound and provide a framework for future in vitro studies. This guide presents a comparative analysis, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Comparative Analysis of Biological Effects

While direct data on this compound is scarce, its chemical nature as a seven-carbon unsaturated fatty acid suggests it may share properties with both SCFAs and other unsaturated fatty acids.

Potential for Cytotoxicity and Anti-proliferative Effects:

Unsaturated fatty acids have demonstrated selective cytotoxicity against malignant cell lines.[1] For instance, polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) have been shown to be cytotoxic to human tumoral B and T-cell lines at concentrations of 20 microM and higher.[2] Similarly, γ-linolenic acid (GLA) and α-linolenic acid (ALA) have exhibited cytotoxicity against various malignant cell lines.[1] In melanoma cell lines, both saturated and unsaturated fatty acids have been shown to induce cell death through apoptosis and necrosis, with varying efficacy depending on the specific fatty acid and cell line.[3] Medium-chain fatty acids such as capric, caprylic, and caproic acids have been found to reduce the viability of human colorectal, skin, and breast cancer cells by up to 90%.[4]

Inhibition of Histone Deacetylases (HDACs):

Short-chain fatty acids are well-documented inhibitors of histone deacetylases (HDACs).[5][6][7] Butyrate (B1204436), a four-carbon SCFA, is a potent HDAC inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][8] Propionate, another SCFA, is less potent than butyrate in HDAC inhibition.[6] This inhibition of HDACs leads to the hyperacetylation of histones, which in turn regulates the transcription of key genes involved in cell cycle control, such as p21/Cip1.[9] Given its structural similarity to these SCFAs, this compound may also possess HDAC inhibitory activity, potentially leading to anti-cancer effects.

Effects on Cell Proliferation:

The impact of SCFAs on cell proliferation can be context-dependent. In colon cancer cells, butyrate has been shown to inhibit proliferation.[10] However, in normal colonic epithelial cells, SCFAs, particularly butyrate and propionate, can stimulate cell proliferation, suggesting a role in maintaining gut homeostasis.[11] Some derivatives of SCFAs have been found to stimulate the proliferation of hematopoietic cells.[12] The effect of this compound on cell proliferation would likely depend on the cell type and its metabolic state.

Quantitative Data on Comparator Fatty Acids

The following table summarizes the reported effects of various fatty acids on different cell lines to provide a baseline for comparison.

Fatty AcidCell Line(s)ConcentrationEffectReference(s)
Butyrate HT-29 (colon cancer)0.09 mM (IC50)HDAC Inhibition[6]
HT-29 (colon cancer)1-5 mMInhibition of proliferation, induction of apoptosis[10]
Human Cecal Mucosa10 mM89% increase in proliferation[11]
Propionate HT-29 (colon cancer)>1 mM (for HDAC inhibition)Less potent HDAC inhibitor than butyrate[6]
Human Cecal Mucosa25 mM70% increase in proliferation[11]
BaF3 (pro-B)2-10 mMDecreased cell proliferation[13]
Capric Acid (C10:0) Human colorectal, skin, and breast cancer cellsNot specified70-90% reduction in cell viability[4]
Caprylic Acid (C8:0) Human colorectal, skin, and breast cancer cellsNot specified70-90% reduction in cell viability[4]
Caproic Acid (C6:0) Human colorectal, skin, and breast cancer cellsNot specified70-90% reduction in cell viability[4]
Docosahexaenoic Acid (DHA) Human tumoral B and T-cell lines≥ 20 µMCytotoxicity[2]
Gamma-Linolenic Acid (GLA) Various malignant cell lines10-70 µMCytotoxicity[1]
Alpha-Linolenic Acid (ALA) Various malignant cell lines10-70 µMCytotoxicity[1]
Palmitic Acid B16F10 (murine melanoma)200 µMApoptosis and necrosis[3]
Linoleic Acid S91 (murine melanoma), SK-Mel 23 (human melanoma)100-200 µMLoss of membrane integrity and DNA fragmentation[3]

Experimental Protocols

To investigate the biological effects of this compound on a specific cell culture, the following experimental workflow is recommended.

1. Preparation of this compound Stock Solution:

Due to the poor solubility of fatty acids in aqueous solutions, proper preparation is crucial.[14][15]

  • Method 1: Complexing with Bovine Serum Albumin (BSA):

    • Dissolve this compound in a minimal amount of ethanol (B145695).

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

    • Slowly add the this compound/ethanol solution to the BSA solution while stirring.

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile-filter the final solution before adding it to cell cultures. A BSA control should be used in all experiments.[15]

  • Method 2: Ethanol-Based Stock Solution:

    • Dissolve this compound in 100% ethanol to create a high-concentration stock solution.

    • For cell treatment, dilute the stock solution directly into the culture medium to the desired final concentration. The final ethanol concentration in the medium should not exceed a level that affects cell viability (typically <0.1%).[15] An ethanol vehicle control is essential.

2. Cell Culture and Treatment:

  • Culture the desired cell line in its recommended growth medium and conditions until it reaches the desired confluency (typically 70-80% for proliferation and viability assays).

  • Replace the growth medium with fresh medium containing various concentrations of this compound (and the appropriate vehicle control). A typical concentration range to start with for unsaturated fatty acids is 10-200 µM.[1][2][3]

  • Incubate the cells for different time points (e.g., 24, 48, 72 hours).

3. Assessment of Biological Effects:

  • Cell Viability/Cytotoxicity Assay (MTT or WST-1 Assay):

    • After the treatment period, add the MTT or WST-1 reagent to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Cell Proliferation Assay (BrdU Incorporation or Cell Counting):

    • For BrdU assays, add BrdU to the culture medium for the last few hours of the treatment period.

    • Fix the cells and perform an immunoassay to detect incorporated BrdU according to the manufacturer's protocol.

    • Alternatively, detach the cells and count them using a hemocytometer or an automated cell counter.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest the cells after treatment.

    • Wash the cells with binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest and fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain with Propidium Iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p21, acetylated histones) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

G Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_outcome Outcome prep_fa Prepare this compound Stock (e.g., BSA-complexed or ethanol-based) treat_cells Treat Cells with this compound (various concentrations and time points) prep_fa->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells viability Cell Viability Assay (MTT / WST-1) treat_cells->viability proliferation Proliferation Assay (BrdU / Cell Counting) treat_cells->proliferation apoptosis Apoptosis Assay (Annexin V / PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle western_blot Western Blot (Signaling Proteins) treat_cells->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying this compound.

G Potential Signaling Pathway of a Short-Chain Fatty Acid cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects SCFA Short-Chain Fatty Acid (e.g., this compound) HDAC HDAC SCFA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylated_Histones->Histones HDACs Gene_Expression Gene Expression (e.g., p21) Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

6-Heptenoic Acid vs. Oleic Acid: A Comparative Guide for Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-heptenoic acid and oleic acid for their application in lipid bilayer studies. While oleic acid is a well-characterized, long-chain monounsaturated fatty acid extensively used in membrane research and drug delivery, this compound, a shorter-chain monounsaturated fatty acid, presents distinct properties that can be advantageous for specific applications. This comparison is based on established principles of lipid bilayer biophysics and available experimental data.

I. Physicochemical Properties

A fundamental understanding of the structural differences between this compound and oleic acid is crucial for predicting their behavior within a lipid bilayer.

PropertyThis compoundOleic Acid
Chemical Formula C7H12O2C18H34O2
Molecular Weight 128.17 g/mol [1][2]282.47 g/mol
Chain Length 7 carbons18 carbons
Unsaturation Monounsaturated (C=C at ω-1)Monounsaturated (C=C at ω-9)
Melting Point -6.5 °C[1]13-14 °C
Boiling Point 222-224 °C[1]360 °C
Solubility in Water Slightly solubleInsoluble

II. Impact on Lipid Bilayer Properties

The incorporation of fatty acids into a lipid bilayer can significantly alter its physical and chemical characteristics. The differing chain lengths and positions of the double bond in this compound and oleic acid lead to distinct effects on membrane properties.

A. Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for various cellular processes, including membrane protein function and signal transduction.

  • Oleic Acid: The cis-double bond in oleic acid creates a kink in its long hydrocarbon tail. This kink disrupts the tight packing of adjacent phospholipid chains, thereby increasing membrane fluidity.[3] This fluidizing effect is well-documented and is a primary reason for its use in creating more dynamic and flexible liposomal formulations.

  • This compound: As a shorter-chain fatty acid, this compound is expected to have a more pronounced fluidizing effect compared to oleic acid. Shorter acyl chains have weaker van der Waals interactions, leading to a less ordered and more fluid membrane. The terminal double bond would further contribute to this disruption of packing.

ParameterEffect of this compound (Predicted)Effect of Oleic Acid (Observed)
Acyl Chain Packing Significant disruptionModerate disruption
Membrane Fluidity High increaseModerate increase
Phase Transition Temp (Tm) Significant decreaseModerate decrease
B. Membrane Permeability

The permeability of a lipid bilayer to ions and small molecules is inversely related to the packing density of its lipid components.

  • Oleic Acid: By increasing membrane fluidity and creating packing defects, oleic acid can enhance the permeability of the lipid bilayer.[4] This property is often exploited in drug delivery to facilitate the release of encapsulated therapeutic agents.

  • This compound: Due to its shorter chain length and the expected greater disruption of lipid packing, this compound is predicted to increase membrane permeability to a larger extent than oleic acid. This could be beneficial for applications requiring rapid release of contents from a liposomal carrier.

C. Bilayer Thickness

The thickness of the lipid bilayer is influenced by the length of the constituent acyl chains.

  • Oleic Acid: The incorporation of oleic acid can lead to a slight decrease in bilayer thickness due to the disordering of the acyl chains.

  • This compound: The significantly shorter chain length of this compound would lead to a more substantial reduction in bilayer thickness upon its incorporation into a membrane composed of longer-chain phospholipids.

III. Experimental Protocols

The preparation of liposomes incorporating fatty acids typically involves the thin-film hydration method followed by sizing techniques like extrusion or sonication.

A. Thin-Film Hydration Method for Liposome (B1194612) Preparation

This common technique can be adapted for the incorporation of both this compound and oleic acid.

Thin_Film_Hydration cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Sizing A Dissolve phospholipids, cholesterol, and fatty acid (6-heptenoic or oleic acid) in an organic solvent (e.g., chloroform/methanol). B Evaporate the organic solvent under reduced pressure to form a thin lipid film. A->B Evaporation C Hydrate the lipid film with an aqueous buffer above the lipid phase transition temperature (Tm). B->C Addition of Buffer D Extrude or sonicate the resulting multilamellar vesicles (MLVs) to form unilamellar vesicles (LUVs or SUVs). C->D Mechanical Disruption

Fig. 1: Workflow for Liposome Preparation.
B. Characterization Techniques

A suite of biophysical techniques is employed to characterize the properties of fatty acid-containing liposomes.

TechniqueParameter MeasuredRelevance
Dynamic Light Scattering (DLS) Vesicle size, polydispersity index, zeta potentialDetermines the physical stability and homogeneity of the liposome suspension.
Transmission Electron Microscopy (TEM) Vesicle morphology and size distributionVisual confirmation of liposome formation and structure.
Differential Scanning Calorimetry (DSC) Phase transition temperature (Tm) and enthalpy (ΔH)Quantifies the effect of the fatty acid on the thermotropic behavior and stability of the bilayer.[5][6]
Fluorescence Spectroscopy Membrane fluidity (e.g., using probes like DPH or Laurdan)Measures the micro-viscosity of the lipid bilayer.

IV. Signaling and Biological Implications

Both short-chain and long-chain fatty acids are not merely structural components but also act as signaling molecules.

  • Oleic Acid: Oleic acid is a precursor for the synthesis of other lipids and has been shown to influence various cellular processes, including cell proliferation and inflammation. Its incorporation into cell membranes can modulate the activity of membrane-bound enzymes and receptors.

  • This compound (as a Short-Chain Fatty Acid): Short-chain fatty acids (SCFAs) are known to be important signaling molecules, particularly in the gut, where they are produced by microbial fermentation.[7] They can act as agonists for G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs), thereby influencing gene expression and cellular metabolism.[7] While specific data for this compound is limited, its classification as an SCFA suggests it may participate in similar signaling pathways.

SCFA_Signaling cluster_GPCR GPCR Pathway cluster_HDAC HDAC Inhibition Pathway SCFA Short-Chain Fatty Acids (e.g., this compound) GPCR GPCR Activation (e.g., GPR41, GPR43) SCFA->GPCR HDAC HDAC Inhibition SCFA->HDAC inhibits G_protein G-protein Signaling GPCR->G_protein Downstream Downstream Effects: - Immune modulation - Hormone secretion G_protein->Downstream Histone Histone Acetylation HDAC->Histone deacetylates Gene Altered Gene Expression Histone->Gene

Fig. 2: Potential Signaling Pathways of SCFAs.

V. Conclusion and Future Directions

Oleic acid is a well-established tool for modulating lipid bilayer properties, with a wealth of experimental data supporting its use. This compound, while less studied, offers the potential for more significant alterations to membrane fluidity and permeability due to its shorter chain length.

Researchers should consider the following:

  • For creating highly fluid and permeable membranes: this compound is a promising candidate, though empirical validation is necessary.

  • For applications requiring well-characterized and stable formulations: Oleic acid remains the more reliable choice due to the extensive existing literature.

Further experimental studies are warranted to directly compare the effects of this compound and oleic acid on various lipid bilayer systems. Such research would provide valuable quantitative data to guide the rational design of lipid-based technologies for drug delivery and biomedical research.

References

A Comparative Analysis of 6-Heptenoic Acid and Its Branched-Chain Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 6-heptenoic acid and its branched-chain isomers. The information presented herein is curated from publicly available scientific data and is intended to support research and development efforts in the fields of chemistry, biology, and pharmacology.

Introduction

This compound is a seven-carbon unsaturated fatty acid with a terminal double bond. Its branched-chain isomers, which include various methylhexenoic and ethylpentenoic acids, represent a diverse group of molecules with potentially unique physicochemical and biological properties. Understanding the subtle structural variations and their impact on molecular behavior is crucial for applications ranging from synthetic chemistry to drug design. This guide offers a side-by-side comparison of their known properties, synthesis, and potential biological relevance.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are critical for predicting their behavior in various systems. The following table summarizes the available data. It is important to note that much of the data for the branched-chain isomers, particularly the unsaturated ones, are computed rather than experimentally determined.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index
This compound CH₂=CH(CH₂)₄COOHC₇H₁₂O₂128.17-6.5 (lit.)[1]222-224 (lit.)0.946 @ 25°C (lit.)1.439 @ 20°C (lit.)
(E)-2-Heptenoic acid CH₃(CH₂)₃CH=CHCOOHC₇H₁₂O₂128.17----
3-Heptenoic acid CH₃(CH₂)₂CH=CHCH₂COOHC₇H₁₂O₂128.17-227-229[2]0.940[2]1.440[2]
2-Methyl-6-heptenoic acid CH₂=CH(CH₂)₃CH(CH₃)COOHC₈H₁₄O₂142.20----
3-Methyl-6-heptenoic acid CH₂=CH(CH₂)₂CH(CH₃)CH₂COOHC₈H₁₄O₂142.20----
4-Methyl-6-heptenoic acid CH₂=CHCH₂CH(CH₃)CH₂COOHC₈H₁₄O₂142.20----
5-Methyl-6-heptenoic acid CH₂=CHCH(CH₃)CH₂CH₂COOHC₈H₁₄O₂142.20----
6-Methyl-6-heptenoic acid CH₂(C(CH₃)) (CH₂)₄COOHC₈H₁₄O₂142.20----

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized through various organic chemistry routes. One common approach involves the oxidation of 6-hepten-1-ol. Another reported method is the pyrolysis of ω-heptanolactone.

Synthesis of Branched-Chain Isomers

The synthesis of branched-chain fatty acids often involves more complex multi-step procedures. A general and versatile method is the malonic ester synthesis . This method allows for the introduction of alkyl groups to create the desired branched structure.

General Workflow for Malonic Ester Synthesis of a Branched-Chain Carboxylic Acid:

A Diethyl malonate B Enolate formation (Base, e.g., NaOEt) A->B C Sodiomalonic ester B->C D Alkylation (Alkyl halide, R-X) C->D SN2 E Monoalkylated malonic ester D->E F Hydrolysis (Acid/Base) E->F G Malonic acid derivative F->G H Decarboxylation (Heat) G->H I Branched-chain carboxylic acid H->I

Malonic ester synthesis workflow.

For instance, the synthesis of (S)-2-methylhept-6-enoic acid has been reported as a chiral building block in peptide chemistry, highlighting the importance of stereoselective synthesis methods for certain applications.

Biological Activity

Direct experimental data on the biological activities of this compound and its specific branched-chain isomers are limited. However, based on studies of related fatty acids, some potential activities can be inferred.

  • Antimicrobial Properties: Unsaturated fatty acids are known to possess antimicrobial properties. For example, studies have shown that omega-6, -7, and -9 fatty acids exhibit strong antimicrobial activity against various oral microorganisms. The terminal double bond in this compound and its isomers could contribute to similar effects. The human skin fatty acid, cis-6-hexadecenoic acid, has demonstrated potent bactericidal activity against Staphylococcus aureus, suggesting a potential mechanism of disrupting the bacterial cell membrane.

  • Anti-inflammatory Effects: Certain fatty acids can modulate inflammatory pathways. While specific data for C7 unsaturated fatty acids is scarce, other unsaturated fatty acids are known to influence inflammatory responses.

  • Metabolic Roles: Branched-chain fatty acids (BCFAs) are found in various natural sources and are known to be involved in cellular metabolism. They can be incorporated into cell membranes and may influence membrane fluidity and signaling processes.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound or its branched isomers, we can hypothesize their involvement based on the known roles of other fatty acids. Fatty acids can act as signaling molecules themselves or be precursors to more complex signaling lipids.

Hypothetical Signaling Pathway Involvement:

FA Unsaturated Fatty Acid (e.g., this compound) Membrane Membrane Incorporation FA->Membrane Metabolism Metabolic Conversion FA->Metabolism Fluidity Altered Membrane Fluidity Membrane->Fluidity Signaling Modulation of Membrane Proteins & Receptor Signaling Fluidity->Signaling Eicosanoids Eicosanoid-like Mediators Metabolism->Eicosanoids Inflammation Modulation of Inflammation Eicosanoids->Inflammation

Potential roles of unsaturated fatty acids in cell signaling.

Experimental Protocols

General Protocol for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a general procedure for the analysis of this compound and its isomers. Optimization of specific parameters may be required.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Lipid Extraction (e.g., Folch method) B Transesterification to FAMEs (e.g., BF₃/Methanol) A->B C Injection into GC-MS B->C D Separation on Capillary Column C->D E Mass Spectrometry Detection D->E F Peak Identification (Mass Spectra Library) E->F G Quantification (Peak Area Integration) F->G

Workflow for GC-MS analysis of fatty acids.
  • Lipid Extraction:

    • Homogenize the sample (e.g., cells, tissue).

    • Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol (Folch method).

    • Wash the organic phase with a 0.9% NaCl solution to remove non-lipid contaminants.

    • Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 14% boron trifluoride in methanol.

    • Heat the mixture at 100°C for 30 minutes.

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

    • Collect the hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 20 minutes.

      • Injector Temperature: 225°C.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Detector Temperature: 285°C.

  • Data Analysis:

    • Identify the FAMEs by comparing their retention times and mass spectra to a known standard library (e.g., NIST).

    • Quantify the relative abundance of each fatty acid by integrating the peak area of its corresponding FAME.

General Protocol for ¹H-NMR Analysis of Unsaturated Fatty Acids
  • Sample Preparation:

    • Dissolve the fatty acid sample in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical spectral parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds.

  • Spectral Analysis:

    • Characteristic Chemical Shifts (in CDCl₃):

      • Terminal vinyl protons (CH₂=CH-): ~5.8 ppm (ddt) and ~5.0 ppm (m).

      • Internal vinyl protons (-CH=CH-): ~5.4 ppm (m).

      • Allylic protons (-CH₂-CH=CH-): ~2.0-2.3 ppm (m).

      • Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm.

      • α-methylene protons (-CH₂-COOH): ~2.35 ppm (t).

      • Methyl group protons (-CH₃): ~0.9 ppm (t for terminal, doublet for branched).

Conclusion

This comparative guide provides a foundational overview of this compound and its branched-chain isomers. While comprehensive experimental data for many of the isomers remains elusive, the information compiled here highlights the structural diversity within this class of C7 unsaturated fatty acids. The differences in branching and double bond position are expected to influence their physicochemical properties and biological activities. Further experimental investigation is warranted to fully characterize these compounds and explore their potential applications in various scientific and industrial fields. The provided protocols offer a starting point for researchers aiming to analyze and characterize these molecules.

References

6-Heptenoic Acid as a Putative Substrate for Fatty Acid Elongases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-heptenoic acid as a potential substrate for fatty acid elongases. Due to a lack of direct experimental data on the elongation of this compound, this document synthesizes current knowledge on the substrate specificity of fatty acid elongase enzymes to provide a predictive comparison and a framework for future research.

Introduction to Fatty Acid Elongation

Fatty acid elongation is a crucial metabolic process that extends the carbon chain of fatty acids. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs in mammals), which are located in the endoplasmic reticulum.[1] The elongation cycle involves a series of four reactions that add a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA substrate.[1][2] The first and rate-limiting step, the condensation of malonyl-CoA with the acyl-CoA, is catalyzed by the ELOVL enzyme and determines the substrate specificity of the overall reaction.[1][2]

In mammals, there are seven identified ELOVL enzymes (ELOVL1-7), each exhibiting distinct preferences for the chain length and degree of saturation of their fatty acid substrates.[1][3] These enzymes play critical roles in various physiological processes, and their dysregulation has been implicated in diseases such as metabolic syndrome, cardiovascular diseases, and neurological disorders.[4][5]

This compound: A Novel Candidate for Elongation?

This compound is a medium-chain unsaturated fatty acid with a seven-carbon backbone. While the metabolism of long-chain and very-long-chain fatty acids is well-documented, the role of shorter, odd-chain fatty acids like this compound in elongation pathways remains largely unexplored. Understanding if and how this compound is metabolized by elongases could open new avenues for research into lipid metabolism and the development of therapeutics targeting these pathways.

Comparative Analysis of Elongase Substrate Specificity

Direct experimental data on the efficacy of this compound as a substrate for any of the seven mammalian ELOVL enzymes is not currently available in the scientific literature. However, by examining the known substrate specificities of these enzymes, we can infer its potential as a substrate and compare it to well-characterized alternatives.

The table below summarizes the known substrate preferences of mammalian ELOVL enzymes and provides a predictive comparison for this compound.

EnzymePreferred Substrate Chain LengthSaturation PreferenceKnown SubstratesPotential for this compound (C7:1) ElongationRationale
ELOVL1 C18-C26[6]Saturated & Monounsaturated[6]Stearoyl-CoA (C18:0)UnlikelySubstrate preference is for much longer chain fatty acids.
ELOVL2 C20-C22[1]Polyunsaturated[1]Arachidonoyl-CoA (C20:4n-6)UnlikelySpecific for long-chain polyunsaturated fatty acids.
ELOVL3 C16-C22[6]Saturated & Monounsaturated[6]Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0)UnlikelyPrefers substrates with significantly longer carbon chains.
ELOVL4 ≥C26[6]Saturated & Polyunsaturated[6]Lignoceroyl-CoA (C24:0)Highly UnlikelyExclusively elongates very-long-chain fatty acids.
ELOVL5 C18-C20[1]Polyunsaturated[1]Eicosapentaenoyl-CoA (C20:5n-3)UnlikelySpecific for long-chain polyunsaturated fatty acids.
ELOVL6 C12-C16[6]Saturated & Monounsaturated[6]Lauroyl-CoA (C12:0), Myristoyl-CoA (C14:0), Palmitoyl-CoA (C16:0)Plausible Acts on the shortest known fatty acyl-CoA substrates. Has been shown to elongate odd-chain C13 and C15 fatty acids.[6][7]
ELOVL7 C16-C20[6]Saturated & Monounsaturated[6][8]Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0)UnlikelySubstrate preference is for longer chain fatty acids.

Inference: Based on the available data, ELOVL6 is the most promising candidate for potentially elongating this compound. Its known activity on C12-C16 fatty acids and, more significantly, its demonstrated ability to elongate odd-chain C13 and C15 fatty acids, suggest a degree of flexibility in substrate recognition that might accommodate a C7 fatty acid.[6][7] However, it is important to note that even for ELOVL6, a C7 substrate would be considerably shorter than its preferred substrates.

Experimental Protocols

To empirically determine the viability of this compound as an elongase substrate, the following experimental protocols, adapted from established methods, can be employed.[1]

Key Experiment: In Vitro Fatty Acid Elongase Assay

Objective: To determine if this compound can be elongated by a specific ELOVL enzyme (e.g., ELOVL6) in a cell-free system.

Materials:

  • Microsomal fractions prepared from cells overexpressing the ELOVL of interest (e.g., ELOVL6).

  • 6-heptenoyl-CoA (substrate).

  • [2-¹⁴C]Malonyl-CoA (radiolabeled donor).

  • NADPH.

  • Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

  • Hexane-acetic acid extraction solution (98:2 v/v).

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), 6-heptenoyl-CoA (e.g., 50 µM), and reaction buffer.

  • Initiation: Start the reaction by adding NADPH (e.g., 1 mM) and [2-¹⁴C]Malonyl-CoA (e.g., 50 µM, ~1 µCi).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and heat at 70°C for 1 hour to saponify the fatty acyl-CoAs.

  • Acidification: Acidify the reaction mixture with a strong acid (e.g., 5 M HCl).

  • Extraction: Extract the fatty acids by adding the hexane-acetic acid solution, vortexing, and centrifuging to separate the phases.

  • Quantification: Transfer the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Controls: Include negative controls without the acyl-CoA substrate and without NADPH to determine background levels.

Data Analysis: The amount of radiolabeled malonyl-CoA incorporated into the fatty acid product is a measure of elongase activity. Results can be expressed as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.

Visualizing the Context

Fatty Acid Elongation Pathway

The following diagram illustrates the general enzymatic steps involved in the microsomal fatty acid elongation cycle.

Fatty_Acid_Elongation_Pathway cluster_elongation_cycle Microsomal Fatty Acid Elongation Cycle Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) + CO2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase (NADPH -> NADP+) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase (- H2O) Elongated_Acyl_CoA Elongated Fatty Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA trans-2,3-Enoyl-CoA Reductase (NADPH -> NADP+)

Caption: The four sequential reactions of the microsomal fatty acid elongation cycle.

Proposed Experimental Workflow

This diagram outlines the workflow for testing this compound as a substrate for a specific elongase enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture with ELOVL Expression Vector Microsome_Prep Microsome Isolation Cell_Culture->Microsome_Prep Elongase_Assay In Vitro Elongase Assay Microsome_Prep->Elongase_Assay Substrate_Prep Prepare 6-Heptenoyl-CoA and [14C]Malonyl-CoA Substrate_Prep->Elongase_Assay Extraction Fatty Acid Extraction Elongase_Assay->Extraction Scintillation Scintillation Counting Extraction->Scintillation Data_Analysis Data Analysis and Comparison to Controls Scintillation->Data_Analysis

Caption: Workflow for determining the activity of fatty acid elongases with this compound.

Signaling Pathways and a Potential Role for this compound Metabolites

Fatty acids and their elongated products are not just metabolic intermediates; they are also important signaling molecules.[5] For instance, the products of ELOVL6 activity, such as stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1), influence pathways related to insulin (B600854) sensitivity and hepatic lipid accumulation.[5] If this compound is elongated, its C9 and longer derivatives could potentially enter these signaling cascades, influencing gene expression and cellular responses.

Signaling_Pathway cluster_pathway Potential Signaling Role of Elongated this compound cluster_cellular_effects Cellular Responses Heptenoic_Acid This compound (C7) ELOVL6 ELOVL6 (putative) Heptenoic_Acid->ELOVL6 Elongated_FA Elongated Fatty Acids (C9, C11...) ELOVL6->Elongated_FA Gene_Expression Modulation of Gene Expression (e.g., SREBP-1c) Elongated_FA->Gene_Expression Lipid_Metabolism Alterations in Lipid Metabolism Elongated_FA->Lipid_Metabolism Insulin_Signaling Impact on Insulin Signaling Elongated_FA->Insulin_Signaling

Caption: Hypothetical pathway for the influence of elongated this compound on cellular signaling.

Conclusion and Future Directions

While direct evidence is currently lacking, the substrate specificity of ELOVL6 suggests that this compound is a plausible, albeit likely inefficient, substrate for fatty acid elongation. Empirical validation through in vitro and cell-based assays is a critical next step to confirm this hypothesis. Should this compound prove to be a substrate, further research will be warranted to understand the metabolic fate and potential signaling roles of its elongated products. This could provide novel insights into the regulation of lipid homeostasis and may identify new targets for therapeutic intervention in metabolic diseases. Researchers are encouraged to use the provided experimental framework as a starting point for these investigations.

References

Comparative Cytotoxicity of Unsaturated Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic profiles of various unsaturated fatty acids, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights. While this guide explores the cytotoxic effects of several key unsaturated fatty acids, it is important to note that a thorough literature search did not yield specific experimental data on the cytotoxicity of 6-heptenoic acid.

The study of unsaturated fatty acids (UFAs) and their effects on cell viability has garnered significant interest in the scientific community, particularly in the context of cancer research. Various UFAs have demonstrated selective cytotoxicity towards cancer cells, prompting investigations into their potential as therapeutic agents. This guide provides a comparative overview of the cytotoxic effects of several common unsaturated fatty acids, supported by experimental data from peer-reviewed studies.

Quantitative Cytotoxicity Data

The cytotoxic effects of unsaturated fatty acids are dependent on the specific fatty acid, its concentration, the cell line tested, and the duration of exposure. The following table summarizes key quantitative data from various studies.

Fatty AcidCell LineAssayConcentrationEffect
Oleic Acid (C18:1) Jurkat (T lymphocyte)CytometryNot specifiedLess toxic than linoleic acid[1]
Human Neoplastic B and T-cell linesProliferation AssayUp to 100 µMNo significant effect on proliferation[2]
Linoleic Acid (C18:2) Jurkat (T lymphocyte)CytometryNot specifiedMore toxic than oleic acid, induces apoptosis and necrosis[1]
Human Neoplastic B and T-cell linesProliferation AssayUp to 100 µMNo significant effect on proliferation[2]
α-Linolenic Acid (ALA) (C18:3) Fresh human tumor explantsFluorescent Cytoprint Assay (FCA)500 µM - 2 mM>90% cytotoxicity[3]
γ-Linolenic Acid (GLA) (C18:3) Fresh human tumor explantsFluorescent Cytoprint Assay (FCA)500 µM - 2 mM>90% cytotoxicity[3]
Human breast cancer cellsNot specifiedNot specifiedCytotoxic effect correlated with lipid peroxidation[4]
Arachidonic Acid (C20:4) Human breast cancer cellsNot specifiedNot specifiedHighly cytotoxic, correlated with lipid peroxidation[4]
Docosahexaenoic Acid (DHA) (C22:6) Human Neoplastic B and T-cell linesProliferation Assay≥ 20 µMCytotoxic[2]
Human breast cancer cellsNot specifiedNot specifiedLeast effective in inducing cytotoxicity and lipid peroxidation[4]

Experimental Protocols

The assessment of cytotoxicity is conducted using a variety of established experimental protocols. Below are detailed methodologies for some of the key assays cited in the studies.

Cell Viability and Proliferation Assays

These assays measure the number of viable cells in a population after exposure to a test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cells are seeded in 96-well plates and incubated with varying concentrations of the fatty acid for a specified period.

    • The MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Fluorescent Cytoprint Assay (FCA):

    • Fresh surgical tumor explants are minced and enzymatically digested to obtain micro-organ cultures.

    • These micro-organ cultures are exposed to different concentrations of unsaturated fatty acids.

    • After the exposure period, cell viability is assessed using fluorescent dyes that stain live and dead cells differently.

    • The percentage of cytotoxic activity is determined by quantifying the fluorescence of the treated cultures compared to untreated controls.

Apoptosis Assays

These methods detect the biochemical and morphological changes characteristic of programmed cell death (apoptosis).

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

    • Cells are treated with the fatty acid of interest.

    • After treatment, cells are harvested and washed.

    • Cells are then resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

    • The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

  • Caspase Activity Assays:

    • Cell lysates are prepared from fatty acid-treated and control cells.

    • The lysates are incubated with a specific caspase substrate that is conjugated to a fluorophore or a chromophore.

    • Cleavage of the substrate by active caspases releases the fluorescent or colored molecule.

    • The fluorescence or absorbance is measured to quantify caspase activity, a key indicator of apoptosis.

Signaling Pathways in Unsaturated Fatty Acid-Induced Cytotoxicity

Unsaturated fatty acids can induce cytotoxicity through various signaling pathways. One of the prominent mechanisms is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.

Fatty_Acid_Induced_Apoptosis UFA Unsaturated Fatty Acid ROS Increased Reactive Oxygen Species (ROS) UFA->ROS Induces LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Causes MitochondrialDamage Mitochondrial Damage LipidPeroxidation->MitochondrialDamage Leads to CytochromeC Cytochrome c Release MitochondrialDamage->CytochromeC Triggers Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytotoxicity_Workflow Start Cell Culture with Unsaturated Fatty Acid Viability Cell Viability Assay (e.g., MTT) Start->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Start->ApoptosisAssay Caspase Caspase Activity Assay Start->Caspase Data Data Analysis and Comparison Viability->Data ApoptosisAssay->Data Caspase->Data

References

spectroscopic comparison of 6-Heptenoic acid and its positional isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 6-heptenoic acid and its positional isomers—2-heptenoic acid, 3-heptenoic acid, 4-heptenoic acid, and 5-heptenoic acid—reveals distinct differences in their infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These differences, arising from the varied placement of the carbon-carbon double bond, provide a clear method for their differentiation and characterization.

This guide offers a detailed analysis of the spectroscopic data for these C7 unsaturated fatty acids, providing researchers, scientists, and drug development professionals with a valuable resource for identification and structural elucidation. The data presented is a compilation from various spectral databases and scientific literature.

Structural Overview

The positional isomers of heptenoic acid share the same molecular formula, C₇H₁₂O₂, and molecular weight, 128.17 g/mol . However, the location of the double bond significantly influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for each isomer.

isomers cluster_6 This compound cluster_5 5-Heptenoic Acid cluster_4 4-Heptenoic Acid cluster_3 3-Heptenoic Acid cluster_2 2-Heptenoic Acid 6-Heptenoic_Acid C=C-C-C-C-C-COOH 5-Heptenoic_Acid C-C=C-C-C-C-COOH 4-Heptenoic_Acid C-C-C=C-C-C-COOH 3-Heptenoic_Acid C-C-C-C=C-C-COOH 2-Heptenoic_Acid C-C-C-C-C=C-COOH Positional Isomers Positional Isomers Positional Isomers->6-Heptenoic_Acid Δ6 Positional Isomers->5-Heptenoic_Acid Δ5 Positional Isomers->4-Heptenoic_Acid Δ4 Positional Isomers->3-Heptenoic_Acid Δ3 Positional Isomers->2-Heptenoic_Acid Δ2

Figure 1: Structural relationship of this compound and its positional isomers.

Infrared (IR) Spectroscopy Comparison

The IR spectra of all heptenoic acid isomers are characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹. The key distinguishing features lie in the C=C stretching and C-H bending vibrations associated with the double bond.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Bend (cm⁻¹)
This compound ~3300-2500 (broad)~1711~1641~995, ~912
5-Heptenoic Acid ~3300-2500 (broad)~1710~1655 (weak)~965 (trans)
4-Heptenoic Acid ~3300-2500 (broad)~1710~1650 (weak)~967 (trans)
3-Heptenoic Acid ~3300-2500 (broad)~1708~1653 (weak)~968 (trans)
2-Heptenoic Acid ~3300-2500 (broad)~1697~1651~980 (trans)

Note: Data for 5-heptenoic and 4-heptenoic acid are based on typical values for similar structures due to limited availability of experimental spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

The ¹H NMR spectra provide a wealth of information for distinguishing between the isomers. The chemical shifts and splitting patterns of the vinylic protons (protons on the double bond) and allylic protons (protons on the carbon adjacent to the double bond) are particularly diagnostic. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.

IsomerVinylic Protons (δ, ppm)Allylic Protons (δ, ppm)Other Notable Signals (δ, ppm)
This compound ~5.8 (m, 1H), ~5.0 (m, 2H)~2.1 (q, 2H)~2.3 (t, 2H, α-CH₂)
5-Heptenoic Acid ~5.4 (m, 2H)~2.0-2.2 (m, 4H)~2.3 (t, 2H, α-CH₂)
4-Heptenoic Acid ~5.4 (m, 2H)~2.0-2.2 (m, 4H)~2.4 (t, 2H, α-CH₂)
3-Heptenoic Acid ~5.5 (m, 2H)~2.1 (q, 2H), ~3.0 (d, 2H)~0.9 (t, 3H, CH₃)
2-Heptenoic Acid ~7.0 (dt, 1H), ~5.8 (dt, 1H)~2.2 (q, 2H)~0.9 (t, 3H, CH₃)

Note: Data for 5-heptenoic and 4-heptenoic acid are estimated based on analogous structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

The ¹³C NMR spectra further confirm the position of the double bond. The chemical shifts of the carboxylic carbon, the sp² hybridized carbons of the double bond, and the adjacent sp³ hybridized carbons are key identifiers.

IsomerCOOH (δ, ppm)C=C (δ, ppm)Other Notable Signals (δ, ppm)
This compound ~179~138, ~115~33 (α-C), ~28, ~24
5-Heptenoic Acid ~180~130, ~128~34 (α-C), ~31, ~22
4-Heptenoic Acid ~180~131, ~125~34 (α-C), ~29, ~22
3-Heptenoic Acid ~178~135, ~121~41 (α-C), ~29, ~13
2-Heptenoic Acid ~172~150, ~122~34 (α-C), ~31, ~22, ~13

Note: Data for 5-heptenoic and 4-heptenoic acid are estimated based on analogous structures.

Mass Spectrometry (MS) Comparison

Electron ionization mass spectrometry (EI-MS) of the heptenoic acid isomers results in a molecular ion peak at m/z 128. The fragmentation patterns, while sometimes complex, can offer clues to the double bond's location. A prominent fragmentation for many unsaturated fatty acids is a McLafferty rearrangement.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 128111, 97, 84, 69, 55, 41
5-Heptenoic Acid 128113, 99, 85, 71, 57, 43
4-Heptenoic Acid 128113, 99, 85, 71, 57, 43
3-Heptenoic Acid 128113, 99, 85, 71, 57, 43
2-Heptenoic Acid 128113, 99, 85, 71, 57, 43

Note: Fragmentation patterns for the internal isomers (3-, 4-, and 5-) can be very similar, making definitive identification by EI-MS alone challenging.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

IR_Workflow Sample Liquid Sample (Neat) ATR_Crystal ATR Crystal (e.g., Diamond) Sample->ATR_Crystal Apply small drop FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Acquire spectrum IR_Spectrum IR Spectrum FTIR_Spectrometer->IR_Spectrum Process data

Figure 2: Workflow for obtaining an ATR-FTIR spectrum.

A small amount of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow Dissolve_Sample Dissolve ~5-20 mg in ~0.7 mL CDCl₃ Transfer Transfer to NMR tube Dissolve_Sample->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_Spectra Acquire ¹H and ¹³C Spectra Spectrometer->Acquire_Spectra Process_Data Process and Analyze Data Acquire_Spectra->Process_Data MS_Workflow Sample_Introduction Introduce sample via GC or direct infusion Ionization Electron Ionization (70 eV) Sample_Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Accelerate ions Detection Detector Mass_Analyzer->Detection Separate ions by m/z Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum

Validating the Purity of Synthetic 6-Heptenoic Acid: A Comparative Guide by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthetically produced 6-heptenoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a comparative analysis of the spectral features of this compound against its potential process-related impurities, enabling confident assessment of sample purity. Detailed experimental protocols and data presentation are included to facilitate direct application in a laboratory setting.

Introduction to Purity Validation

In pharmaceutical research and development, the purity of a synthetic compound is paramount to ensure its safety, efficacy, and reproducibility in downstream applications. This compound, a valuable building block in organic synthesis, is often synthesized via the reduction of 6-heptynoic acid. This common synthetic route can introduce specific impurities, namely unreacted starting material (6-heptynoic acid) and over-reduced product (heptanoic acid). This guide focuses on the identification and differentiation of these species from the desired product using standard analytical techniques.

Predicted Impurity Profile

The primary synthesis strategy for this compound involves the partial reduction of 6-heptynoic acid. The choice of reduction method dictates the stereochemistry of the resulting double bond and influences the potential impurity profile.

  • Lindlar's Catalyst (with H₂): This poisoned catalyst is used for the syn-addition of hydrogen, yielding cis-(Z)-6-heptenoic acid. Incomplete reaction can leave residual 6-heptynoic acid.

  • Sodium in Liquid Ammonia (Na/NH₃): This dissolving metal reduction results in the anti-addition of hydrogen, producing trans-(E)-6-heptenoic acid. Similarly, unreacted 6-heptynoic acid can be a potential impurity.

  • Over-reduction: Both methods carry the risk of over-reduction, leading to the fully saturated heptanoic acid.

Therefore, the primary impurities to monitor for are:

  • 6-Heptynoic Acid (Starting Material)

  • Heptanoic Acid (Over-reduced Product)

Comparative Data Analysis

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its potential impurities. These tables serve as a reference for interpreting experimental data.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (cis/trans)6-Heptynoic AcidHeptanoic Acid
-COOH ~10-12~10-12~10-12
-CH=CH- ~5.4 - 5.8 (multiplet)--
CH₂=CH- ~4.9 - 5.1 (multiplet)--
≡C-H -~1.9 (triplet)-
-CH₂-COOH ~2.35 (triplet)~2.4 (triplet)~2.3 (triplet)
-CH₂-C= or -CH₂-C≡ ~2.0 - 2.2 (multiplet)~2.2 (multiplet)-
Internal -CH₂- ~1.4 - 1.7 (multiplet)~1.5-1.8 (multiplet)~1.2 - 1.6 (multiplet)
-CH₃ --~0.9 (triplet)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (cis/trans)6-Heptynoic AcidHeptanoic Acid
-COOH ~180~180~180
-CH=CH₂ ~138--
-CH=CH₂ ~115--
-C≡CH -~84-
-C≡CH -~68-
-CH₂-COOH ~34~33~34
Other -CH₂- ~24, ~28, ~33~18, ~24, ~28~22, ~25, ~29, ~31
-CH₃ --~14

Table 3: Mass Spectrometry Data (m/z)

IonThis compound (C₇H₁₂O₂)6-Heptynoic Acid (C₇H₁₀O₂)Heptanoic Acid (C₇H₁₄O₂)
Molecular Ion [M]⁺• 128.08126.07130.10
[M-OH]⁺ 111.08109.07113.10
[M-COOH]⁺ 83.0881.0785.10
McLafferty Rearrangement 60 (characteristic for carboxylic acids)60 (characteristic for carboxylic acids)60 (characteristic for carboxylic acids)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthetic this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required for good sensitivity (e.g., 1024 or more), relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the target compound and any impurities. Compare the chemical shifts and coupling patterns with the reference data in Tables 1 and 2.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for this type of analysis. Gas chromatography-mass spectrometry (GC-MS) is ideal for separating the components before detection.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split injection mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • MS Detector: Scan a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peaks for this compound and any potential impurities. Analyze the fragmentation patterns and compare them to the data in Table 3.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthetic this compound.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_conclusion Purity Assessment start Synthetic this compound Sample nmr NMR Analysis (1H and 13C) start->nmr ms MS Analysis (e.g., GC-MS) start->ms nmr_data Compare Chemical Shifts, Integrals, and Coupling against Reference Data nmr->nmr_data ms_data Compare Molecular Ion Peaks and Fragmentation Patterns against Reference Data ms->ms_data pure Pure this compound nmr_data->pure No impurity signals impure Impurities Detected nmr_data->impure Impurity signals present ms_data->pure No impurity peaks ms_data->impure Impurity peaks present quantify Identify and Quantify Impurities impure->quantify

Caption: Workflow for Purity Validation of this compound.

By following this guide, researchers can confidently assess the purity of their synthetic this compound, ensuring the quality and reliability of their starting materials for further scientific investigation and development.

A Comparative Guide to the Metabolic Fates of 6-Heptenoic Acid and Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 6-heptenoic acid, an unsaturated odd-chain fatty acid, and saturated fatty acids. Understanding these differences is crucial for research in metabolic diseases, drug development, and nutritional science, particularly in contexts where anaplerosis of the Krebs cycle is a therapeutic target.

Introduction

Fatty acids are fundamental to cellular energy metabolism, being broken down through β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle. However, the structural differences between unsaturated and saturated, as well as odd-chain and even-chain fatty acids, lead to distinct metabolic fates with significant physiological consequences. This guide elucidates these differences, focusing on this compound as a representative unsaturated odd-chain fatty acid and heptanoic acid (a saturated odd-chain fatty acid) and palmitic acid (a common even-chain saturated fatty acid) as comparators.

Cellular Uptake and Activation

Both this compound and saturated fatty acids are taken up by cells via fatty acid transporters and passive diffusion.[1][2] Once inside the cell, they are activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases in an ATP-dependent reaction before they can be metabolized.[3] This initial activation step is common for all fatty acids.

β-Oxidation Pathways: A Tale of Two Fates

The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria.[4] This process involves a cyclical series of four reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.[4]

Saturated Fatty Acids

The β-oxidation of straight-chain saturated fatty acids is a straightforward process. For an even-chain saturated fatty acid like palmitic acid (C16:0), the cycle repeats until the entire molecule is converted into acetyl-CoA molecules.[4] For an odd-chain saturated fatty acid like heptanoic acid (C7:0), the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

This compound: An Unsaturated Odd-Chain Fatty Acid

The metabolism of this compound (C7:1) follows the general principles of unsaturated fatty acid β-oxidation. Due to the presence of a double bond, additional enzymes are required. The double bond at the 6th position (a Δ6 double bond) is encountered after two cycles of β-oxidation. At this point, the resulting acyl-CoA is a substrate for an isomerase that shifts the position of the double bond, allowing β-oxidation to continue.

The final β-oxidation cycle of this compound, like its saturated counterpart heptanoic acid, will produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Metabolic Products and Energy Yield

The end products of β-oxidation for these fatty acids highlight their key metabolic difference.

Fatty Acidβ-Oxidation CyclesAcetyl-CoA ProducedPropionyl-CoA ProducedFADH₂ ProducedNADH Produced
This compound (C7:1) 2211*2
Heptanoic Acid (C7:0) 22122
Palmitic Acid (C16:0) 78077

*Note: The first cycle of β-oxidation of a monounsaturated fatty acid does not produce FADH₂ because the initial acyl-CoA dehydrogenase step is bypassed.

The total ATP yield from the complete oxidation of these fatty acids differs due to the production of propionyl-CoA from the odd-chain fatty acids.

Fatty AcidTotal ATP Yield (Approximate)
This compound (C7:1) ~45.5 ATP
Heptanoic Acid (C7:0) ~47 ATP
Palmitic Acid (C16:0) ~106 ATP

Calculations are based on standard ATP equivalents: NADH = 2.5 ATP, FADH₂ = 1.5 ATP, Acetyl-CoA = 10 ATP, and the conversion of propionyl-CoA to succinyl-CoA consuming 1 ATP equivalent.

The Anaplerotic Role of Propionyl-CoA

The production of propionyl-CoA from odd-chain fatty acids like this compound and heptanoic acid is of significant metabolic importance. Propionyl-CoA is not directly fed into the Krebs cycle but is converted to succinyl-CoA in a three-step process.[5]

Succinyl-CoA is an intermediate of the Krebs cycle, and its introduction into the cycle is an anaplerotic reaction, meaning it replenishes the pool of Krebs cycle intermediates.[6] This is in contrast to even-chain saturated fatty acids, which are completely oxidized to acetyl-CoA and do not contribute to anaplerosis.[6]

This anaplerotic flux can enhance the cycle's capacity to handle acetyl-CoA and provide intermediates for biosynthetic pathways.[6]

Signaling Pathways and Metabolic Regulation

The differing metabolic fates of these fatty acids can influence cellular signaling and regulation.

  • Anaplerosis and Cellular Energy Status: By replenishing Krebs cycle intermediates, the metabolism of odd-chain fatty acids can support cellular energy production, particularly under conditions of high energy demand or metabolic stress.[4]

  • Propionyl-CoA Metabolism and Epigenetics: Recent studies suggest that propionyl-CoA levels can influence histone propionylation, an epigenetic modification that can regulate gene expression. This suggests a potential link between odd-chain fatty acid metabolism and the regulation of cellular processes beyond energy production.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay

This protocol describes a method to measure the rate of fatty acid oxidation in cultured cells.

Materials:

  • Cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled fatty acids (e.g., [1-¹⁴C]this compound and [1-¹⁴C]heptanoic acid)

  • Scintillation cocktail and vials

  • Scintillation counter

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 0.1 M NaOH

  • 1 M HCl

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of Fatty Acid-BSA Conjugate: Prepare a solution of the radiolabeled fatty acid complexed with BSA in the cell culture medium.

  • Incubation: Remove the culture medium from the cells and wash with PBS. Add the fatty acid-BSA conjugate to the cells and incubate at 37°C for a specified time (e.g., 2-4 hours).

  • CO₂ Trapping: At the end of the incubation, add a small tube containing 0.1 M NaOH to each well to trap the ¹⁴CO₂ produced from fatty acid oxidation.

  • Acidification: Inject 1 M HCl into each well to release the dissolved ¹⁴CO₂ from the medium.

  • Scintillation Counting: Transfer the NaOH from the collection tubes to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the amount of protein per well to determine the rate of fatty acid oxidation.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs and TCA Cycle Intermediates

This protocol outlines a method for the quantitative analysis of intracellular acyl-CoA species and Krebs cycle intermediates.

Materials:

Procedure:

  • Metabolite Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at high speed to pellet the cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto a reverse-phase C18 column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing its peak area to that of its corresponding internal standard.

Visualizations

Fatty_Acid_Metabolism_Comparison cluster_Saturated Saturated Fatty Acid (e.g., Heptanoic Acid) cluster_Unsaturated Unsaturated Fatty Acid (this compound) cluster_Krebs Krebs Cycle SFA Heptanoic Acid (C7:0) SFA_CoA Heptanoyl-CoA SFA->SFA_CoA Acyl-CoA Synthetase SFA_BetaOx β-Oxidation (2 cycles) SFA_CoA->SFA_BetaOx SFA_AcetylCoA 2 Acetyl-CoA SFA_BetaOx->SFA_AcetylCoA SFA_PropionylCoA 1 Propionyl-CoA SFA_BetaOx->SFA_PropionylCoA Krebs Krebs Cycle SFA_AcetylCoA->Krebs Propionyl_Conversion Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase SFA_PropionylCoA->Propionyl_Conversion UFA This compound (C7:1) UFA_CoA 6-Heptenoyl-CoA UFA->UFA_CoA Acyl-CoA Synthetase UFA_BetaOx β-Oxidation (2 cycles) UFA_CoA->UFA_BetaOx Isomerase Enoyl-CoA Isomerase UFA_BetaOx->Isomerase UFA_AcetylCoA 2 Acetyl-CoA UFA_BetaOx->UFA_AcetylCoA UFA_PropionylCoA 1 Propionyl-CoA UFA_BetaOx->UFA_PropionylCoA UFA_AcetylCoA->Krebs UFA_PropionylCoA->Propionyl_Conversion SuccinylCoA Succinyl-CoA SuccinylCoA->Krebs Anaplerosis Propionyl_Conversion->SuccinylCoA

Caption: Comparative metabolic pathways of saturated and unsaturated odd-chain fatty acids.

Experimental_Workflow start Cell Culture with This compound or Saturated Fatty Acid extraction Metabolite Extraction start->extraction fao_assay Fatty Acid Oxidation Assay (¹⁴CO₂ Measurement) start->fao_assay lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Comparison fao_assay->data_analysis lcms->data_analysis results Metabolic Fate Comparison: - Energy Yield - Anaplerotic Flux - Metabolite Levels data_analysis->results

Caption: Experimental workflow for comparing fatty acid metabolism.

Conclusion

The metabolic fates of this compound and saturated fatty acids diverge significantly, primarily due to the presence of a double bond in the former and the odd-chain length of both. While both are ultimately catabolized for energy, the production of propionyl-CoA from odd-chain fatty acids provides an anaplerotic substrate for the Krebs cycle, a feature absent in the metabolism of even-chain saturated fatty acids. This distinction has important implications for cellular metabolism, energy homeostasis, and potentially, epigenetic regulation. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate these differences and their physiological consequences.

References

Comparative Guide to the Validation of Analytical Methods for Quantifying 6-Heptenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-heptenoic acid in various biological matrices. Tailored for researchers, scientists, and drug development professionals, this document outlines key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical technique.

Introduction to Analytical Techniques

The accurate quantification of this compound, a terminal alkenoic acid, in biological samples such as plasma, urine, and tissue is crucial for various research and clinical applications. The two predominant analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a chemical derivatization step is typically required to increase volatility. GC-MS provides high chromatographic resolution and is often considered a robust and reliable method.

Liquid Chromatography-Mass Spectrometry (LC-MS) has gained prominence for its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[1] LC-MS/MS, a variation using tandem mass spectrometry, offers exceptional sensitivity and specificity.[2]

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for GC-MS and LC-MS based methods for the analysis of fatty acids and organic acids in biological samples. These values can be considered representative for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 5–100 nM[1]0.01 ng/mL to low nanomolar range[3][4]
Limit of Quantification (LOQ) Typically in the low micromolar to nanomolar range2.4–285.3 nmol/L[3]
Linearity (R²) > 0.99[5]> 0.99[6]
Precision (RSD%) Inter-day and Intra-day precision is generally goodIntra-Assay: 2.01-8.05%, Inter-Assay: 6.05-13.10%[3]
Recovery 94.89–109.32%[7]>90%[3]
Sample Preparation Requires derivatization, can be laborious[2]Often direct injection after extraction, simpler[1][2]
Throughput Slower due to longer run times and sample prepHigher throughput capabilities[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the quantification of this compound using GC-MS, which involves extraction and derivatization.

a. Sample Preparation: Extraction and Derivatization

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound) to the biological sample (e.g., 100 µL of plasma).

  • Extraction: Perform a liquid-liquid extraction. For instance, add methanol (B129727) and dichloromethane (B109758) to the sample, vortex, and centrifuge to separate the layers.[8] Alternatively, acidify the sample with hydrochloric acid and extract the fatty acids with a solvent like methyl tert-butyl ether.[7]

  • Saponification (for total fatty acid analysis): To analyze both free and esterified this compound, a saponification step is required to hydrolyze the esters. This can be achieved by heating the sample with a methanolic sodium hydroxide (B78521) solution.[9]

  • Derivatization: The extracted and dried fatty acids are not volatile enough for GC analysis and must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs). This can be done by reacting the extract with a reagent like boron trifluoride in methanol under heat.[9] Another approach is derivatization with pentafluorobenzyl (PFB) bromide, which is suitable for analysis by negative chemical ionization GC-MS, offering high sensitivity.[8]

  • Final Extraction: After derivatization, the FAMEs or PFB esters are extracted into an organic solvent such as heptane (B126788) or isooctane (B107328) for injection into the GC-MS.[8][9]

b. GC-MS Analysis

  • Column: A high-polarity polyethylene (B3416737) glycol (PEG) type column (e.g., DB-FFAP) is often used for the separation of free fatty acids or their derivatives.[7]

  • Carrier Gas: Helium is typically used as the carrier gas.[7]

  • Injection: 1 µL of the final extract is injected.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 200-240°C).[7]

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.[5][7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general workflow for quantifying this compound using LC-MS/MS, which often requires less sample preparation.

a. Sample Preparation: Extraction

  • Internal Standard Addition: Spike the biological sample with a suitable internal standard.

  • Protein Precipitation/Extraction: For plasma or serum, a simple protein precipitation step is often sufficient. This can be done by adding a cold solvent like isopropanol (B130326) or acetonitrile (B52724), followed by centrifugation.[1] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) might be necessary to remove interferences.[1]

  • Dilution: The supernatant containing the extracted this compound may be diluted with an appropriate solvent before injection.[1]

b. LC-MS/MS Analysis

  • Column: A reversed-phase C18 or C8 column is commonly used for the separation of fatty acids.[1][3]

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.[2]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of fatty acids as it readily forms [M-H]⁻ ions.[3]

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the deprotonated this compound) and a specific product ion generated after fragmentation, which provides high specificity.[3]

Methodology Visualization

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Final_Extract Final Extract in Organic Solvent Derivatization->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Final_Extract Final Extract Extraction->Final_Extract LC_Injection LC Injection Final_Extract->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound quantification.

Objective Comparison and Recommendations

GC-MS is a powerful and reliable technique, particularly when high chromatographic separation is required. However, the mandatory derivatization step adds complexity and time to the sample preparation process, potentially introducing variability.[2] It remains a valuable method, especially in laboratories where it is already well-established for fatty acid analysis.

LC-MS/MS offers several advantages for the quantification of this compound in a high-throughput setting. The simpler sample preparation, often involving a "dilute-and-shoot" approach after protein precipitation, significantly reduces sample turnaround time.[2] The high sensitivity and specificity of MRM analysis make it ideal for detecting low concentrations of analytes in complex biological matrices.[2][3]

Recommendation: For researchers and drug development professionals requiring high-throughput, sensitive, and specific quantification of this compound, LC-MS/MS is the recommended method . Its streamlined workflow and excellent analytical performance are well-suited for large-scale studies. GC-MS remains a viable alternative, particularly if existing infrastructure and expertise are in place, or if the separation of isomeric compounds is a primary concern. The choice of method should ultimately be guided by the specific requirements of the study, including the number of samples, required sensitivity, and available instrumentation.

References

A Comparative Analysis of the Enzymatic Incorporation of 6-Heptenoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of the enzymatic incorporation of 6-heptenoic acid and its analogs, targeting researchers, scientists, and drug development professionals. The focus is on providing quantitative data, detailed experimental protocols, and clear visualizations of the underlying processes to aid in the selection of appropriate biocatalysts and reaction conditions. The primary enzymes discussed are acyl-CoA synthetases (also known as acyl-CoA ligases) and lipases, which are crucial for the activation and esterification of fatty acids.

Data Presentation: Quantitative Comparison of Enzyme Activity

The enzymatic incorporation of fatty acids is critically dependent on the substrate specificity of the chosen enzyme. Below, we present quantitative data on the performance of a middle-chain fatty acyl-CoA ligase, RevS, with various heptenoic acid analogs and other medium-chain fatty acids. Additionally, a summary of conversion yields for lipase-catalyzed esterifications is provided to offer a broader comparative context.

Kinetic Parameters of Middle-Chain Acyl-CoA Ligase (RevS)

The enzyme RevS, a fatty acyl-CoA ligase, has been characterized for its activity with a range of medium-chain fatty acids. The following table summarizes the kinetic parameters, offering insights into the enzyme's substrate preference. The data reveals that RevS efficiently activates various heptenoic acid analogs, with a notable preference for those with the double bond at the (E)-2 position.

Substrate Apparent Km (mM) Apparent kcat (s-1) Apparent kcat/Km (M-1s-1)
Heptanoic acid 0.4 ± 0.1 0.08 ± 0.00 200
(E)-2-Heptenoic acid 0.2 ± 0.1 0.10 ± 0.01 500
(E)-3-Heptenoic acid 0.4 ± 0.1 0.12 ± 0.01 300
Octanoic acid 0.2 ± 0.0 0.20 ± 0.01 1000
Nonanoic acid 0.3 ± 0.1 0.21 ± 0.01 700
Decanoic acid 0.3 ± 0.0 0.19 ± 0.01 633
(E)-2-Hexenoic acid 0.4 ± 0.1 0.08 ± 0.01 200
(E)-2-Octenoic acid 0.2 ± 0.0 0.19 ± 0.01 950
(E)-2-Nonenoic acid 0.3 ± 0.0 0.23 ± 0.01 767
(E)-2-Decenoic acid 0.3 ± 0.0 0.21 ± 0.01 700

Table 1: Kinetic parameters of purified RevS for various medium-chain fatty acids.[1]

Conversion Yields for Lipase-Catalyzed Esterification
Fatty Acid Alcohol Lipase (B570770) Reaction Time (h) Conversion Yield (%)
Sorbic Acid Glycerol Candida antarctica lipase B (immobilized) 72 >95
Valeric Acid n-Hexanol Rhizomucor miehei 24 ~60-70
Lauric Acid Glucose Candida antarctica lipase (immobilized) 48-72 ~98
Decanoic Acid n-Butanol Novozym 435 (Candida antarctica lipase B) 24 ~93
3-Phenylpropanoic Acid (4-chlorophenyl)methanol Rhizomucor miehei 24 ~73

Table 2: Representative conversion yields for lipase-catalyzed esterification reactions.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the protocols for the key experiments cited in this guide, including the kinetic analysis of acyl-CoA synthetases and a general procedure for lipase-catalyzed esterification.

Kinetic Analysis of Acyl-CoA Synthetase (e.g., RevS)

This protocol describes the determination of kinetic parameters for an acyl-CoA synthetase.[1]

1. Enzyme Expression and Purification:

  • The gene encoding the acyl-CoA synthetase is cloned into an appropriate expression vector (e.g., pET-28a(+)) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

  • The cells are cultured in a suitable medium (e.g., LB broth with kanamycin) at 37°C to an OD600 of 0.6.

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 20 hours).

  • Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.

  • The crude lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column.

  • The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

  • The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

2. Kinetic Assay:

  • The acyl-CoA synthetase activity is measured using a coupled-enzyme assay that detects the production of AMP.

  • The reaction mixture contains:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.5 mM CoA

    • Varying concentrations of the fatty acid substrate (e.g., 0.1 to 3 mM)

    • Coupling enzymes: myokinase (2 units), pyruvate (B1213749) kinase (1 unit), and lactate (B86563) dehydrogenase (2 units)

    • 0.2 mM NADH

    • 0.5 mM phosphoenolpyruvate

  • The reaction is initiated by the addition of the purified acyl-CoA synthetase.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation.[5]

General Protocol for Lipase-Catalyzed Esterification

This protocol provides a general framework for the enzymatic synthesis of fatty acid esters.[2][4]

1. Reaction Setup:

  • In a capped vial, combine the fatty acid (e.g., this compound, 1 equivalent), the alcohol (1-3 equivalents), and the immobilized lipase (e.g., Candida antarctica lipase B, typically 1-10% by weight of the substrates).

  • The reaction can be performed solvent-free or in a minimal amount of an organic solvent (e.g., acetone, hexane) to aid in substrate solubility.[3] For aqueous systems, a surfactant may be required to facilitate the reaction.[4]

  • The reaction mixture is incubated at a controlled temperature (typically 30-60°C) with constant shaking or stirring.

2. Reaction Monitoring:

  • The progress of the reaction is monitored by taking small aliquots at different time points.

  • The samples are analyzed by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to determine the consumption of reactants and the formation of the ester product.[6][7]

3. Product Purification:

  • Upon completion of the reaction, the immobilized enzyme is removed by filtration.

  • If a solvent was used, it is removed under reduced pressure.

  • The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the desired ester.

4. Product Characterization:

  • The structure and purity of the final product are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms discussed in this guide.

experimental_workflow_acs cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis gene_cloning Gene Cloning expression Protein Expression gene_cloning->expression lysis Cell Lysis expression->lysis purification Affinity Purification lysis->purification initiate_reaction Initiate with Purified Enzyme purification->initiate_reaction reaction_mix Prepare Reaction Mixture (Buffer, ATP, CoA, Substrate, Coupled Enzymes, NADH) reaction_mix->initiate_reaction monitor_absorbance Monitor A340 Decrease initiate_reaction->monitor_absorbance initial_velocities Calculate Initial Velocities monitor_absorbance->initial_velocities michaelis_menten Fit Data to Michaelis-Menten Equation initial_velocities->michaelis_menten kinetic_parameters Determine Km and kcat michaelis_menten->kinetic_parameters

Caption: Workflow for the kinetic analysis of an acyl-CoA synthetase.

experimental_workflow_lipase cluster_reaction Esterification Reaction cluster_monitoring Reaction Monitoring cluster_workup Product Isolation reactants Combine Fatty Acid, Alcohol, and Immobilized Lipase incubation Incubate with Shaking at Controlled Temperature reactants->incubation sampling Take Aliquots at Time Intervals incubation->sampling filtration Filter to Remove Enzyme incubation->filtration Upon completion analysis Analyze by TLC, GC, or HPLC sampling->analysis solvent_removal Solvent Evaporation filtration->solvent_removal purification Column Chromatography solvent_removal->purification characterization Characterize by NMR and MS purification->characterization

Caption: General workflow for lipase-catalyzed esterification.

acs_mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification RCOOH Fatty Acid (R-COOH) RCO_AMP Acyl-AMP Intermediate RCOOH->RCO_AMP + ATP - PPi ATP ATP ATP->RCO_AMP RCO_SCoA Acyl-CoA RCO_AMP->RCO_SCoA + CoA-SH - AMP PPi PPi CoA_SH Coenzyme A (CoA-SH) CoA_SH->RCO_SCoA AMP AMP

Caption: Two-step reaction mechanism of acyl-CoA synthetase.

References

Safety Operating Guide

Proper Disposal of 6-Heptenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 6-heptenoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Therefore, adherence to strict safety measures is imperative.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[3]

  • Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[1]

  • Spill Response: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert material such as sand or vermiculite (B1170534) and collect it into a suitable, closed container for disposal.[1][4] All materials used for spill cleanup must be treated as hazardous waste.[5]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is to treat it as hazardous waste, which must be handled by a licensed professional waste disposal service.[3][4] Do not discharge this compound into drains or the environment.[1][4]

  • Waste Identification and Segregation:

    • Designate a specific, properly labeled, and compatible waste container for this compound waste.[6][7]

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[8] It is crucial to store acids separately from bases, cyanides, and sulfides.[8]

  • Container Management:

    • Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (B3416737) (HDPE) or glass.[7][8] Avoid using metal containers.[7][8]

    • The container must be in good condition, with a secure, leak-proof lid.[6] Keep the container closed except when adding waste.[6]

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity to allow for vapor expansion.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[6][8]

  • Storage:

    • Store the hazardous waste container in a designated and properly managed Satellite Accumulation Area (SAA).[8][10]

    • The SAA should be at or near the point of waste generation and inspected weekly for any signs of leakage.[8]

    • Ensure secondary containment, such as a spill tray, is used for the waste container.[5][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][10]

Pre-treatment Considerations: Neutralization

In some instances, laboratory protocols may involve the neutralization of acidic waste before disposal. This should only be performed by trained personnel following a validated and approved procedure. A generalized protocol for neutralizing a carboxylic acid like this compound is as follows:

  • Dilution: Always work in a fume hood. Slowly add the this compound to a large volume of cold water with stirring. Never add water to the acid.

  • Neutralization: Slowly add a weak base, such as a sodium bicarbonate solution, to the diluted acid. Monitor the pH of the solution.

  • Completion: Continue adding the base until the pH of the solution is neutral (pH 6-8).

  • Disposal: The resulting neutralized solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous materials. However, it is imperative to consult with your institution's EHS department before proceeding with any drain disposal.

Quantitative Data Summary

ParameterValue/InformationSource
UN NumberUN3265[2]
Proper Shipping NameCorrosive liquid, acidic, organic, n.o.s. (this compound)[2]
Hazard Class8[2]
Packing GroupIII[2]
Storage Temperature2-8°C
Flash Point> 110 °C / > 230 °F[2]
Density0.946 g/mL at 25 °C

Disposal Workflow

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Handle in a Chemical Fume Hood ppe->fume_hood emergency_prep Ensure Access to Eyewash & Safety Shower fume_hood->emergency_prep segregate Segregate Waste: Use a Designated Container emergency_prep->segregate container Use Compatible Container (e.g., HDPE, Glass) segregate->container labeling Label Container Clearly: 'Hazardous Waste' & Chemical Name container->labeling storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs pretreatment Optional Pre-treatment: Neutralization (If approved by EHS) storage->pretreatment Consider if applicable pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Proper & Safe Disposal pickup->end start Start: This compound Waste Generated start->ppe pretreatment->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Heptenoic acid (CAS No. 1119-60-4). Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance that requires careful handling.[1][2][3][4] It is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4]

GHS Hazard Classification for this compound

Hazard Class Hazard Category Signal Word Hazard Statement Pictogram
Skin Corrosion/Irritation Category 1B / 1C Danger H314: Causes severe skin burns and eye damage GHS05

| Specific target organ toxicity (single exposure) | Category 3 | Danger | May cause respiratory irritation | GHS07 |

Source: Information aggregated from multiple Safety Data Sheets.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through skin contact, eye contact, or inhalation.[1][5] All handling of this compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors.[1][5]

Summary of Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale and Best Practices
Eye & Face Protection Chemical safety goggles and a face shield Essential for protecting eyes and face from splashes. Standard safety glasses are not sufficient. Must conform to EN166 (EU) or NIOSH (US) standards.[1][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) Inspect gloves for degradation or perforations before each use.[5][7] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5][8]
Body Protection Chemical-resistant laboratory coat A fully fastened lab coat provides a primary barrier against accidental spills and splashes.[5] For larger quantities, impervious clothing may be necessary.[6]
Respiratory Protection Use in a chemical fume hood All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[1][5] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter may be required.[6]

| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[5] |

PPE_Selection_Logic cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Assess Task Involving This compound eye_face Eye/Face Protection (Goggles & Face Shield) start->eye_face Splash Hazard? gloves Hand Protection (Chemical-Resistant Gloves) start->gloves Contact Hazard? body Body Protection (Lab Coat) start->body Spill Hazard? respiratory Respiratory Protection (Chemical Fume Hood) start->respiratory Inhalation Hazard? proceed Proceed with Task eye_face->proceed gloves->proceed body->proceed respiratory->proceed stop Re-evaluate Task Safety proceed->stop If any PPE is missing

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

Safe Handling Procedures and Experimental Workflow

Safe handling practices are crucial to prevent accidents and maintain the integrity of the chemical. Always work within a chemical fume hood, and ensure that eyewash stations and safety showers are readily accessible.[1]

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials, including this compound, solvents, glassware, and waste containers.

    • Don the appropriate PPE as specified in the table above.

  • Handling & Transfer :

    • Handle this compound in a well-ventilated area, preferably a chemical fume hood.[5][6]

    • Avoid contact with skin, eyes, and clothing.[2] Do not breathe mists or vapors.[2]

    • When transferring the liquid, do so carefully to prevent splashing or aerosol generation.

  • Post-Handling Cleanup :

    • Decontaminate all work surfaces after use.

    • Carefully remove and dispose of contaminated PPE, especially gloves.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]

Experimental_Workflow prep 1. Preparation - Don PPE - Prepare Fume Hood transfer 2. Chemical Handling - Transfer Acid - Perform Reaction prep->transfer waste 3. Waste Segregation - Collect Acidic Waste transfer->waste cleanup 4. Decontamination - Clean Workspace - Doff PPE waste->cleanup

Caption: Standard workflow for a laboratory procedure involving this compound.

Storage Requirements

Proper storage is essential for safety and to maintain the chemical's stability.

  • Location : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]

  • Container : Keep containers tightly closed to prevent leakage.[1][9] Containers that have been opened must be carefully resealed and kept upright.[9]

  • Temperature : Recommended storage temperature is 2-8°C.

  • Incompatibilities : Keep away from incompatible materials such as bases and reducing agents.[10]

Disposal Plan

Chemical waste must be managed to ensure environmental safety and regulatory compliance.

  • Waste Segregation : Collect waste containing this compound in a dedicated, properly labeled, and sealed container.[5] Do not mix with other waste streams.[5]

  • Disposal Method : Dispose of contents and container to an approved waste disposal plant.[1] This should be done through a licensed disposal company.[8]

  • Environmental Protection : Do not empty into drains or release into the environment.[1][8]

Emergency Procedures: First-Aid Measures

Immediate medical attention is required for any exposure.[1] Show the Safety Data Sheet to the attending physician.[1]

First-Aid Measures for this compound Exposure

Exposure Route First-Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of water for at least 15 minutes.[1] Call a physician immediately.[1] Wash contaminated clothing before reuse.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] Call a physician immediately.[1]

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting, as this is contraindicated for corrosive materials.[1][10] Call a physician immediately.[1] |

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
6-Heptenoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。